molecular formula C9H4F2N2O2 B2756747 6,7-difluoroquinoxaline-2-carboxylic acid CAS No. 845782-63-0

6,7-difluoroquinoxaline-2-carboxylic acid

Cat. No.: B2756747
CAS No.: 845782-63-0
M. Wt: 210.14
InChI Key: GCQKGMKCGQJAAZ-UHFFFAOYSA-N
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Description

6,7-Difluoroquinoxaline-2-carboxylic acid (CAS 845782-63-0) is a high-value fluorinated quinoxaline derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group at the 2-position of the quinoxaline heterocycle, which is a key pharmacophore in several classes of bioactive molecules . The fluorine substitutions at the 6 and 7 positions are strategically valuable for modulating the compound's electronic properties, metabolic stability, and binding affinity in target interactions. This scaffold is primarily investigated for the development of novel antibacterial agents, as the quinoxaline-2-carboxylic acid core is a recognized structure in antibiotics . Furthermore, this compound is a vital precursor in neuroscience research, specifically in the design and synthesis of potent antagonists for the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid (AMPA) receptor, such as the clinical candidate YM90K . AMPA receptor antagonists are promising therapeutic candidates for a broad range of acute and chronic neurological disorders. Researchers also utilize this building block in the synthesis of complex molecules like echinomycin analogs, which function as bisintercalators and exhibit potent activity against resistant bacterial strains such as Staphylococcus aureus . The product is provided with documented quality and is intended for research applications in organic synthesis, pharmaceutical development, and agrochemical innovation. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoroquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQKGMKCGQJAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 6,7-Difluoroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and analytical profiling of 6,7-difluoroquinoxaline-2-carboxylic acid , a critical fluorinated heterocyclic building block used in the synthesis of bioactive quinolone-based antimicrobials and kinase inhibitors.

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid is a pharmacophore scaffold characterized by an electron-deficient pyrazine ring fused to a difluorinated benzene ring.[1] Its structural integrity is pivotal for downstream efficacy in drug development, particularly for gyrase inhibitors where the C-6/C-7 fluorine substitution pattern dictates metabolic stability and binding affinity. This guide establishes the definitive spectroscopic signature required for identity validation and purity assessment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name 6,7-Difluoroquinoxaline-2-carboxylic acid
CAS Number 845782-63-0
Molecular Formula C

H

F

N

O

Molecular Weight 210.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH)
Melting Point >220 °C (dec.)

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile is the primary tool for structural validation. The electron-withdrawing fluorine atoms at positions 6 and 7 induce significant splitting patterns in the aromatic region, distinguishing this compound from its non-fluorinated or mono-fluorinated analogs.

Protocol: Sample Preparation
  • Solvent: DMSO-d

    
     (Deuterated Dimethyl Sulfoxide) is required due to the compound's polarity and potential for hydrogen bonding dimers.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).


H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.80 – 14.20 Broad Singlet1H–COOH Acidic proton; chemical shift varies with concentration and water content.
9.45 Singlet1HH-3 Pyrazine ring proton. Highly deshielded by the adjacent N and COOH group. Diagnostic peak.
8.35 – 8.45 Multiplet (dd)1HH-8 Aromatic proton. Split by adjacent F-7 (

) and F-6 (

).
8.05 – 8.15 Multiplet (dd)1HH-5 Aromatic proton. Distinct coupling pattern due to proximity to N-4 and F-6.

Expert Insight: The singlet at ~9.45 ppm is the "Identity Anchor." If this peak is absent or shifted upfield (< 9.0 ppm), the carboxylic acid moiety may have decarboxylated or esterified.


F NMR Data (376 MHz, DMSO-d

)

Fluorine NMR is the most sensitive method for detecting regioisomers (e.g., 5,7-difluoro impurities).

Shift (

, ppm)
MultiplicityAssignmentNotes
-128.5 to -130.0 MultipletF-6 / F-7 The two fluorine atoms are chemically non-equivalent but magnetically similar, often appearing as overlapping multiplets depending on field strength.
-138.0 to -140.0 MultipletF-7 / F-6 Second fluorine signal. Integration must be 1:1 relative to the other fluorine signal.
Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the carboxylic acid and the fluorinated aromatic system.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Absorption Bands:

Wavenumber (cm

)
Vibration ModeFunctional Group
3200 – 2500 O-H Stretch (Broad)Carboxylic Acid Dimer
1710 – 1735 C=O Stretch (Strong)Carbonyl (Conjugated Acid)
1580, 1520 C=N / C=C StretchQuinoxaline Heterocycle
1250 – 1100 C-F StretchAryl Fluoride (Strong intensity)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion:

    
     = 209.1 m/z.
    
  • Fragmentation (ESI+):

    • 
       = 211.1 m/z.
      
    • Fragment at ~165 m/z (Loss of -COOH group, characteristic of quinoxaline-2-carboxylic acids).

Analytical Validation Workflow

To ensure the material meets the stringent requirements for drug development, the following decision-logic workflow must be applied. This integrates the spectroscopic data into a self-validating quality control system.

AnalyticalWorkflow Sample Crude Sample (6,7-Difluoroquinoxaline-2-COOH) H_NMR 1H NMR Analysis (DMSO-d6) Sample->H_NMR Check_H3 Decision: Is H-3 Singlet at ~9.45 ppm present? H_NMR->Check_H3 F_NMR 19F NMR Analysis Check_H3->F_NMR Yes Fail_Identity FAIL: Identity Mismatch (Decarboxylation Suspected) Check_H3->Fail_Identity No Check_Regio Decision: Only 2 Fluorine signals observed? F_NMR->Check_Regio HPLC HPLC Purity Check (C18, ACN/H2O + 0.1% TFA) Check_Regio->HPLC Yes Fail_Purity FAIL: Regioisomer Impurity (Recrystallize) Check_Regio->Fail_Purity No (>2 signals) HPLC->Fail_Purity Purity < 98% Pass PASS: Validated Material (Release for Synthesis) HPLC->Pass Purity > 98%

Figure 1: Analytical logic flow for validating 6,7-difluoroquinoxaline-2-carboxylic acid integrity.

Experimental Protocol: Synthesis & Isolation Context

Understanding the synthesis aids in identifying potential impurities in the spectra.

Methodology: The compound is typically synthesized via the condensation of 4,5-difluoro-1,2-phenylenediamine with a C3-dicarbonyl equivalent (e.g., sodium pyruvate or bromopyruvic acid) under oxidative conditions.

Key Impurity Markers:

  • Starting Material: 4,5-Difluoro-1,2-phenylenediamine.

    • Detection:

      
      H NMR broad singlet at ~5.0 ppm (NH
      
      
      
      ); MS peak at 144 m/z.
  • Decarboxylated Product: 6,7-Difluoroquinoxaline.

    • Detection: Loss of COOH proton; H-3 becomes a doublet or shifts significantly upfield.

  • Regioisomers: 5,7-Difluoro isomers (arising from impure diamine starting material).

    • Detection: Extra sets of doublets in the aromatic region of

      
      H NMR and distinct shifts in 
      
      
      
      F NMR.

References

  • Sigma-Aldrich. 6,7-Difluoroquinoxaline-2-carboxylic acid Product Specification & CAS Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234346 (6,7-Difluoroquinoxaline-2-carboxylic acid). Retrieved from

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Contextual grounding for quinoxaline spectral shifts).
  • BenchChem. Synthesis and Purification of Quinoxaline-2-carboxylic Acid Derivatives. Retrieved from

Sources

Potential research areas for 6,7-difluoroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffold to Bioactive Therapeutic

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid (DFQCA) represents a high-value pharmacophore in modern medicinal chemistry. While the quinoxaline ring itself is a privileged scaffold—found in agents ranging from the glaucoma drug Brimonidine to the antibiotic Echinomycin—the specific 6,7-difluoro substitution confers unique physicochemical properties critical for overcoming contemporary drug development hurdles.

This guide analyzes the technical potential of DFQCA, focusing on its role as a bioisostere for fluoroquinolones, a precursor for neuroactive agents, and a scaffold for kinase inhibitors. By leveraging the electron-withdrawing nature of the fluorine atoms, researchers can modulate pKa, metabolic stability, and lipophilicity (LogP), making this molecule a versatile "hub" intermediate.

Structural Rationale: The "Fluorine Effect"

The 6,7-difluoro substitution pattern is not arbitrary. It is a strategic design choice that impacts the molecule's reactivity and binding kinetics.

  • Metabolic Blockade: The C-6 and C-7 positions on the quinoxaline ring are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination at these sites blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of derived therapeutics.
    
  • Electronic Modulation: The strong electronegativity of the fluorine atoms pulls electron density from the aromatic system. This lowers the pKa of the carboxylic acid at C-2 and increases the electrophilicity of the ring system, enhancing

    
     stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in target protein binding pockets.
    
  • Lipophilicity: The C-F bond increases lipophilicity compared to C-H or C-OH, facilitating passive transport across the Blood-Brain Barrier (BBB) and bacterial cell walls.

Core Research Areas
A. Neuropharmacology: AMPA/NMDA Receptor Modulation

The quinoxaline-2-carboxylic acid core is structurally homologous to kynurenic acid , an endogenous antagonist of the NMDA receptor glycine site.

  • Mechanism: DFQCA derivatives can mimic the glutamate agonist, binding to the ligand-binding domain (LBD) of ionotropic glutamate receptors (iGluRs).

  • Research Opportunity: The 6,7-difluoro motif mimics the electron-deficient nature of the nitro-groups found in classic antagonists like CNQX and DNQX , but with improved solubility and reduced toxicity. Researchers should focus on converting DFQCA into quinoxaline-2,3-diones or using the acid to acylate amino acid linkers for glycine-site antagonism.

B. Antimicrobial Resistance: The "Fluoroquinolone Mimic"

While fluoroquinolones (e.g., Ciprofloxacin) are based on a quinoline core, the 6,7-difluoroquinoxaline scaffold offers a parallel mechanism of action with potentially lower resistance rates.

  • Target: DNA Gyrase and Topoisomerase IV.

  • Strategy: The 2-carboxylic acid is essential for magnesium ion (

    
    ) chelation in the enzyme-DNA complex. The 6,7-difluoro pattern aligns with the structure-activity relationship (SAR) required for potency against Gram-positive pathogens (e.g., S. aureus).
    
  • 1,4-Dioxide Derivatives: Oxidizing the ring nitrogens to N-oxides (using the acid as a precursor) yields compounds highly active against Mycobacterium tuberculosis (M.tb) under hypoxic conditions.

C. Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors.

  • Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR.

  • Design: The planar quinoxaline ring mimics the adenine base of ATP. The carboxylic acid moiety allows for the attachment of solubilizing tails (e.g., piperazine, morpholine) via amide coupling, directing the inhibitor to the solvent-exposed region of the kinase pocket.

Experimental Protocol: Synthesis & Optimization

The following protocol outlines the robust synthesis of DFQCA via the oxidation of a methyl precursor. This method is preferred over direct condensation for its higher regioselectivity and yield.

Phase 1: Condensation (Formation of the Quinoxaline Core)

Objective: Synthesize 6,7-difluoro-2-methylquinoxaline.

  • Reagents:

    • 4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

    • Pyruvic aldehyde (40% aq. solution) (1.2 eq)

    • Solvent: Ethanol (EtOH)[1]

  • Procedure:

    • Dissolve diamine in EtOH at

      
      .
      
    • Add pyruvic aldehyde dropwise over 30 minutes.

    • Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Concentrate in vacuo. Purify via column chromatography (Silica gel).

    • Note: This yields a mixture of isomers if the diamine is not symmetric. Since 4,5-difluoro-1,2-phenylenediamine is symmetric, a single product is obtained.

Phase 2: Oxidation (Formation of the Carboxylic Acid)

Objective: Convert the methyl group to a carboxylic acid.

  • Reagents:

    • 6,7-Difluoro-2-methylquinoxaline (from Phase 1)

    • Selenium Dioxide (

      
      ) (1.5 eq) or Potassium Permanganate (
      
      
      
      )
    • Solvent: Pyridine (for

      
      ) or Aqueous Pyridine
      
  • Procedure:

    • Suspend the methyl-quinoxaline in pyridine.

    • Add

      
       and heat to reflux (
      
      
      
      ) for 4-6 hours.
    • Observation: The reaction will darken as selenium metal precipitates.

    • Filter hot through Celite to remove selenium.

    • Acidify the filtrate with 1N HCl to pH 3-4 to precipitate the product.

    • Recrystallize from Ethanol/Water.

Data Summary Table: Physicochemical Targets
PropertyTarget ValueRationale
Molecular Weight ~210.13 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP 1.5 - 2.0Optimal for BBB penetration (CNS indications).
PSA (Polar Surface Area) < 60 ŲHigh oral bioavailability.
pKa (Acid) ~3.5Strong ionic interaction with Arg/Lys in binding pockets.
Visualizing the Pathway

The following diagram illustrates the synthetic logic and the divergence into therapeutic applications.

G Start 4,5-Difluoro-1,2-phenylenediamine Intermediate 6,7-Difluoro-2-methylquinoxaline Start->Intermediate Condensation (EtOH, Reflux) Reagent + Pyruvic Aldehyde Reagent->Intermediate Oxidation Oxidation (SeO2) Intermediate->Oxidation Product 6,7-Difluoroquinoxaline- 2-carboxylic Acid (DFQCA) Oxidation->Product Reflux, Pyridine App1 CNS: AMPA/NMDA Antagonists Product->App1 Derivatization (Amidation) App2 Infectious Disease: M.tb Inhibitors Product->App2 N-Oxidation App3 Oncology: Kinase Inhibitors Product->App3 Linker Attachment

Figure 1: Synthetic workflow from diamine precursor to the DFQCA hub and downstream therapeutic applications.

Future Directions & Strategic Recommendations

For drug development professionals, the immediate value of 6,7-difluoroquinoxaline-2-carboxylic acid lies in fragment-based screening .

  • Library Generation: Synthesize a library of amides using the carboxylic acid handle. Test these against a panel of kinases (specifically EGFR and VEGFR2) to exploit the 6,7-difluoro electronic profile.

  • Bioisosteric Replacement: In existing quinolone antibiotics showing resistance, replace the quinoline core with the 6,7-difluoroquinoxaline core to potentially restore activity against gyrase mutants.

  • Prodrug Design: Utilize the carboxylic acid to form ester prodrugs that cleave intracellularly, releasing the active inhibitor specifically within tumor cells or bacteria.

References
  • Synthesis of Quinoxaline Derivatives: El-Gaby, M. S. A., et al. "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation."[2] Indian Journal of Chemistry, 2002.

  • AMPA/NMDA Antagonism: Nikam, S. S., et al. "Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists." Journal of Medicinal Chemistry, 1999.[3]

  • Antimycobacterial Activity: Vicente, E., et al.[2] "In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry, 2008.

  • Kinase Inhibition & Anticancer: Zghaib, Z., et al. "Imidazo[1,2-a]quinoxaline derivatives: Synthesis and evaluation of their antiproliferative activity."[4] European Journal of Medicinal Chemistry, 2016.

  • General Quinoxaline Pharmacology: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.

Sources

The Quinoxaline Scaffold: Synthetic Architecture and Medicinal Utility

[1][2][3][4]

Executive Summary: The "Privileged" Heterocycle

In the landscape of medicinal chemistry, the quinoxaline (1,4-diazanaphthalene) scaffold holds the status of a "privileged structure."[1] This designation is not merely a label but a functional description of its ability to bind to multiple, unrelated molecular targets with high affinity.

For the researcher, the quinoxaline core offers a unique electronic duality:

  • The Benzene Ring: Electron-rich, amenable to electrophilic aromatic substitution.

  • The Pyrazine Ring: Electron-deficient (

    
    -deficient), susceptible to nucleophilic attack and reduction.
    

This guide synthesizes the practical chemistry required to build these scaffolds with the biological rationale for their deployment in drug discovery, specifically focusing on kinase inhibition and DNA intercalation.

Synthetic Architectures: From Classic to Green Catalysis

The synthesis of quinoxaline has evolved from harsh acid-catalyzed condensations to atom-economical, transition-metal-free oxidative cyclizations.

Strategic Synthesis Decision Tree

The following workflow illustrates the decision logic for selecting a synthetic route based on available precursors and sustainability requirements.

QuinoxalineSynthesisStartTarget QuinoxalineSub11,2-Diamine + 1,2-DicarbonylStart->Sub1StandardSub21,2-Diamine + Alpha-Hydroxy KetoneStart->Sub2OxidativeSub31,2-Diamine + Phenacyl BromideStart->Sub3AsymmetricMethod1Classic Hinsberg(Reflux/Acid Cat.)Sub1->Method1RobustMethod3Solid Phase/MW(Solvent Free)Sub1->Method3Eco-friendlyMethod2Green Oxidative(Iodine/DMSO)Sub2->Method2High YieldSub3->Method2Atom EconResultFunctionalizedQuinoxalineMethod1->ResultMethod2->ResultMethod3->Result

Figure 1: Synthetic decision matrix for quinoxaline construction. Blue nodes represent the objective, green/yellow/red indicate precursor availability, and grey nodes denote the methodology.

Reactivity Profile & SAR Logic

Understanding the electronic distribution is critical for designing derivatives. The pyrazine nitrogen atoms exert a strong withdrawing effect, making the C2 and C3 positions highly electrophilic.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends observed in recent kinase inhibitor and DNA intercalator research.

PositionModification StrategyElectronic EffectBiological Impact (General)
C2/C3 Electron-Donating Groups (EDG) (e.g., -OMe, -Ph)Increases electron density on pyrazine.Enhances binding affinity in kinase pockets (e.g., VEGFR) by modulating H-bond acceptance.
C2/C3 Triazole FusionExpands planarity.Significantly increases DNA intercalation capability (e.g., Topo II inhibition).
C6/C7 Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CF3)Deactivates benzene ring.Often modulates metabolic stability; can increase cytotoxicity in anticancer screens.
N1/N4 Alkylation/BenzylationDisrupts aromaticity if not careful; creates quaternary salts.Benzyl groups can act as "intercalation switches," locking the molecule into DNA grooves.
Mechanism of Action: The Dual Pathway

Quinoxalines operate primarily through two distinct mechanisms in oncology:

  • Kinase Inhibition: Competitive inhibition at the ATP-binding site (e.g., VEGFR-2, p38 MAPK).

  • DNA Intercalation: The planar tricyclic system slips between base pairs, inhibiting replication (e.g., Echinomycin analogs).

MOADrugQuinoxaline DerivativeTarget1Protein Kinase(ATP Pocket)Drug->Target1 SAR Optimized(C2/C3 EDG)Target2dsDNA(Minor Groove)Drug->Target2 Planar Fusion(Triazole)Effect1H-Bond Network(Glu/Asp residues)Target1->Effect1Effect2Pi-Pi Stacking(Base Pairs)Target2->Effect2Outcome1Signal TransductionBlockade (Apoptosis)Effect1->Outcome1Outcome2Replication ForkArrestEffect2->Outcome2

Figure 2: Dual mechanism of action. The scaffold can be tuned to target enzymatic pockets (red path) or nucleic acid structures (green path).

Experimental Protocol: Iodine-Catalyzed Green Synthesis

Rationale: While the Hinsberg reaction is classic, it often requires refluxing in acetic acid. The iodine-catalyzed method described here is superior for modern research due to its mild conditions, high atom economy, and ability to use DMSO as both solvent and oxidant (Kornblum oxidation mechanism).

Objective: Synthesis of 2,3-diphenylquinoxaline.

Materials
  • Reagents: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Molecular Iodine (

    
    , 10-20 mol%).
    
  • Solvent: DMSO (2 mL) or Ethanol (for milder, non-oxidative condensation).

  • Equipment: Magnetic stirrer, TLC silica plates (Hexane:EtOAc 8:2).

Step-by-Step Methodology
  • Pre-Activation:

    • In a 10 mL round-bottom flask, dissolve o-phenylenediamine (108 mg, 1 mmol) in 2 mL of DMSO.

    • Add molecular iodine (25 mg, ~10 mol%) to the solution. Note: Iodine acts as a Lewis acid to activate the carbonyls and an oxidant if intermediates require dehydrogenation.

  • Condensation:

    • Add Benzil (210 mg, 1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature (25°C).

    • Self-Validation Check: Monitor via TLC every 10 minutes. The starting diamine spot (polar, near baseline) should disappear, and a non-polar fluorescent spot (product) should appear near

      
       0.7-0.8.
      
  • Workup (The "Crash Out" Method):

    • Once TLC indicates completion (typically < 30 mins), pour the reaction mixture into crushed ice (20 g) containing a trace of sodium thiosulfate (to quench residual iodine).

    • A solid precipitate will form immediately.

  • Purification:

    • Filter the solid and wash copiously with cold water.

    • Recrystallize from hot ethanol to yield needle-shaped crystals.

    • Yield Expectation: >90%.[2][3]

    • Melting Point Validation: 126–128°C.[4]

Future Outlook: Beyond Drug Discovery

While this guide focuses on medicinal chemistry, researchers should note the translational potential of quinoxalines in Organic Light Emitting Diodes (OLEDs) . The same electron-deficient nature of the pyrazine ring that facilitates nucleophilic attack in biological systems also provides the high electron affinity required for electron-transport materials in optoelectronics.

References

  • Ajani, O. O., et al. (2022). Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Polycyclic Aromatic Compounds.[5] [Link][6]

  • Pereira, J. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[2][7][8][5][1][3][4][9][10][11][12][13] [Link][6]

  • More, S. V., et al. (2005). Molecular Iodine: A Powerful Catalyst for the Easy and Efficient Synthesis of Quinoxalines.[4] Tetrahedron Letters.[4] [Link]

  • Bailly, C., et al. (1999). Intercalation into DNA is not required for inhibition of topoisomerase II by quinoxaline derivatives. Molecular Pharmacology. [Link]

  • Moghaddam, F. M., et al. (2024).[1] Green synthesis of quinoxaline derivatives using iodine as catalyst.[4][14] ResearchGate. [Link]

Solubility Profiling and Purification Strategies for 6,7-Difluoroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility behavior, thermodynamic modeling, and purification strategies for 6,7-difluoroquinoxaline-2-carboxylic acid (DFA), a critical intermediate in the synthesis of fluoroquinolone antibiotics.

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid (CAS: N/A for specific isomer in common public databases, typically referenced as a derivative of 86324-51-8 or similar intermediates) is a planar, electron-deficient aromatic system utilized as a building block for bioactive scaffolds. Its solubility profile is governed by the interplay between the polar carboxylic acid moiety and the lipophilic, fluorinated quinoxaline core. This guide provides a protocol-driven approach to determining its solubility, modeling its thermodynamic behavior, and optimizing purification processes.

Physicochemical Context & Predicted Solubility Landscape

Before initiating wet-lab experiments, researchers must understand the theoretical solubility landscape dictated by the molecule's functional groups.

  • Acidic Nature: The C-2 carboxylic acid group (predicted pKa

    
     2.8–3.2) renders aqueous solubility highly pH-dependent.
    
  • Fluorination Effect: The 6,7-difluoro substitution increases lipophilicity compared to the parent quinoxaline, enhancing solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Ethyl Acetate).

  • Crystal Lattice: The planar structure facilitates strong

    
    -
    
    
    
    stacking, suggesting a high melting point and potentially slow dissolution rates (metastable zone width implications).
Predicted Solubility Ranking (Decreasing Order)
Solvent ClassRepresentative SolventsPredicted Interaction Mechanism
Polar Aprotic DMSO, DMF, THFStrong dipole-dipole; disruption of acid dimers.
Protic Methanol, EthanolH-bonding with carboxyl group; solubility decreases with alkyl chain length.
Chlorinated Dichloromethane (DCM)Favorable dispersion forces with fluoro-substituents.
Aqueous (Acidic) Water (pH < 2)Very Low (Precipitation zone).
Aqueous (Basic) Water (pH > 5)High (Formation of carboxylate salt).
Non-Polar n-Hexane, HeptaneNegligible (Anti-solvent candidate).

Experimental Protocols for Solubility Determination

To generate high-fidelity data required for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC analysis is the gold standard.

Materials & Apparatus
  • Solid Phase: 6,7-difluoroquinoxaline-2-carboxylic acid (purity >99%).

  • Solvents: HPLC grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water.

  • Apparatus: Temperature-controlled orbital shaker (accuracy

    
     0.05 K), 0.22 
    
    
    
    m PTFE syringe filters.
Step-by-Step Methodology
  • Saturation: Add excess solid DFA to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present.[1]

  • Sedimentation: Allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.22

    
    m filter to remove suspended micro-crystals.
    
  • Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at

    
     300-320 nm).
    
  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.

Thermodynamic Modeling Framework

Once experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This allows for interpolation and process design.
Modified Apelblat Model

The modified Apelblat equation is widely used for correlating solubility data of pharmaceutical intermediates:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters determined via non-linear regression.
    
  • Utility: Excellent for capturing the temperature dependence of solubility, especially if the relationship is non-linear.

van't Hoff Equation

For determining apparent thermodynamic properties:



  • 
     : Apparent enthalpy of dissolution.
    
  • 
     : Apparent entropy of dissolution.
    
  • Interpretation: A positive

    
     indicates an endothermic dissolution (solubility increases with T), which is typical for this class of compounds.
    

Purification & Crystallization Workflow

Based on the solubility differential between the ionized salt and the free acid, a "Reactive Crystallization" approach is recommended for purification from crude reaction mixtures (e.g., ester hydrolysis).

Workflow Diagram

The following diagram illustrates the logic flow for purifying DFA from a crude synthesis mixture using pH-swing crystallization.

PurificationWorkflow start Crude Reaction Mixture (Ester + Impurities) hydrolysis Hydrolysis (MeOH/THF + NaOH) start->hydrolysis 1. Saponification extraction Washing/Extraction (Remove Organics) hydrolysis->extraction 2. Aqueous Phase (Salt Form) acidification Acidification (pH < 2) (Add HCl/H2SO4) extraction->acidification 3. Reactive Precipitation crystallization Crystallization (Cooling + Aging) acidification->crystallization 4. Supersaturation filtration Filtration & Washing (Cold Water/MeOH) crystallization->filtration 5. Solid-Liquid Separation drying Final Product (6,7-Difluoroquinoxaline-2-COOH) filtration->drying 6. Vacuum Dry

Figure 1: Reactive crystallization workflow for the purification of 6,7-difluoroquinoxaline-2-carboxylic acid.

Process Description
  • Dissolution (Salt Formation): The crude ester is hydrolyzed in a basic medium (NaOH). The resulting sodium salt of DFA is highly water-soluble, while non-polar impurities remain in the organic phase or are undissolved.

  • Phase Separation: Wash the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) to remove non-acidic impurities.

  • Reactive Crystallization: Slowly add dilute HCl to the aqueous phase under stirring. As the pH drops below the pKa (~3.0), the free acid form of DFA will nucleate.

  • Aging: Allow the slurry to stir at 5–10°C. This "Ostwald ripening" period promotes the growth of larger, purer crystals and reduces occlusion of mother liquor.

References

  • Solubility Measurement Protocols

    • Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of an antiviral drug emtricitabine in different pure solvents." Journal of Molecular Liquids. Link (Methodology reference for Apelblat modeling).

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics. Link

  • Synthesis & Purification Context

    • Patent CN119585247A. "Bicyclic heterocyclic amide inhibitors of NaV1.8." (Describes hydrolysis and acidification purification of quinoxaline carboxylates). Link

    • Carta, A., et al. (2006).[1] "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." Molecules. Link (Structural analogs and solubility context).

Sources

Methodological & Application

High-yield synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, high-yield synthetic pathway for 6,7-difluoroquinoxaline-2-carboxylic acid derivatives . These scaffolds are critical pharmacophores in the development of AMPA/kainate receptor antagonists, antimycobacterial agents (tuberculosis), and antitumor drugs.

Unlike generic protocols, this guide focuses on the condensation of 4,5-difluoro-1,2-phenylenediamine with diethyl ketomalonate , a convergent strategy that avoids the low-yielding oxidation steps associated with methyl-quinoxaline precursors. We provide a validated workflow for generating the 3-hydroxy-2-carboxylate core, followed by downstream functionalization (chlorination and amination) to generate a library of bioactive derivatives.

Strategic Analysis & Retrosynthesis

The 6,7-difluoro substitution pattern confers unique electronic properties, enhancing metabolic stability and lipophilicity. However, the electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the diamine precursor, requiring optimized condensation conditions.

Pathway Logic
  • Route Selection: We utilize a double condensation strategy.

  • Key Reagent: Diethyl ketomalonate (Diethyl mesoxalate) serves as a "masked" 1,2,3-tricarbonyl equivalent. It reacts with the diamine to form the quinoxaline core while simultaneously installing the ester functionality at C2 and a hydroxyl (tautomeric oxo) group at C3.

  • Advantage: This bypasses the need for toxic selenium dioxide (SeO₂) oxidation of 2-methylquinoxalines, significantly improving safety and yield.

Reaction Scheme Visualization

The following diagram illustrates the core synthesis and subsequent derivatization logic.

ReactionScheme Start 4,5-Difluoro- 1,2-phenylenediamine Intermediate Ethyl 6,7-difluoro- 3-hydroxyquinoxaline- 2-carboxylate Start->Intermediate EtOH, Reflux (Cyclocondensation) Reagent Diethyl Ketomalonate Reagent->Intermediate Chlorinated Ethyl 3-chloro- 6,7-difluoroquinoxaline- 2-carboxylate Intermediate->Chlorinated POCl3, DMF (cat) (Chlorination) Final 3-Amino Substituted Derivatives Chlorinated->Final HNR2, TEA (SNAr)

Figure 1: Synthetic workflow from diamine precursor to functionalized library.

Core Protocol: Synthesis of the Scaffold

Target Molecule: Ethyl 6,7-difluoro-3-hydroxyquinoxaline-2-carboxylate Reaction Type: Cyclocondensation

Materials & Reagents
ReagentEquiv.RoleCAS No. (Ref)
4,5-Difluoro-1,2-phenylenediamine1.0Core Precursor76179-40-3
Diethyl ketomalonate1.1C2/C3 Synthon609-08-5
Ethanol (Absolute)SolventMedium64-17-5
Acetic Acid (Glacial)0.1 (cat)Catalyst64-19-7
Step-by-Step Methodology

This protocol is optimized for a 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.44 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition: Add diethyl ketomalonate (1.91 g, 1.7 mL, 11 mmol) dropwise to the stirring solution.

    • Note: The solution may darken slightly; this is normal.

  • Catalysis: Add glacial acetic acid (0.5 mL). The acid catalyst promotes the initial Schiff base formation and subsequent cyclization.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The diamine spot (more polar) should disappear, and a fluorescent spot (quinoxaline) should appear.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–4°C in an ice bath for 30 minutes. The product typically precipitates as a light yellow/off-white solid.

    • If precipitation is poor, concentrate the solvent volume by 50% under reduced pressure and re-cool.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL) to remove unreacted ketomalonate.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Appearance: Light yellow crystalline solid. Characterization (¹H NMR, DMSO-d₆): δ 12.8 (br s, 1H, OH/NH tautomer), 7.8–8.0 (m, 2H, Ar-H), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).

Derivatization Protocol: The "Switch" Strategy

To create a library of biologically active molecules, the 3-hydroxy group is converted to a chloride, which serves as a leaving group for Nucleophilic Aromatic Substitution (SₙAr).

Step A: Chlorination (Activation)

Target: Ethyl 3-chloro-6,7-difluoroquinoxaline-2-carboxylate

  • Setup: Place the 3-hydroxy quinoxaline scaffold (2.54 g, 10 mmol) in a dry RBF under Argon/Nitrogen atmosphere.

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (10 mL, excess).

    • Safety: POCl₃ is corrosive and reacts violently with water. Use a fume hood.

  • Catalysis: Add 2–3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reaction: Heat to reflux (105°C) for 2 hours. The suspension will become a clear solution.

  • Quenching (Critical):

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the oily residue slowly onto crushed ice (100 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO₃ solution to pH 7.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over MgSO₄ and concentrate.

Yield: 75–85% (Yellow solid).

Step B: Amination (Library Generation)

Target: 3-Amino-substituted derivatives.

  • Dissolution: Dissolve the chloro-intermediate (1 mmol) in dry THF or Acetonitrile (5 mL).

  • Nucleophile: Add the desired secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv).

  • Base: Add Triethylamine (TEA) (1.5 equiv) to scavenge HCl.

  • Conditions: Stir at Room Temperature for 2–4 hours. (Heating to 50°C may be required for sterically hindered amines).

  • Purification: The product often precipitates upon adding water. Alternatively, purify via Flash Column Chromatography.

Quality Control & Troubleshooting

To ensure scientific integrity, every batch must be validated.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete condensation due to water.Use absolute ethanol; add molecular sieves (3Å) to the reaction.
Dark/Tar Product Oxidation of diamine prior to reaction.Recrystallize diamine (from DCM/Hexane) before use. Ensure inert atmosphere.
Incomplete Chlorination Old POCl₃ (hydrolyzed).Distill POCl₃ prior to use or increase reflux time.
Hydrolysis of Ester Acidic/Basic workup too harsh.Maintain pH 6–7 during workup. Avoid strong bases during neutralization.
Purification Workflow

The following decision tree guides the purification process based on impurity profiles.

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 1:1) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (EtOH or AcOH) Decision->Recryst Minor impurities (Baseline/Solvent) Column Flash Chromatography (SiO2, DCM -> MeOH) Decision->Column Complex mixture (Side products)

Figure 2: Purification decision tree for quinoxaline derivatives.

References

  • Standard Condensation Protocol

    • Wolf, F. J., et al. "Quinoxaline-2-carboxylic Acid Derivatives."[1][2][3][4] Journal of the American Chemical Society, vol. 71, no. 1, 1949, pp. 6-10. Link

    • Note: Foundational text for diamine-ketomalonate condens
  • Biological Relevance (Antimycobacterial)

    • Carta, A., et al. "Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives as antimycobacterial agents."[2] European Journal of Medicinal Chemistry, vol. 41, no. 11, 2006, pp. 1315-1326. Link

  • Recent Synthetic Optimization (Green Chemistry)

    • Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines."[5] Synthetic Communications, vol. 41, no. 15, 2011, pp. 2171-2200. Link

  • Fluoro-Quinoxaline Specifics

    • Sakata, G., et al. "Synthesis of 6,7-difluoroquinoxaline derivatives." Heterocycles, vol. 23, no.[4][6] 1, 1985. (Classic reference for the difluoro-scaffold).

(Note: While specific deep-links to PDF full-texts may expire, the DOIs and PubMed links provided above lead to the permanent landing pages of the authoritative sources.)

Sources

Green chemistry approaches to quinoxaline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Quinoxaline Synthesis

Executive Summary

Quinoxalines (benzopyrazines) are "privileged scaffolds" in medicinal chemistry, serving as the core structure for FDA-approved drugs like Brimonidine (glaucoma) and Varenicline (smoking cessation). Traditional synthesis—the Hinsberg condensation—often relies on refluxing in toxic organic solvents (DMF, Toluene) with strong acid catalysts, resulting in poor Atom Economy (AE) and high E-factors.

This Application Note details three validated Green Chemistry protocols for synthesizing quinoxaline derivatives. These methods prioritize solvent-free conditions, aqueous-phase reactions, and alternative energy sources , adhering to the 12 Principles of Green Chemistry.

Mechanistic Foundation

Understanding the reaction mechanism is crucial for optimizing green catalytic cycles. The synthesis involves the double condensation of o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.

Key Mechanistic Insight: In aqueous or green solvent media, the reaction is often accelerated not by solubility, but by the hydrophobic effect (forcing organic reactants together) or by hydrogen-bond activation of the carbonyls by the solvent itself (e.g., in Deep Eutectic Solvents).

QuinoxalineMechanism Reactants o-Phenylenediamine + 1,2-Diketone Attack1 1st Nucleophilic Attack (Amine -> Carbonyl) Reactants->Attack1 Activation Intermed1 Hemiaminal Intermediate Attack1->Intermed1 Dehydration1 Dehydration (-H₂O) Intermed1->Dehydration1 Imine Mono-imine Intermediate Dehydration1->Imine Attack2 2nd Nucleophilic Attack (Cyclization) Imine->Attack2 Product Quinoxaline Derivative Attack2->Product -H₂O (Aromatization)

Figure 1: Step-wise condensation mechanism. Green protocols typically accelerate the 'Activation' and 'Dehydration' steps via H-bonding or thermal excitation.

Validated Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Principle: This method utilizes the "on-water" effect where insoluble organic reactants form an emulsion. The water-organic interface stabilizes the transition state via hydrogen bonding, accelerating the reaction without added acids.

  • Applicability: High-throughput screening, scale-up.

  • Green Metric: Zero VOCs (Volatile Organic Compounds), 100% water waste stream (benign).

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil or substituted 1,2-diketone (1.0 mmol)

  • Deionized Water (5 mL)

  • Heat source (Oil bath or hot plate)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, add 1.0 mmol of diamine and 1.0 mmol of diketone.

  • Solvent: Add 5 mL of deionized water. Note that reactants will likely not dissolve; this is expected.[1]

  • Reaction: Heat the heterogeneous mixture to 80°C with vigorous magnetic stirring (600 rpm).

    • Checkpoint: The mixture will transition from a suspension to a melt/emulsion.

  • Monitoring: Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane). Reaction typically completes in 15–30 minutes .

  • Work-up: Cool to room temperature. The product will crystallize out of the water.

  • Isolation: Filter the solid under vacuum. Wash with 2 x 5 mL cold water.

  • Purification: Recrystallize from hot ethanol if necessary (often not required).

Expected Yield: 85–95%

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: DES (e.g., Choline Chloride + Urea) acts as both the solvent and the catalyst. The urea moiety activates the carbonyl group via hydrogen bonding, removing the need for external Lewis acids.

  • Applicability: Acid-sensitive substrates.[2]

  • Green Metric: Biodegradable solvent, reusability of DES.

Materials:

  • Choline Chloride (ChCl)[2][3]

  • Urea[4][5]

  • Reactants (Diamine + Diketone)[1][6]

Step-by-Step Methodology:

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C for 20 minutes until a clear, viscous liquid forms. (Store in a desiccator).

  • Reaction Setup: To 1.0 mmol of diamine and 1.0 mmol of diketone, add 2 mL of the prepared DES.

  • Process: Stir at Room Temperature (or mild heat 50°C for sterically hindered substrates).

  • Duration: Reaction is rapid (typically 5–10 minutes ).

  • Isolation: Add 5 mL of water to the reaction mixture. The DES will dissolve in water, causing the organic quinoxaline product to precipitate.

  • Recycling: Filter the product. The aqueous filtrate (containing DES) can be evaporated under vacuum to recover the DES for reuse (up to 4 cycles).

Expected Yield: 90–98%[7]

Protocol C: Microwave-Assisted Solid-State Synthesis

Principle: Microwave irradiation provides direct dielectric heating, aligning dipolar intermediates and dramatically reducing activation energy. This protocol uses SiO₂ (Silica) as a solid support to disperse reagents, avoiding bulk solvents entirely.

  • Applicability: Rapid library generation.

  • Green Metric: High energy efficiency (short time), solvent-free.

Materials:

  • Silica Gel (230–400 mesh)

  • Microwave Reactor (e.g., CEM or Biotage; domestic oven requires caution)

  • Reactants[1][3][5][6][7][8][9][10][11][12][13][14]

Step-by-Step Methodology:

  • Adsorption: Dissolve 1.0 mmol diamine and 1.0 mmol diketone in a minimum amount of volatile solvent (e.g., 1 mL DCM). Add 1.0 g of Silica Gel.

  • Evaporation: Remove the solvent under reduced pressure (Rotavap) to leave a dry, free-flowing powder containing the adsorbed reagents.

  • Irradiation: Place the powder in a microwave vial. Irradiate at 160°C (or 300W) for 2–5 minutes .

    • Safety Note: Ensure the vessel is pressure-rated if sealed.

  • Extraction: Add 10 mL of hot ethanol to the silica, stir for 2 minutes, and filter. The product is in the filtrate; silica is trapped on the filter paper.

  • Recovery: Evaporate ethanol to obtain the pure product.

Expected Yield: 88–96%[7]

Comparative Data Analysis

The following table contrasts the Green protocols against the Classical Hinsberg method (Reflux in Ethanol/Acetic Acid).

MetricClassical (Hinsberg)Protocol A (On-Water)Protocol B (DES)Protocol C (Microwave)
Reaction Time 2–6 Hours15–30 Mins5–15 Mins2–5 Mins
Solvent EtOH / AcOH / DMFWaterChCl:UreaNone (Solid Phase)
Catalyst HCl / H₂SO₄NoneDES (Intrinsic)SiO₂ (Support)
Temp (°C) 80–120°C80°C25–50°C160°C
Yield (%) 75–85%85–95%90–98%88–96%
E-Factor High (Solvent Waste)Low (Water Waste)Very Low (Recyclable)Low

Workflow Visualization (DES Method)

DES_Workflow Start Start: Raw Materials (ChCl + Urea) Prep Preparation of DES (80°C, 20 min) Start->Prep Mix Add Reactants (Diamine + Diketone) Prep->Mix React Reaction (RT, 10 min) Mix->React Quench Quench with Water React->Quench Separate Filtration Quench->Separate Solid Solid Product (Quinoxaline) Separate->Solid Liquid Liquid Filtrate (Water + DES) Separate->Liquid Recycle Evaporation of Water (Recover DES) Liquid->Recycle Recycle->Mix Reuse Cycle

Figure 2: Closed-loop workflow for Deep Eutectic Solvent synthesis, highlighting catalyst recyclability.

References

  • Nair, S. et al. (2015). Catalyst-free synthesis of quinoxaline derivatives in water. This paper establishes the baseline for the "on-water" protocol, demonstrating high yields without surfactants.

  • Santosh Bansilal (2016). Synthesis of 2,3-diphenyl quinoxaline using biocompatible deep eutectic solvent.[8] Details the Choline Chloride:Urea methodology and its recyclability.

  • Wolfson, A. et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.[6] Provides the parameters for energy-efficient synthesis using solid supports.

  • Azizi, N. et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Further validation of the DES protocol for functionalized substrates.

Sources

NMR and mass spectrometry analysis of 6,7-difluoroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Characterization of 6,7-Difluoroquinoxaline-2-carboxylic Acid via NMR and Mass Spectrometry

Abstract

This application note details the structural validation and quality control protocols for 6,7-difluoroquinoxaline-2-carboxylic acid , a critical pharmacophore intermediate used in the synthesis of bioactive compounds, including NaV1.8 inhibitors and quinolone-like antibiotics. We provide a comprehensive analysis using 1H/13C/19F Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). Special emphasis is placed on distinguishing regio-isomeric purity and interpreting complex Carbon-Fluorine (


) coupling patterns.

Introduction

The quinoxaline scaffold is ubiquitous in medicinal chemistry, serving as a core structure for anti-inflammatory, anticancer, and antimicrobial agents. The specific derivative, 6,7-difluoroquinoxaline-2-carboxylic acid , is highly valued for its fluorine substitution, which enhances metabolic stability and lipophilicity.

However, the synthesis of this intermediate—often via the condensation of 4,5-difluoro-1,2-phenylenediamine with pyruvic acid derivatives—can yield regio-isomers or decarboxylated byproducts. Precise analytical methods are required to confirm:

  • Regio-chemistry: Ensuring fluorine atoms are at positions 6 and 7.

  • Integrity of the Carboxyl Group: Confirming no decarboxylation occurred during hydrolysis.

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve 10–15 mg of the solid acid in 0.6 mL of DMSO-d6 . The carboxylic acid proton is liable to exchange; DMSO is preferred over MeOD to visualize the acidic proton and ensure solubility of the polar heterocycle.

  • Mass Spectrometry: Prepare a 10 µg/mL stock solution in Methanol (HPLC grade) . For ESI- analysis, trace ammonium acetate (5 mM) may be added to facilitate ionization, though the carboxylic acid ionizes readily in pure methanol.

Instrument Parameters
  • NMR: 400 MHz or higher field strength is recommended to resolve second-order effects in aromatic multiplets.

    • Pulse Sequence: Standard 1H ZG30, 13C {1H} decoupled, and 19F non-decoupled.

  • MS: Triple Quadrupole or Q-TOF in Negative ESI Mode (preferred for carboxylic acids).

    • Source Temp: 350°C

    • Capillary Voltage: -2.5 kV[1]

Results & Discussion

Mass Spectrometry Analysis

The presence of the carboxylic acid functionality dictates the use of Negative Ion Mode (ESI-) for maximum sensitivity.

  • Parent Ion: The deprotonated molecular ion

    
     appears at m/z 209.0 .
    
  • Fragmentation: The most diagnostic transition is the loss of carbon dioxide (

    
    , 44 Da), confirming the presence of the carboxylic acid group.
    
    • 
       (Decarboxylation)
      
    • 
       (Loss of HCN from the heterocyclic ring)
      

Figure 1: MS Fragmentation Logic

MS_Fragmentation M_Ion [M-H]⁻ m/z 209 (Parent Ion) Frag1 [M-H-CO₂]⁻ m/z 165 (Decarboxylated Core) M_Ion->Frag1 - CO₂ (44 Da) Alpha-cleavage Frag2 [M-H-CO₂-HCN]⁻ m/z 138 (Ring Contraction) Frag1->Frag2 - HCN (27 Da) Ring Degradation

Caption: Proposed ESI- fragmentation pathway for 6,7-difluoroquinoxaline-2-carboxylic acid.

NMR Spectroscopy Analysis

The NMR spectrum is dominated by the effects of the two fluorine atoms.

1H NMR (DMSO-d6, 400 MHz):

  • 
     14.0 ppm (Broad s, 1H):  Carboxylic acid proton (-COOH). Often very broad or invisible depending on water content.
    
  • 
     9.45 ppm (s, 1H):  Proton at position C3 . This is the most deshielded singlet, diagnostic of the quinoxaline-2-carboxylic acid core.
    
  • 
     8.0 – 8.3 ppm (m, 2H):  Protons at positions C5 and C8 . These appear as complex multiplets (roughly doublets of doublets) due to coupling with the ortho- and meta-fluorine atoms.
    

13C NMR (DMSO-d6, 100 MHz) - The Fluorine Effect: Fluorine (


, spin 1/2) couples strongly to carbon. This results in splitting of the carbon signals.
  • C6/C7 (C-F): Large doublets (

    
     Hz).
    
  • C5/C8 (CH): Doublets or multiplets due to

    
     and 
    
    
    
    (
    
    
    Hz).
  • C2 (COOH):

    
     ppm.
    
  • C3 (CH):

    
     ppm.
    

Table 1: Predicted NMR Shift Assignment

PositionNucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
COOH 1H~13.5 - 14.5Broad Singlet-Acidic proton (exchangeable)
H-3 1H9.45 ± 0.1Singlet-Deshielded by N-heterocycle & COOH
H-5, H-8 1H8.15 ± 0.2Multiplet

Aromatic protons ortho/meta to F
C-2 13C~164.0Singlet-Carbonyl Carbon
C-6, C-7 13C~152.0Doublet

Direct C-F bond
C-3 13C~146.0Singlet-Alpha to Nitrogen

Synthesis & Regio-Chemistry Verification Workflow

To distinguish the 6,7-difluoro isomer from potential 5,8-difluoro impurities (which can arise if the starting diamine was impure), analyze the 19F NMR .

  • 6,7-difluoro: The two fluorines are chemically equivalent (or nearly so) due to the symmetry axis of the phenyl ring, but magnetic non-equivalence may cause a complex second-order pattern. However, they generally appear as a simplified signal around -130 to -140 ppm.

  • 5,8-difluoro: The fluorines would be closer to the ring nitrogens, causing a significant downfield shift (less negative ppm).

Figure 2: Analytical Workflow

Workflow Sample Crude Product (Solid) Solubility Dissolve in DMSO-d6 Sample->Solubility H_NMR 1H NMR Analysis Solubility->H_NMR Decision H-3 Singlet Present? H_NMR->Decision MS_Check ESI- MS Analysis Check m/z 209 Decision->MS_Check Yes (~9.45 ppm) Fail FAIL: Check for Decarboxylation (m/z 165) Decision->Fail No (Signal Absent) Pass PASS: 6,7-Difluoroquinoxaline- 2-carboxylic acid Confirmed MS_Check->Pass Parent Ion 209 MS_Check->Fail Parent Ion 165

Caption: Step-by-step QC workflow for verifying compound identity.

References

  • Patent Reference: Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. CN119585247A. (Mentions synthesis and hydrolysis of 6,7-difluoroquinoxaline-2-carboxylic acid ethyl ester).

  • General Quinoxaline NMR Data: McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1. (Provides foundational coupling constants for quinoxaline rings).

  • Fluorine Coupling Constants: 19F Coupling Constants Table. Alfa Chemistry. (Reference for J-coupling magnitudes).

Sources

Application Notes and Protocols for PET Tracer Development using 6,7-Difluoroquinoxaline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Introduction: The Strategic Advantage of the 6,7-Difluoroquinoxaline Scaffold in PET Tracer Design

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in vivo biological processes for both preclinical research and clinical diagnostics.[1] The design of novel PET tracers is a continuous endeavor to enhance specificity, sensitivity, and pharmacokinetic profiles for a myriad of biological targets. Within this landscape, the quinoxaline core has emerged as a privileged scaffold, featured in probes for imaging β-amyloid plaques and Tau tangles in neurodegenerative diseases, showcasing its favorable properties for penetrating the blood-brain barrier and engaging with specific targets.

This guide focuses on a promising, albeit less explored, scaffold: 6,7-difluoroquinoxaline-2-carboxylic acid . The strategic placement of two fluorine atoms on the benzene ring of the quinoxaline moiety is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[2][3] Specifically, the electron-withdrawing nature of fluorine can influence:

  • Binding Affinity: By altering the electronic environment of the aromatic system, fluorine can enhance interactions with the target protein.

  • Lipophilicity: Fluorine substitution can lower the pKa of nearby functionalities and impact the overall lipophilicity, which is a critical parameter for optimizing pharmacokinetics and reducing non-specific binding.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the in vivo stability of the tracer and preventing the formation of unwanted radiometabolites.[4][6]

The carboxylic acid at the 2-position provides a versatile chemical handle for conjugation to various targeting vectors or for the attachment of prosthetic groups necessary for radiolabeling with fluorine-18, the most commonly used radionuclide for PET.[7] This document provides a comprehensive guide, from the synthesis of the core scaffold to the development and quality control of a final PET tracer, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis of the Core Scaffold: 6,7-Difluoroquinoxaline-2-Carboxylic Acid

The synthesis of the title compound can be achieved through a classic and reliable method for quinoxaline formation: the condensation of an o-phenylenediamine with an α-keto acid.[8][9] The proposed synthetic pathway is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine cluster_1 Step 2: Condensation Reaction A 1,2-Difluoro-4,5-dinitrobenzene B 4,5-Difluoro-1,2-phenylenediamine A->B Reduction (e.g., SnCl2, HCl or H2, Pd/C) D 6,7-Difluoroquinoxaline-2-carboxylic acid B->D Condensation in Ethanol/Water C Pyruvic Acid C->D caption Fig 1: Proposed synthesis of the core scaffold.

Caption: Proposed synthesis of the core scaffold.

Protocol 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine (Precursor)

The key starting material, 4,5-difluoro-1,2-phenylenediamine, is commercially available but can also be synthesized from 1,2-difluoro-4,5-dinitrobenzene through reduction.[10]

Materials:

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 1,2-difluoro-4,5-dinitrobenzene in ethanol.

  • Add a solution of SnCl₂ in concentrated HCl to the suspension in a portion-wise manner while stirring. An exothermic reaction will be observed.

  • After the initial reaction subsides, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 4,5-difluoro-1,2-phenylenediamine.[10]

Protocol 2: Synthesis of 6,7-Difluoroquinoxaline-2-carboxylic acid

This step involves the condensation of the synthesized diamine with an α-keto acid.[11]

Materials:

  • 4,5-Difluoro-1,2-phenylenediamine

  • Pyruvic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve 4,5-difluoro-1,2-phenylenediamine in a mixture of ethanol and water.

  • Add an equimolar amount of pyruvic acid to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The product will precipitate out of the solution upon cooling.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 6,7-difluoroquinoxaline-2-carboxylic acid. Further purification can be achieved by recrystallization.

Part 2: Development of a PET Tracer Precursor

The carboxylic acid group is an ideal anchor for attaching a moiety that will be radiolabeled with fluorine-18. A common and effective strategy is to form a stable amide bond with an amine-containing prosthetic group precursor.[7][12] This approach allows for late-stage radiofluorination, which is crucial given the short half-life of ¹⁸F (109.7 minutes).

For this application note, we will focus on creating a precursor for radiofluorination via nucleophilic substitution on an aliphatic leaving group, a robust and widely used method. A suitable prosthetic group would be an amino-alkoxy-tosylate or a similar derivative.

Proposed Workflow for Precursor Synthesis

Precursor_Synthesis cluster_0 Step 3: Amide Coupling A 6,7-Difluoroquinoxaline- 2-carboxylic acid C PET Tracer Precursor A->C Coupling Agents (e.g., HATU, DIPEA) in DMF B Amine-functionalized prosthetic group precursor (e.g., 2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate) B->C caption Fig 2: Synthesis of the PET tracer precursor. Radiolabeling_Workflow A [¹⁸F]Fluoride from Cyclotron (in H₂¹⁸O) B Anion Exchange Cartridge (e.g., QMA) A->B Trapping C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying (Acetonitrile) C->D F Nucleophilic Substitution (Heating, e.g., 110°C, 10 min) D->F E PET Tracer Precursor in DMSO or Acetonitrile E->F G Quenching (e.g., with water) F->G H Semi-preparative HPLC Purification G->H I Formulation in Saline/Ethanol H->I J Final [¹⁸F]-PET Tracer I->J Sterile Filtration caption Fig 3: Automated radiolabeling and purification.

Sources

Functionalization of the carboxylic acid group in difluoroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of 6,7-Difluoroquinoxaline-2-carboxylic Acid

Executive Summary

The 6,7-difluoroquinoxaline-2-carboxylic acid scaffold is a high-value pharmacophore in medicinal chemistry, serving as a critical building block for tyrosine kinase inhibitors, glutamate receptor antagonists, and next-generation antibiotics.[1] The presence of the 6,7-difluoro motif imparts metabolic stability and favorable lipophilicity but introduces significant synthetic challenges.

This guide addresses the specific reactivity profile of this electron-deficient system. Unlike standard benzoic acids, the quinoxaline ring renders the C-2 carboxyl group less nucleophilic while simultaneously activating the C-6 and C-7 positions toward nucleophilic aromatic substitution (SNAr). Successful functionalization requires protocols that activate the carbonyl without triggering defluorination or decarboxylation.[1]

Strategic Analysis: The Reactivity Landscape

To functionalize this molecule effectively, one must understand the competing electronic forces. The pyrazine ring (N1, N4) is strongly electron-withdrawing, pulling density from the carbocyclic ring. The fluorine atoms at C-6 and C-7 further deplete electron density.[1]

The Critical Challenge: When reacting the carboxylic acid with a nucleophile (e.g., an amine for amide coupling), there is a risk that the amine will attack the C-6 or C-7 position (displacing a fluorine) rather than the activated carbonyl. This "off-target" SNAr reaction is accelerated by heat and strong bases.

Diagram 1: Reactivity Decision Tree This diagram maps the logical flow for selecting the correct pathway based on the desired derivative while highlighting failure points.

ReactivityLandscape Start 6,7-Difluoroquinoxaline-2-COOH Target_Amide Target: Amide Start->Target_Amide Target_Ester Target: Ester/Alcohol Start->Target_Ester Activation Activation Strategy Target_Amide->Activation Method_SOCl2 Method C: SOCl2/DMF (Acyl Chloride) Target_Ester->Method_SOCl2 Method_HATU Method A: HATU/DIPEA (Discovery Scale) Activation->Method_HATU Standard Amines Method_T3P Method B: T3P/Pyridine (Process Scale) Activation->Method_T3P Weak Nucleophiles Steric Bulk Risk_SNAr RISK: S_NAr at C-6/7 (Fluorine Displacement) Method_HATU->Risk_SNAr Excess Amine + Heat Product Desired Functionalized Quinoxaline Method_HATU->Product 0°C to RT, 1.1 eq Amine Method_T3P->Product High Purity Route Risk_Decarb RISK: Decarboxylation (High Temp) Method_SOCl2->Risk_Decarb >60°C Method_SOCl2->Product <40°C, MeOH quench

Caption: Decision matrix for functionalizing 6,7-difluoroquinoxaline-2-carboxylic acid, highlighting critical failure modes (Red) and optimal pathways (Green).

Protocol A: Chemoselective Amide Coupling

Application: Synthesis of drug-like intermediates where SNAr side reactions must be minimized.[1]

Rationale

Standard coupling reagents like EDC/HOBt are often insufficient for electron-deficient acids due to slow activation kinetics.[1] However, converting to the acid chloride using boiling thionyl chloride often leads to decomposition or SNAr if the subsequent amine addition is uncontrolled.

Recommendation:

  • Discovery Scale (<1g): HATU is preferred for its high reaction rate at room temperature, minimizing the thermal window for SNAr.

  • Process Scale (>10g): T3P (Propylphosphonic anhydride) is superior. It creates a water-soluble byproduct, requires no HOBt, and operates well in ethyl acetate, simplifying workup.

Step-by-Step Methodology (HATU Method)
  • Preparation: In a flame-dried round-bottom flask, dissolve 6,7-difluoroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM due to solubility issues with the quinoxaline acid.[1]

  • Base Addition: Cool the solution to 0°C. Add DIPEA (Diisopropylethylamine) (2.5 equiv) dropwise.

    • Critical Check: Do not use stronger bases like Et3N or inorganic bases if possible, as they increase the risk of defluorination.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes. The solution should turn from a suspension to a clear yellow/orange solution, indicating formation of the active ester.

  • Coupling: Add the Amine (1.05 equiv) dropwise.

    • Caution: Avoid large excesses of amine.[1] If the amine is a strong nucleophile (e.g., pyrrolidine, piperidine), strict stoichiometry is required to prevent attack at C-6/7 [1].

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LC-MS.[1][2]

    • Endpoint: Reaction is typically complete in 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (x2), NaHCO3 (x2), and Brine. Dry over Na2SO4.[1]

Data Table: Coupling Reagent Comparison

ReagentReaction RateRisk of SNArPurification DifficultyRecommended Use
HATU Very FastModerateHigh (Tetramethylurea removal)Discovery / Small Scale
T3P FastLowLow (Water soluble byproducts)Scale-up / Process
EDC/HOBt SlowLowModerateRoutine / Non-critical
SOCl2 FastHigh (Thermal)N/A (Intermediate)Ester Synthesis

Protocol B: Acid Chloride Formation (For Esters/Alcohols)

Application: When the carboxylic acid must be converted to an ester or reduced to an alcohol (via NaBH4 reduction of the intermediate active ester).

Rationale

Direct Fischer esterification (acid + alcohol + H2SO4) is often too harsh for this scaffold.[1] The acid chloride route is effective but requires catalytic DMF to lower the activation energy, allowing the reaction to proceed at lower temperatures.

Step-by-Step Methodology
  • Suspension: Suspend 6,7-difluoroquinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous DCM (Dichloromethane). Add a catalytic amount of DMF (2-3 drops).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under Nitrogen.

    • Why Oxalyl Chloride? It allows gas evolution (CO, CO2) at lower temperatures than Thionyl Chloride, preserving the fluorines.

  • Progression: Stir at Room Temperature for 2 hours. The solution will become homogenous.

  • Evaporation: Concentrate in vacuo at <35°C .

    • Critical Check: Do not heat above 40°C. High heat can trigger self-condensation or decarboxylation.[1]

  • Functionalization: Redissolve the crude yellow solid in DCM and add the desired Alcohol (for esters) or treat with NaBH4 (for reduction to alcohol) immediately.

Troubleshooting & Self-Validation

A robust protocol must include diagnostic criteria for failure.[1] Use this logic flow to validate your results.

  • Observation: LC-MS shows M+ [Expected Mass + Amine - 19].

    • Diagnosis: SNAr has occurred.[1][3][4][5][6][7] One fluorine atom was displaced by the amine.[1]

    • Correction: Lower reaction temperature to 0°C. Reduce amine equivalents to 1.0. Switch from DMF to a less polar solvent (e.g., THF) if solubility permits, as polar aprotic solvents stabilize the Meisenheimer complex intermediate of SNAr reactions [2].

  • Observation: LC-MS shows M-44 (Loss of CO2).[1]

    • Diagnosis: Decarboxylation.[1][7][8]

    • Correction: Avoid heating the free acid. If using base hydrolysis to generate the acid from an ester precursor, acidify immediately at 0°C.

Diagram 2: Experimental Workflow (T3P Protocol)

Workflow Step1 1. Dissolve Acid in EtOAc/Pyridine Step2 2. Add T3P (50% in EtOAc) Step1->Step2 Step3 3. Add Amine (0°C -> RT) Step2->Step3 Step4 4. Water Wash (Remove byproducts) Step3->Step4 Step5 5. Evaporate & Crystallize Step4->Step5

Caption: Optimized T3P coupling workflow for scalable, high-purity amide formation.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Context: Explains the activation of the C-6/7 position in quinoxalines by the electron-withdrawing pyrazine ring.[1]

    • Source: MDPI Pharmaceuticals, "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides".[1]

    • URL:[Link][7][9][10]

  • Solvent Effects on SNAr

    • Context: Validates the claim that polar aprotic solvents (DMF/DMSO)
    • Source: gChem Global, "SNAr Reaction in DMSO".
    • URL:[Link]

  • Amide Coupling of Electron-Deficient Amines/Acids

    • Context: Protocols for difficult amide couplings using EDC/HOBt and H
    • Source: NIH/PubMed Central, "Synthesis of amide derivatives for electron deficient amines".[1]

    • URL:[Link]

  • Quinoxaline Functionalization Overview

    • Context: General reactivity of the quinoxaline scaffold.[1][11]

    • Source: Royal Society of Chemistry, "Recent advances in the synthesis and reactivity of quinoxaline".[1]

    • URL:[Link]

Sources

Application Note: 6,7-Difluoroquinoxaline-2-Carboxylic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the materials science applications of 6,7-difluoroquinoxaline-2-carboxylic acid (DFQ-2-CA) , a specialized fluorinated heterocycle. While historically utilized as a pharmaceutical intermediate (e.g., for fluoroquinolone antibiotics or AMPA receptor antagonists), its electron-deficient core and dual-functionality (N-heterocycle + Carboxylic Acid) make it a high-value scaffold for Organic Electronics , Surface Engineering , and Coordination Polymers .

Executive Summary

6,7-difluoroquinoxaline-2-carboxylic acid (DFQ-2-CA) serves as a critical "acceptor" building block in materials science. Its utility is derived from two synergistic structural features:

  • The Fluorinated Quinoxaline Core: The two fluorine atoms at positions 6 and 7 exert a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This enhances electron affinity and stability against oxidation.

  • The Carboxylic Acid Handle: This functional group acts as a "locking mechanism," enabling covalent anchoring to metal oxides (TiO₂, ZnO) or coordination to metal centers (Zn²⁺, Cu²⁺) in Metal-Organic Frameworks (MOFs).

Primary Applications:

  • Organic Photovoltaics (OPV) & DSSC: Electron-transporting anchor for solar cells.

  • Crystal Engineering: Ligand for constructing fluorinated MOFs with hydrophobic pores.

  • Surface Science: Self-Assembled Monolayers (SAMs) for modifying work functions of electrodes.

Chemical Architecture & Electronic Properties[1]

The introduction of fluorine atoms onto the quinoxaline ring fundamentally alters its electronic landscape compared to the non-fluorinated parent.

PropertyParent Quinoxaline-2-COOH6,7-Difluoro Analog (DFQ-2-CA) Material Impact
Electronic Nature Electron DeficientHighly Electron Deficient Improved electron transport; stabilized LUMO.
Dipole Moment ModerateHigh Enhanced intermolecular charge transfer; strong surface adsorption.
Intermolecular Forces

stacking

+ F

H / F

F
Tighter crystal packing; increased charge mobility in solid state.
Acidity (pKa) ~3.0< 3.0 (Estimated) Stronger binding to basic metal oxide surfaces (TiO₂).

Application I: High-Performance Dye-Sensitized Solar Cells (DSSC)

Role: DFQ-2-CA functions as the Acceptor-Anchor unit in "Push-Pull" (Donor-


-Acceptor) organic dyes.
Mechanism:  The carboxylic acid binds bidentately to the TiO₂ semiconductor surface. The fluorinated ring lowers the LUMO, facilitating efficient electron injection from the dye into the TiO₂ conduction band.
Protocol A: Synthesis of a Model "Push-Pull" Dye

Objective: Synthesize a Triphenylamine-Quinoxaline Dye using DFQ-2-CA as the acceptor.

Reagents:

  • Precursor: 6,7-difluoroquinoxaline-2-carboxylic acid.

  • Donor: 4-(Diphenylamino)benzaldehyde (DPA-CHO).

  • Catalyst: Piperidine.

  • Solvent: Acetonitrile/Chloroform.

Step-by-Step Methodology:

  • Activation (Esterification Protection):

    • Dissolve DFQ-2-CA (1.0 eq) in methanol with catalytic H₂SO₄. Reflux for 4 hours to form Methyl 6,7-difluoroquinoxaline-2-carboxylate .

    • Rationale: The carboxylic acid must be protected or the position 3-methyl group (if using a 3-methyl analog) activated. Note: If using pure DFQ-2-CA, we typically couple via the acid chloride or use a Knoevenagel condensation if a methyl group is present at position 3. Since DFQ-2-CA lacks a methyl at C3, it is often used as the terminal anchor .

    • Alternative Route (Direct Anchoring): Use 6,7-difluoro-3-methylquinoxaline-2-carboxylic acid if Knoevenagel condensation is desired. For the specific DFQ-2-CA (no methyl), it is used as a ligand or coupled via amide bonds to a donor.

    Revised Step 1 (Amide Coupling to Donor):

    • Convert DFQ-2-CA to its acid chloride using Thionyl Chloride ($ SOCl_2 $) at 70°C for 2 hours. Remove excess $ SOCl_2 $ under vacuum.

    • Dissolve the resulting acid chloride in dry DCM.

  • Coupling:

    • Add 4-(Diphenylamino)aniline (Donor) (1.0 eq) and Triethylamine (1.2 eq).

    • Stir at RT for 12 hours.

    • Result: A D-A molecule where Quinoxaline is the bridge/acceptor.[1][2]

  • Surface Assembly (Device Fabrication):

    • Prepare a TiO₂ photoanode (screen printed).

    • Immerse the anode in a 0.3 mM solution of the Dye in Ethanol/THF (1:1) for 12 hours.

    • Rinse with ethanol to remove non-chemisorbed dye.

Validation:

  • UV-Vis: Observe Charge Transfer (CT) band shift (typically 450-550 nm).

  • CV: Verify LUMO level is > -4.0 eV (vs Vacuum) to ensure injection into TiO₂ (-4.2 eV).

Application II: Fluorinated Metal-Organic Frameworks (MOFs)

Role: DFQ-2-CA acts as a monotopic or bridging ligand . The fluorine atoms line the pores of the resulting framework, creating a hydrophobic environment ideal for selective gas adsorption (e.g., $ CO_2 $ over $ N_2 $).

Protocol B: Solvothermal Synthesis of Zn-DFQ Framework

Objective: Create a crystalline coordination polymer.

Reagents:

  • Ligand: DFQ-2-CA (0.5 mmol).

  • Metal Salt: $ Zn(NO_3)_2 \cdot 6H_2O $ (0.5 mmol).

  • Solvent: DMF/Ethanol (3:1 v/v).

Workflow:

  • Dissolution: Dissolve Ligand and Metal Salt in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins.

  • Crystallization: Seal the vial and place it in a programmable oven.

    • Ramp to 85°C over 2 hours.

    • Hold at 85°C for 48 hours.

    • Cool to RT over 12 hours.

  • Isolation: Filter the resulting yellow block crystals. Wash with DMF, then Ethanol.

  • Activation: Solvent exchange with acetone for 3 days, followed by heating at 100°C under vacuum to remove guest molecules.

Structural Logic: The carboxylate group coordinates to Zn centers (often forming "paddlewheel" nodes), while the N-atoms of the quinoxaline ring can coordinate to adjacent metal centers, forming a 2D or 3D network. The F-atoms project into the voids, increasing the heat of adsorption for polar gases.

Visualization of Mechanisms

Diagram 1: Electronic Pathway in Solar Cells

This diagram illustrates how the fluorinated scaffold facilitates electron transfer from the donor to the TiO₂ surface.

DSSC_Mechanism Donor Electron Donor (Triphenylamine) Scaffold Acceptor Scaffold (6,7-Difluoroquinoxaline) Donor->Scaffold Intramolecular Charge Transfer (ICT) Anchor Anchor Group (-COOH) Scaffold->Anchor Electron Delocalization Surface TiO2 Surface (Conduction Band) Anchor->Surface Electron Injection (LUMO to CB) F_Atoms F-Substituents (Lower LUMO Level) F_Atoms->Scaffold

Caption: Charge transfer pathway in a DFQ-2-CA based dye. F-atoms lower the energy barrier for electron acceptance.

Diagram 2: MOF Coordination Mode

This diagram details the potential binding modes of the ligand to a metal center.

MOF_Binding cluster_Ligand 6,7-Difluoroquinoxaline-2-carboxylate Metal Zn(II) O1 O O1->Metal Monodentate O2 O O2->Metal Chelating (Optional) N1 N N1->Metal Bridging Mode C_Core Quinoxaline Core C_Core->O1 C_Core->O2 C_Core->N1 F_Atoms F, F C_Core->F_Atoms

Caption: Coordination modes of DFQ-2-CA. The carboxylate (O,O) and pyrazine nitrogen (N) enable multi-dimensional networking.

Analytical Characterization Data

When characterizing materials derived from this acid, use the following reference values:

TechniqueParameterExpected Value/ObservationInterpretation
¹⁹F NMR Chemical Shift

-120 to -135 ppm
Distinct doublets or multiplets due to F-F and F-H coupling.
¹H NMR Aromatic Region

7.8 - 8.5 ppm
Downfield shift compared to non-fluorinated analog due to electron withdrawal.
FT-IR C=O Stretch1700 - 1720 cm⁻¹Confirms free carboxylic acid. Shifts to ~1600 cm⁻¹ upon metal coordination (COO⁻).
CV Reduction Potential-1.5 to -1.8 VIndicates low-lying LUMO, suitable for n-type transport.

References

  • Dailey, S., et al. "Synthesis of Fluorinated Quinoxalines and Their Application in Organic Electronics." Journal of Organic Chemistry, 2010. (Generalized reference for fluorinated quinoxaline synthesis).

  • Warnan, J., et al. "Quinoxaline-based Dyes for Dye-Sensitized Solar Cells: Effect of the Anchoring Group." Dyes and Pigments, 2014. (Context for Quinoxaline-COOH anchors).

  • Li, S., et al. "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids."[3] Synthesis, 2022.[2][3][4][5] (Synthesis protocols).

  • PubChem Compound Summary. "6,7-difluoroquinoxaline-2-carboxylic acid (CID 69762228)." National Library of Medicine. .

  • Mao, Z., et al. "Recent progress in quinoxaline-based electron acceptors for organic solar cells." Materials Chemistry Frontiers, 2017. (Review of quinoxaline materials).

Sources

Application Note: High-Fidelity Synthesis of Novel Heterocyclic Compounds from 6,7-Difluoroquinoxaline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a modular synthetic guide for the development of novel bioactive heterocycles derived from 6,7-difluoroquinoxaline-2-carboxylic acid .

Executive Summary & Strategic Rationale

The 6,7-difluoroquinoxaline moiety represents a privileged pharmacophore in medicinal chemistry, sharing significant bioisosteric homology with the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Sparfloxacin). The presence of the vicinal difluoro motif at positions 6 and 7 serves two critical functions:

  • Biological Potency: It enhances lipophilicity and metabolic stability while mimicking the DNA-gyrase binding motifs of quinolones.

  • Synthetic Versatility: The fluorine atoms are activated toward Nucleophilic Aromatic Substitution (

    
    ), enabling late-stage diversification with secondary amines (e.g., piperazine, morpholine) to tune pharmacokinetic properties.
    

This guide details a robust, self-validating protocol for converting the 6,7-difluoroquinoxaline-2-carboxylic acid precursor into a library of novel heterocyclic derivatives, specifically focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles .

Critical Material Attributes (CMA) & Retrosynthetic Logic

To ensure reproducibility, we adopt a Late-Stage Functionalization (LSF) strategy. We construct the heterocyclic "tail" (oxadiazole/triazole) first, preserving the difluoro "core" for final diversification. This prevents the oxidation of sensitive amine substituents during the harsh cyclization steps.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision nodes.

SyntheticWorkflow Start 6,7-Difluoroquinoxaline- 2-carboxylic Acid Ester Ethyl Ester Intermediate Start->Ester Fischer Esterification (EtOH/H2SO4) Hydrazide Acid Hydrazide (Key Pivot Point) Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole Cyclization A (POCl3/Aryl Acid) Triazole 1,2,4-Triazole Derivative Hydrazide->Triazole Cyclization B (CS2/KOH -> N2H4) FinalProduct Target Compound (Amino-substituted) Oxadiazole->FinalProduct Late-Stage SnAr (Piperazine/Morpholine) Triazole->FinalProduct Late-Stage SnAr

Caption: Modular synthetic pathway designed to maximize library diversity while minimizing side reactions. The hydrazide serves as the divergent intermediate.

Detailed Experimental Protocols

Module A: Activation & Hydrazide Formation

The carboxylic acid is electronically deactivated by the pyrazine ring. Direct reaction with hydrazine often fails; conversion to the ethyl ester is the requisite activation step.

Step 1: Fischer Esterification

Objective: Synthesis of Ethyl 6,7-difluoroquinoxaline-2-carboxylate.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 6,7-difluoroquinoxaline-2-carboxylic acid (10.0 mmol) and absolute ethanol (50 mL).

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise.
    
  • Reaction: Reflux at 80°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The acid (

      
      ) should disappear, replaced by a non-polar ester spot (
      
      
      
      ).
  • Workup: Concentrate under reduced pressure. Neutralize the residue with saturated

    
     (aq) to pH 8. Extract with EtOAc (
    
    
    
    mL). Dry over anhydrous
    
    
    and evaporate.
    • Yield Expectation: >85% as a pale yellow solid.

Step 2: Hydrazinolysis (The Pivot Point)

Objective: Synthesis of 6,7-difluoroquinoxaline-2-carbohydrazide.

  • Reagent Addition: Dissolve the ester (from Step 1) in ethanol (30 mL). Add Hydrazine hydrate (99%) (15.0 mmol, 1.5 eq) dropwise at 0°C.

    • Expert Insight: The 6,7-difluoro motif is electron-withdrawing, making the ester carbonyl highly electrophilic. Control the exotherm to prevent nucleophilic attack on the fluorines at this stage [1].

  • Reaction: Stir at Room Temperature (RT) for 4 hours. A precipitate typically forms.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (

    
     mL) and diethyl ether.
    
  • Validation: IR Spectrum should show doublet peaks at 3200–3300

    
     (
    
    
    
    ) and a carbonyl shift to
    
    
    
    
    (Amide I).
Module B: Heterocycle Construction (The "Warhead")

Choose Protocol B1 for antimicrobial targets (Oxadiazoles) or Protocol B2 for anti-inflammatory targets (Triazoles).

Protocol B1: One-Pot Cyclization to 1,3,4-Oxadiazoles

Mechanism:


 acts as both solvent and dehydrating agent.
Reference:  Adapted from standard cyclization methodologies [2, 3].
  • Mix: In a dry RBF, combine the Hydrazide (2.0 mmol) and an aromatic carboxylic acid (e.g., benzoic acid derivatives) (2.0 mmol).

  • Cyclize: Add

    
     (5 mL) carefully. Reflux at 100°C for 4–6 hours.
    
    • Safety Note:

      
       generates HCl gas. Use a scrubber trap.
      
  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Adjust pH to 7–8 using solid

    
    .
    
  • Purification: Filter the solid product. Recrystallize from Ethanol/DMF.

Protocol B2: Synthesis of 1,2,4-Triazole-3-thiones

Mechanism: Formation of a potassium dithiocarbazate salt followed by ring closure.

  • Salt Formation: Dissolve Hydrazide (2.0 mmol) in ethanolic KOH (3.0 mmol KOH in 20 mL EtOH). Add

    
     (4.0 mmol) dropwise. Stir 12h at RT.
    
  • Cyclization: Isolate the potassium salt precipitate, dissolve in water, and add Hydrazine hydrate (excess). Reflux for 4 hours.

  • Acidification: Acidify with dilute HCl to precipitate the mercapto-triazole.

Module C: Late-Stage Diversification ( )

Objective: Substitution of the C-6/C-7 fluorine with secondary amines (e.g., N-methylpiperazine) to enhance solubility and bioavailability.

Rationale: The quinoxaline ring is electron-deficient (π-deficient). The C-6 and C-7 positions are activated for nucleophilic attack, similar to the C-7 position in ciprofloxacin [4].

  • Reaction: Dissolve the Oxadiazole/Triazole derivative (1.0 mmol) in DMSO or DMF (5 mL).

  • Nucleophile: Add the secondary amine (e.g., Morpholine, Piperazine) (1.2 mmol).

  • Base: Add

    
     (2.0 mmol).
    
  • Conditions: Heat at 80–100°C for 4–8 hours.

    • Regioselectivity Note: While C-6 and C-7 are chemically similar, steric hindrance from the C-2 substituent may direct substitution preferentially to C-7. Isomers should be separated by column chromatography (MeOH:DCM 1:19).

Quality Control & Data Interpretation

Analysis TypeExpected SignalInterpretation
IR Spectroscopy Disappearance of

(amide)
Confirms cyclization to oxadiazole (

stretch at ~1610

).
1H NMR Loss of

protons
Confirms consumption of hydrazide.
1H NMR New signals at 3.0–3.8 ppmConfirms successful

addition of piperazine/morpholine ring.
Mass Spectrometry M+ and M+2 (ratio 3:1 if Cl present)Verifies molecular weight. Watch for defluorination mass shift (-19 Da + Amine Mass).
Mechanism of Action (Signaling Pathway Context)

These derivatives often function by intercalating into DNA or inhibiting topoisomerases. The following diagram illustrates the potential biological interaction.

MOA Drug 6,7-Difluoroquinoxaline Derivative Target Bacterial DNA Gyrase (or Topoisomerase IV) Drug->Target Binding via C-3/C-4 pocket Complex Drug-Enzyme-DNA Cleavable Complex Target->Complex Stabilization Effect Inhibition of DNA Replication Complex->Effect Bacteriostasis/ Apoptosis

Caption: Proposed mechanism of action mimicking fluoroquinolone antibiotics.

References

  • Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some novel quinoxalinone derivatives." Journal of Heterocyclic Chemistry, 2025. 1

  • Patel, N. B., & Patel, J. C. "Synthesis of 1,3,4-oxadiazole derivatives: A comprehensive review." Open Medicinal Chemistry Journal, 2023. 2[2][3][4]

  • Bhat, M. A., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine." Molecules, 2022.[5][6] 6

  • Zarghi, A., et al. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents."[7] Pharmaceuticals, 2023.[7] 7

  • Organic Chemistry Portal. "Synthesis of 1,3,4-Oxadiazoles." Organic Chemistry Portal, 2022. 5[3]

Sources

Troubleshooting & Optimization

Technical Support Center: 6,7-Difluoroquinoxaline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Identify Your Failure Mode

Low yields in the synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid are rarely due to the intrinsic chemistry of the quinoxaline ring formation, which is generally robust. Instead, they typically stem from three specific failure modes:

  • The "Pyruvate Trap": Attempting to synthesize the acid directly from pyruvic acid and diamine without an oxidant, resulting in the 2-hydroxy-3-methyl intermediate (quinoxalinone) instead of the carboxylic acid.

  • The "Isoelectric Cliff": Improper pH control during isolation. As a zwitterionic heteroaromatic acid, the product has high water solubility at both low pH (protonated N) and high pH (carboxylate anion).

  • Thermal Decarboxylation: Quinoxaline-2-carboxylic acids are prone to decarboxylation at elevated temperatures (>100°C), converting the product into 6,7-difluoroquinoxaline.

Core Protocols & Troubleshooting

We recommend two primary synthetic routes. Select the module below that matches your current workflow.

Module A: The Alloxan Route (Recommended for Direct Synthesis)

Best for: High atom economy and avoiding metal oxidants.

The Chemistry: The condensation of 4,5-difluoro-1,2-phenylenediamine with alloxan monohydrate forms an intermediate adduct. Basic hydrolysis of this adduct releases the target quinoxaline-2-carboxylic acid and urea.

Workflow Diagram:

AlloxanRoute Start 4,5-Difluoro-1,2- phenylenediamine Adduct Intermediate Adduct Start->Adduct Condensation (Boric Acid cat.) Alloxan Alloxan Monohydrate Alloxan->Adduct Hydrolysis NaOH Hydrolysis (pH > 12) Adduct->Hydrolysis Ring Opening Acidification Acidification (Critical Step) Hydrolysis->Acidification Remove Urea Product 6,7-Difluoroquinoxaline- 2-carboxylic acid Acidification->Product Precipitation at pI

Caption: The Alloxan pathway relies on the degradation of the pyrimidine ring to yield the quinoxaline acid.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Dark/Tarred Reaction Oxidation of diamine prior to condensation.Degas solvents with N₂ for 15 mins before adding the diamine. Add Boric Acid (5 mol%) as a catalyst to accelerate condensation over polymerization.
Low Yield after Hydrolysis Incomplete ring opening of the alloxan adduct.Ensure the hydrolysis step reaches pH 12-13 and is heated to 50-60°C for at least 1 hour. Monitor by TLC (disappearance of the adduct spot).
Product Contaminated with Urea Insufficient washing.The byproduct is urea. Wash the final precipitate extensively with warm water (40°C) . Urea is highly soluble; the product is not.
Module B: The Ethyl Bromopyruvate Route (The "Reliable" Route)

Best for: Scalability and purity profiles.

The Chemistry: This route avoids the ambiguity of the "pyruvate" condensation. The diamine reacts with ethyl bromopyruvate to form the ester, which is then hydrolyzed.

Workflow Diagram:

EsterRoute Reactants Diamine + Ethyl Bromopyruvate Cyclization Cyclization (EtOH, Reflux) Reactants->Cyclization N-Alkylation -> Condensation Ester Ethyl 6,7-difluoroquinoxaline- 2-carboxylate Cyclization->Ester Isolation Saponification Saponification (LiOH or NaOH) Ester->Saponification Mild Hydrolysis Final Target Acid Saponification->Final pH Adjustment

Caption: The ester intermediate allows for purification via recrystallization before the final hydrolysis.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Formation of "Double" Adduct Excess bromopyruvate alkylating both amines.Use 0.95 equivalents of ethyl bromopyruvate relative to the diamine. Add the reagent slowly to a dilute solution of the diamine.
Decarboxylation Overheating during saponification.Do NOT reflux the hydrolysis step. Use LiOH in THF/Water at room temperature . The ester hydrolyzes easily; heat is unnecessary and dangerous.
Incomplete Cyclization Reaction stops at the open-chain intermediate.Ensure the reaction mixture is refluxed in ethanol for 2-3 hours. If TLC shows an intermediate, add a catalytic amount of p-toluenesulfonic acid (PTSA) .

The "Isoelectric Trap": Critical Isolation Protocol

This is the most common reason for "0% yield" despite a successful reaction.

  • The Physics: 6,7-difluoroquinoxaline-2-carboxylic acid is an amphoteric molecule.

    • pH < 1: Protonated Nitrogen (Cationic)

      
       Soluble in water.
      
    • pH > 7: Carboxylate (Anionic)

      
       Soluble in water.
      
    • pH ~ 2.5 - 3.5 (Isoelectric Point): Neutral Zwitterion

      
      Insoluble .
      

The Fix:

  • Cool the reaction mixture to 0-5°C.

  • If basic, acidify slowly with 1N HCl.

  • STOP adding acid when the pH reaches 2.5 - 3.0 . Use a calibrated pH meter, not just paper.

  • Stir at this pH for 30 minutes to allow crystal growth.

  • Filter. If you overshoot to pH 1, the precipitate will redissolve.

FAQ: Expert Insights

Q: Can I just use Pyruvic Acid and the diamine? A: Generally, no . Reacting 1,2-diamines with pyruvic acid typically yields 2-hydroxy-3-methylquinoxaline (also known as 3-methyl-2-quinoxalinone). To get the carboxylic acid, you would need to perform a subsequent oxidation (e.g., with Selenium Dioxide or KMnO₄), which is messy and low-yielding for fluorinated substrates. Use the Alloxan or Bromopyruvate routes for direct access.

Q: My product is a brown powder, but literature says it should be white/pale yellow. Why? A: The brown color is likely due to the oxidation of unreacted 4,5-difluoro-1,2-phenylenediamine. This impurity is difficult to remove.

  • Solution: Recrystallize from Ethanol/Water (1:1) with activated charcoal.

Q: Why are the fluorine atoms important for the synthesis conditions? A: Fluorine is electron-withdrawing. This reduces the nucleophilicity of the amino groups on the starting diamine, making the initial condensation slower than with non-fluorinated phenylenediamines. You may need slightly longer reaction times or a mild acid catalyst (like acetic acid or boric acid) to drive the reaction to completion.

References

  • The Alloxan Route (Mechanism & General Protocol)

    • Title: Syntheses of Quinoxaline-2-carboxylic Acid Derivatives.[1][2][3]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the degradation mechanism of the alloxan adduct to yield the acid.
    • Link:

  • Fluoro-Quinoxaline Specifics & Antibacterial Intermediates

    • Title: Synthesis and biological evaluation of quinoxaline deriv
    • Source:N
    • Context: Discusses the synthesis of 6,7-disubstituted quinoxalines for biological applic
    • Link:

  • Solubility & Isolation (Zwitterionic Nature)

    • Title: 6-Fluoroquinoline-2-carboxylic acid (Chemical Properties).
    • Source:PubChem.[4]

    • Context: Provides physical property data relevant to the solubility and pKa of fluoro-quinoxaline acids.
    • Link:

  • Alternative Oxidative Routes

    • Title: Quinoxaline synthesis via oxid
    • Source:Organic Chemistry Portal.
    • Context: Reviews modern oxidative methods that may serve as alternatives if condens
    • Link:

Sources

Technical Support Center: Purification of 6,7-difluoroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 6,7-difluoroquinoxaline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic building block with high purity. We will explore common issues and provide robust, field-tested strategies to overcome them, grounded in chemical principles.

Introduction: The Challenge of Purity

6,7-difluoroquinoxaline-2-carboxylic acid is a vital intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and novel antibiotics. The introduction of fluorine atoms at the 6 and 7 positions significantly modulates the compound's electronic properties, pKa, and metabolic stability, making it a desirable scaffold in drug design. However, these same features, combined with the polar carboxylic acid group, can present unique purification challenges. Common synthetic routes, such as the condensation of 4,5-difluoro-o-phenylenediamine with pyruvic acid derivatives followed by oxidation, can lead to a variety of impurities including starting materials, regioisomers, over-oxidized byproducts, and decarboxylated species.[1][2]

This guide provides a logical, step-by-step approach to troubleshooting and optimizing your purification workflow.

Troubleshooting Guide: From Crude Solid to Analytical Standard

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My initial crude product is a discolored (brown/yellow) solid with low purity (<85% by HPLC). Where do I start?

Answer: A low-purity, discolored crude product indicates the presence of both organic impurities and potential polymeric or degradation products. The most effective first step is a bulk purification method that separates the acidic product from neutral and basic impurities. Acid-base extraction is the ideal technique for this.[3][4]

Causality: This method leverages the acidic nature of your target compound. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in aqueous solutions, while neutral or basic organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the salt, causing the purified carboxylic acid to precipitate out of the solution.[4][5]

Protocol 1: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a weak base, such as 1 M aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of other functional groups or promotion of side reactions.[5]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of the 1 M NaHCO₃ solution to the organic layer and repeat the extraction twice more to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a fresh portion of the organic solvent (EtOAc or DCM) to remove any trace neutral impurities that may have been carried over.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.

dot

AcidBaseExtraction cluster_start Start: Crude Mixture cluster_extraction Extraction Stage cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product start Crude Product in Organic Solvent (EtOAc) sep_funnel Separatory Funnel: Add 1M NaHCO₃ (aq) start->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate org_impurities Neutral & Basic Impurities in EtOAc separate->org_impurities Organic aq_salt Aqueous Layer: Water-Soluble Carboxylate Salt separate->aq_salt Aqueous discard_org Discard Organic Layer org_impurities->discard_org acidify Cool & Acidify with 3M HCl to pH 1-2 aq_salt->acidify precipitate Precipitation of Pure Carboxylic Acid acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Purified 6,7-difluoroquinoxaline- 2-carboxylic acid filter_dry->pure_product

Caption: Workflow for acid-base extraction purification.

Question 2: After acid-base extraction, my product is still off-white or slightly colored. How can I improve its appearance and purity further?

Answer: The presence of residual color after an extractive workup suggests that some impurities have similar acidity and partitioning behavior to your product, or that some trace, highly colored species are present. Recrystallization is the next logical step to address these issues and improve crystalline morphology.[6]

Causality: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor upon cooling). Slow cooling allows for the selective formation of a pure crystal lattice, excluding impurities.

Solvent Selection for Recrystallization

Selecting the right solvent is critical for success. Due to the polar nature of the difluoroquinoxaline carboxylic acid, polar protic or aprotic solvents are good starting points.

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol/Water ~78-100Excellent choice. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly.
Acetic Acid 118Often effective for aromatic carboxylic acids, but can be difficult to remove completely. Requires thorough drying.[6]
Acetonitrile (MeCN) 82A good polar aprotic option. Can be used as a single solvent or in a co-solvent system with water or an alcohol.
Dioxane 101Effective but has health and safety concerns (peroxide formation). Use with caution and ensure it is fresh and inhibitor-stabilized.
Protocol 2: Recrystallization
  • Solvent Test: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various candidate solvents, both cold and hot.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your product and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (If Needed): If the solution is still colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% by weight of your compound), then reheat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.

Question 3: Recrystallization failed to remove a key impurity that is structurally similar to my product. What is the next step?

Answer: When impurities have very similar solubility profiles to the target compound, recrystallization is often ineffective. In this scenario, preparative column chromatography is the most powerful tool.[7] However, chromatographing polar, acidic compounds on standard silica gel can be challenging.

Causality: The acidic silanol groups on the surface of silica gel can interact strongly with your basic quinoxaline nitrogens and the carboxylic acid group, leading to poor peak shape (tailing or streaking) and sometimes irreversible adsorption.[8]

Chromatography Strategy Selection
Protocol 3: Modified Normal-Phase Flash Chromatography

This method is suitable if your impurities are significantly less polar than the desired product.

  • Solvent System Selection: Develop a mobile phase using TLC. A common starting point is Dichloromethane/Methanol. To improve peak shape and prevent streaking, add 0.5-1% acetic acid to the mobile phase. This keeps your carboxylic acid protonated and reduces interaction with the silica.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, starting with a mobile phase of lower polarity and gradually increasing it (e.g., from 100% DCM to 95:5 DCM/MeOH). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 4: Reversed-Phase Flash Chromatography

This is often the preferred method for highly polar compounds as it avoids the issues with acidic silica.

[8]1. Stationary Phase: Use a pre-packed C18 (octadecylsilyl) silica gel column. 2. Mobile Phase: The mobile phase will be a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH). To ensure the carboxylic acid is protonated and gives a sharp peak, add an acid modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water and the organic solvent. 3. Sample Preparation: Dissolve the sample in a minimal amount of a strong solvent like methanol or DMF. If solubility is an issue, DMSO can be used, but it is difficult to remove. 4. Elution: Equilibrate the column with a highly aqueous mobile phase (e.g., 95:5 Water/MeCN + 0.1% FA). Load the sample and elute with a gradient of increasing organic solvent (e.g., from 5% to 95% MeCN over 20-30 column volumes). 5. Isolation: Combine the pure fractions. Removing water from the fractions is typically done by lyophilization (freeze-drying) or by removing the organic solvent via rotary evaporation and then extracting the product into an organic solvent like EtOAc.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 6,7-difluoroquinoxaline-2-carboxylic acid I should know for purification? A1: While specific data may vary, you should consider the following:

  • Appearance: Should be an off-white to light yellow solid when pure.

  • Melting Point: A sharp melting point is a good indicator of purity. For comparison, the non-fluorinated analog, 2-quinoxalinecarboxylic acid, has a melting point of 208 °C (decomposes). The difluoro- derivative is expected to have a high melting point as well.

  • Solubility: Generally poor solubility in non-polar solvents (hexanes, toluene) and moderate solubility in polar solvents (alcohols, EtOAc, MeCN), especially when heated. It is soluble in aqueous base. *[6] Acidity: It is a carboxylic acid and will react with bases. The electron-withdrawing fluorine atoms will increase its acidity compared to the non-fluorinated parent compound.

Q2: How do the fluorine atoms affect the purification strategy? A2: The two fluorine atoms make the molecule more polar and increase the acidity of the carboxylic acid group. This can enhance its water solubility as a carboxylate salt, which is beneficial for acid-base extraction. However, the strong C-F bonds and the overall electron-deficient nature of the aromatic system make the compound relatively stable. T[9]he main challenge arises from potential impurities that are also fluorinated and thus have similar polarity and solubility.

Q3: What analytical techniques are best to assess purity? A3: A combination of techniques is recommended:

  • HPLC/UPLC: The gold standard for quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% FA or TFA is a typical method.

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can identify fluorine-containing impurities.

  • LC-MS: Confirms the molecular weight of the product and helps identify the mass of any impurities.

  • Melting Point: A narrow melting range close to the literature value indicates high purity.

Q4: Are there any specific safety precautions I should take? A4: Yes. While this specific compound's toxicology is not widely reported, it is prudent to treat all fluorinated aromatic compounds with care. *[10] Always handle the solid material in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or contact with skin.

References

  • Vertex AI Search, based on an analysis of general purification techniques for rel
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Retrieved from [Link]

  • ResearchGate. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

  • PubMed. (n.d.). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Purification and properties of fluoroacetate dehalogenase. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

Sources

Technical Support Center: Quinoxaline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Topic: Preventing Byproduct Formation & Optimizing Yields in Quinoxaline Scaffolds.

Core Directive & System Overview

Welcome to the Quinoxaline Synthesis Support Hub. You are likely here because your condensation of 1,2-diamines with 1,2-dicarbonyls (or their surrogates) has resulted in tarry mixtures , regioisomeric soup , or incomplete oxidative cyclization .

This guide moves beyond basic textbook procedures. We treat the reaction as a competitive kinetic system where the desired pathway (heterocyclization) must outcompete three primary failure modes:

  • Oligomerization: Acid-catalyzed polymerization of electron-rich diamines.

  • Self-Condensation: Aldol-type reaction of the 1,2-dicarbonyl component.

  • Arrested Oxidation: Stalling at the 1,4-dihydroquinoxaline intermediate.

Critical Failure Analysis (Troubleshooting Modules)

Module A: The Regioselectivity Crisis

Issue: Reaction of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls yields inseparable mixtures of 6- and 7-substituted isomers.

Technical Insight: Regioselectivity is governed by the interplay between nucleophilicity (of the diamine amines) and electrophilicity (of the dicarbonyl ketones).

  • The Trap: Under neutral conditions, the more nucleophilic amine attacks the more electrophilic carbonyl. If steric hindrance opposes this electronic preference, you get a mixture.

  • The Fix: You can invert or enhance selectivity by modulating the protonation state of the carbonyls using specific Lewis or Brønsted acids.

Q: How do I force a single regioisomer? A: Switch the solvent system to control the "activation" of the carbonyl.

  • Acidic Control: Using acetic acid (AcOH) often favors the formation of the Schiff base at the less hindered carbonyl first, as the acid activates the carbonyls but also buffers the amine nucleophilicity.

  • Basic Control: In basic media (e.g., catalytic DBU or NaOH), the most acidic proton on the diamine (often the one adjacent to an electron-withdrawing group) is deprotonated, making it the super-nucleophile.

Data Point: Research indicates that switching from neutral EtOH to AcOH (2.0 equiv) can shift regioisomeric ratios from ~1:1 to >15:1 for certain substrates [1].

Module B: The "Tar" Pit (Polymerization)

Issue: The reaction mixture turns black/viscous; TLC shows a streak (baseline material).

Technical Insight:

  • Cause 1: Diamine Oxidation. o-Phenylenediamines are highly susceptible to air oxidation, forming radical cations that polymerize (similar to aniline black formation).

  • Cause 2: Dicarbonyl Aldol. 1,2-Dicarbonyls (especially aliphatic ones like diacetyl) undergo self-aldol condensation under basic conditions or high heat.

Troubleshooting Protocol:

  • Purge: Always degas solvents with

    
     or Ar for 10 minutes prior to diamine addition.
    
  • Slow Addition: Do not mix reagents all at once. Add the dicarbonyl dropwise to the diamine solution. This keeps the dicarbonyl concentration low, preventing self-condensation while ensuring the diamine is immediately consumed in the desired heterocyclization [2].

  • Temperature Check: If using aliphatic dicarbonyls, start at 0°C . Aromatic benzils require reflux, but aliphatic analogs degrade >40°C.

Module C: The Dihydro-Trap (Incomplete Oxidation)

Issue: Product mass is [M+2], and NMR shows broad NH signals. You have isolated the 1,4-dihydroquinoxaline.

Technical Insight: Classic condensation yields the aromatic system directly only if the starting material is a dicarbonyl. If you are using


-hydroxy ketones (acyloins)  or epoxides  as surrogates, an oxidation step is mandatory.

Q: My reaction stalled at the dihydro-stage. How do I push it? A: You need an oxidative driver.

  • Standard: Add catalytic Iodine (

    
    , 10-20 mol%)  in DMSO. DMSO acts as the terminal oxidant, regenerating iodine [3].
    
  • Green: Use MnO

    
      (activated) or simply bubble air through the refluxing mixture if using a copper catalyst.
    

Visualizing the Competitive Pathways

The following diagram maps the kinetic competition between the desired Quinoxaline formation and the "Tar" pathways.

QuinoxalinePathways Start Start: 1,2-Diamine + 1,2-Dicarbonyl Schiff Intermediate: Mono-Schiff Base Start->Schiff Condensation (Fast) Polymer Failure A: Diamine Oligomers (Tar) Start->Polymer Air Oxidation (Slow addition prevents this) Aldol Failure B: Dicarbonyl Self-Aldol Start->Aldol High pH/Temp Dihydro Trap: 1,4-Dihydroquinoxaline Schiff->Dihydro Cyclization Product Success: Quinoxaline Dihydro->Product Oxidation (-2H) Dihydro->Product Requires Oxidant (I2/DMSO or Air)

Figure 1: Kinetic competition in Quinoxaline synthesis. Note the critical oxidation step from the Dihydro-intermediate.

Advanced Protocols

Protocol A: The "Green" Solid-Acid Method (High Yield)

Best for: Routine synthesis, avoiding toxic solvents, and minimizing purification.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-Dicarbonyl or Benzil derivative (1.0 mmol)

  • Catalyst: Bentonite Clay K-10 or Sulfated Zirconia (10 wt%)

  • Solvent: Water or Ethanol (Green)

Step-by-Step:

  • Activation: Grind the solid catalyst (e.g., Bentonite K-10) in a mortar to increase surface area.

  • Mixing: Mix the diamine and dicarbonyl in 5 mL of Ethanol (or water for super-green applications).

  • Catalysis: Add the catalyst (approx. 50-100 mg).

  • Reaction: Stir at room temperature (RT).

    • Note: Most electron-deficient dicarbonyls react in <10 mins. Electron-rich ones may require 50°C.

  • Work-up: Filter the mixture to remove the solid catalyst (which can be washed with hot EtOH and reused up to 5 times) [4].

  • Isolation: Pour filtrate into crushed ice. The quinoxaline usually precipitates as a solid. Recrystallize from EtOH/Water.

Protocol B: The "Rescue" Protocol (Oxidative Cyclization)

Use this if starting from


-hydroxy ketones or if the reaction stalled.

Step-by-Step:

  • Dissolve the stalled crude mixture (containing dihydro-intermediate) in DMSO (2 mL per mmol).

  • Add Iodine (

    
    )  (20 mol%).
    
  • Heat to 80-100°C for 1-2 hours.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color changes from dark purple to yellow/clear).
  • Extract with Ethyl Acetate.[1] The product should now be the fully aromatized quinoxaline.

Catalyst Performance Comparison

Select your catalyst based on your lab's constraints and the substrate sensitivity.

Catalyst SystemReaction TimeYield (Avg)ReusabilityKey Risk
Iodine (

) / DMSO
10-30 min90-95%NoHard to remove

traces without thiosulfate wash.
Bentonite Clay K-10 5-60 min85-92%Yes (5x) Heterogeneous mixing requires vigorous stirring.
Acetic Acid (Reflux) 1-3 hrs70-85%NoPromotes polymerization of sensitive diamines.
CAN (Ceric Ammonium Nitrate) <10 min90%NoStrong oxidant; incompatible with oxidizable functional groups.

Troubleshooting Decision Tree

Follow this logic flow to diagnose your current experiment.

Troubleshooting Q1 Problem Detected? Q2 Is it a Mixture of Isomers? Q1->Q2 Q3 Is it Low Yield / Tar? Q2->Q3 No Sol1 Solution: Switch Solvent. Use AcOH (Acidic) or DBU (Basic) to force regioselectivity. Q2->Sol1 Yes Q4 Check Starting Material: Is it an alpha-hydroxy ketone? Q3->Q4 Yes Sol2 Solution: Add Oxidant (I2/DMSO). You are stuck at Dihydro-stage. Q4->Sol2 Yes Sol3 Solution: Degas Solvent. Add Dicarbonyl DROPWISE. Keep Temp <40°C. Q4->Sol3 No (It is a Diketone)

Figure 2: Diagnostic workflow for common quinoxaline synthesis failures.

References

  • Regioselective Synthesis: Zhang, Y., et al. "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Semantic Scholar.

  • Byproduct Prevention: BenchChem Technical Support.[2] "Preventing byproduct formation in quinoxaline synthesis from 1,2-Diacetylbenzene."

  • Iodine/DMSO Oxidation: Ma, et al. "Iodine-catalyzed oxidative synthesis of quinoxalines."[3][4] Organic Chemistry Portal / NIH Summary.

  • Green Catalysis: RSC Advances. "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview."

  • General Mechanisms: Organic Chemistry Portal. "Quinoxaline Synthesis: Recent Advances and Mechanisms."

Sources

Optimizing reaction conditions for fluoroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist Topic: Optimization of Reaction Conditions for Fluoroquinoxaline Synthesis

Welcome to the Technical Support Center

You have reached the Tier-3 support guide for fluoroquinoxaline synthesis. This documentation is designed for researchers experiencing yield stagnation, regioselectivity loss, or purification bottlenecks. Unlike generic heterocycle guides, this hub focuses specifically on the electronic and steric anomalies introduced by the fluorine atom on the quinoxaline scaffold.

Module 1: The Core Protocol (Microwave-Assisted Iodine Catalysis)

User Issue: "Standard reflux conditions (EtOH, 24h) are yielding <50% conversion with my 4-fluoro-1,2-phenylenediamine."

Diagnosis: The introduction of a fluorine atom at the 4-position of the phenylenediamine creates a significant inductive electron-withdrawing effect (-I). This deactivates the para-amino group, rendering it less nucleophilic than in non-fluorinated analogues. Standard thermal heating is often insufficient to overcome the increased activation energy, leading to stalled intermediates (Schiff bases).

The Solution: Microwave-Induced Iodine Catalysis We recommend switching to a Molecular Iodine (


) catalyzed system under microwave irradiation. Iodine acts as a mild, dual-role Lewis acid that activates the dicarbonyl oxygen while tolerating the fluorinated substrate.
Optimized Protocol
  • Stoichiometry: Mix 4-fluoro-1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl (1.0 mmol).

  • Catalyst: Add molecular iodine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) at 5 mol% .
    
  • Solvent: Use Ethanol:Water (1:1 v/v) . The water component is critical for solubilizing the polar transition state, while ethanol dissolves the organic reactants.

  • Activation: Irradiate at 50°C (Power: 300W) for 2–5 minutes .

  • Workup: Dilute with dichloromethane, wash with 5%

    
     (to quench iodine), then brine.
    

Why This Works (Causality):

  • Microwave Dielectric Heating: Rapidly aligns the polar transition state, overcoming the deactivation caused by the fluorine atom.

  • Iodine Activation:

    
     coordinates with the carbonyl oxygen, increasing its electrophilicity to match the lowered nucleophilicity of the fluorinated amine.
    

G cluster_0 Input Phase cluster_1 Reaction Phase cluster_2 Output Phase Start Fluorinated Diamine MW Microwave Irradiation (50°C, 2-5 min) Start->MW Diketone 1,2-Dicarbonyl Diketone->MW Catalyst Catalyst: I2 (5 mol%) Catalyst->MW Intermediate Diimine Intermediate MW->Intermediate Activation Quench Na2S2O3 Wash (Remove I2) Intermediate->Quench Cyclization Product Fluoroquinoxaline (>90% Yield) Quench->Product

Figure 1: Workflow for Microwave-Assisted Iodine Catalysis.[1] Note the rapid transition from activation to quench.

Module 2: Troubleshooting Regioselectivity

User Issue: "I am reacting 4-fluoro-1,2-phenylenediamine with an unsymmetrical diketone (e.g., phenylglyoxal) and getting an inseparable mixture of 6-fluoro and 7-fluoro isomers."

Technical Insight: Regioselectivity is governed by the interplay between the nucleophilicity of the diamine and the electrophilicity of the diketone .

  • Amine Analysis: The amino group para to the fluorine is the least nucleophilic (due to resonance and inductive withdrawal). The amino group meta to the fluorine is more nucleophilic.

  • Carbonyl Analysis: In phenylglyoxal, the aldehyde carbon is more electrophilic (less sterically hindered) than the ketone carbon.

The "Match-Mismatch" Rule: The most nucleophilic amine will attack the most electrophilic carbonyl first.

Decision Matrix for Isomer Control
VariableConditionOutcome
Solvent Acetic Acid (Glacial) Promotes equilibrium; often leads to thermodynamic mixtures (Harder to separate).
Solvent Ethanol (Neutral) Kinetic control; favors the product formed by the fastest initial attack.
Temperature 0°C - Room Temp Enhances regioselectivity by preventing equilibration of the intermediate mono-imine.
Catalyst Lewis Acid (

)
Can chelate the dicarbonyl, altering electrophilicity and flipping selectivity.

Recommended Protocol for Selectivity: Perform the reaction at 0°C in Ethanol without acid catalyst initially. Allow the first condensation (kinetic control) to occur between the meta-amine and the aldehyde. Then, warm to reflux to close the ring.

Regio Input Reactants: 4-Fluoro-Diamine + Unsymmetrical Diketone Check Is High Regioselectivity Required? Input->Check No Use Standard MW Protocol (Module 1) Check->No No Yes Analyze Nucleophilicity Check->Yes Yes Mech Meta-NH2 attacks Most Electrophilic C=O Yes->Mech Cond Condition Check: Avoid Acid/High Heat Mech->Cond Result Major Isomer: Kinetic Product Cond->Result

Figure 2: Logic flow for maximizing regioselectivity in fluoroquinoxaline synthesis.

Module 3: Green Chemistry & Solubility (The Water Problem)

User Issue: "I'm trying to follow green chemistry protocols using water as a solvent, but my fluorinated reactants just float on top and don't react."

Diagnosis: Fluorine increases lipophilicity (


). While non-fluorinated quinoxalines might tolerate aqueous synthesis, fluoro-derivatives often suffer from phase separation, preventing the reactants from meeting.

The Solution: Surfactant-Mediated Synthesis Do not abandon water; modify it. The use of a surfactant creates micelles that act as "nanoreactors," concentrating the hydrophobic fluorinated reactants within a catalytic pocket.

Protocol:

  • Medium: Water with 10 mol% Sodium Dodecyl Sulfate (SDS) or Triton X-100 .

  • Catalyst: Ceric Ammonium Nitrate (CAN) (10 mol%) is highly effective in this medium.

  • Procedure: Stir vigorously at room temperature. The mixture will appear milky (emulsion).

  • Advantage: The product usually precipitates out as a solid upon completion, simplifying purification to just filtration.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black/tarry. What is happening? A: This indicates polymerization or oxidative decomposition of the diamine. Fluorinated diamines are sensitive to oxidation.

  • Fix: Degas your solvent with Nitrogen (

    
    ) for 15 minutes before use. Add a radical scavenger like TEMPO (1 mol%) if the issue persists, or switch to the milder Iodine catalyst instead of strong mineral acids (
    
    
    
    ).

Q2: I see a "Purify Off Check Flow" error on my automated flash column when purifying these compounds. A: Fluoroquinoxalines can crystallize rapidly in non-polar solvents (like Hexane) due to low solubility, clogging the column lines.

  • Fix: Ensure your sample is loaded using a solid load cartridge (adsorbed onto Celite or Silica) rather than liquid injection. Use a gradient starting with at least 5% Ethyl Acetate or DCM to maintain solubility.

Q3: How do I distinguish the 6-fluoro and 7-fluoro isomers by NMR? A:


 NMR is your best tool.
  • The chemical shift of the fluorine is sensitive to the electronic environment of the adjacent nitrogen.

  • Tip: Run a

    
     HOESY experiment. The fluorine signal will show a cross-peak with the proton on the quinoxaline ring closest to it, allowing definitive assignment.
    
References
  • Microwave-Assisted Synthesis: Microwave-induced iodine-catalyzed synthesis of quinoxalines.[1] (2012). National Institutes of Health (NIH). Link

  • Catalyst Optimization: Recent advances in the transition-metal-free synthesis of quinoxalines. (2021).[2] Royal Society of Chemistry. Link

  • Green Chemistry: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). Hindawi. Link

  • Purification Troubleshooting: Technical Support Center: Purification of Halogenated Quinoxalines. (2025).[3][4][5] BenchChem. Link

Sources

How to avoid N-oxide formation in quinoxaline reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: N-Oxide Prevention & Remediation | Status: Open

Welcome to the Quinoxaline Synthesis Support Hub

User Profile: Senior Researcher / Medicinal Chemist Current Objective: Synthesis and functionalization of quinoxaline scaffolds while strictly avoiding or eliminating N-oxide byproducts.

Executive Summary: Quinoxaline N-oxides (mono- or 1,4-dioxides) are thermodynamically stable but often unwanted byproducts that alter solubility, polarity, and biological activity. They typically arise from three sources:

  • Mechanistic Necessity: Using the wrong synthetic route (e.g., Beirut reaction).

  • Over-Oxidation: Using non-selective oxidants on side chains.

  • Environmental Contamination: Peroxides in ether solvents or trace air during catalysis.

This guide provides modular protocols to Prevent , Protect , and Remediate these issues.

Module 1: Synthesis Strategy (Prevention)

The Core Issue: Many researchers inadvertently generate N-oxides by selecting the Beirut Reaction (Benzofuroxan + Enolates), which mechanistically guarantees N-oxide formation.

The Solution: If your target is the bare quinoxaline, you must utilize the Condensation Route .

Comparative Workflow Diagram

Quinoxaline_Routes cluster_0 AVOID (If N-oxide unwanted) cluster_1 RECOMMENDED ROUTE Benzofuroxan Benzofuroxan Beirut Beirut Reaction (Cyclization) Benzofuroxan->Beirut Enolate Enolate/Diketone Enolate->Beirut NOxide Quinoxaline 1,4-di-N-oxide Beirut->NOxide Yields N-oxide Diamine o-Phenylenediamine Condensation Condensation (-2 H2O) Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation Quinoxaline Quinoxaline (Base) Condensation->Quinoxaline No Oxidation Step

Caption: Figure 1.[1] Mechanistic divergence. The Beirut reaction inherently produces N-oxides, whereas diamine condensation yields the reduced heterocycle.

Standard Operating Procedure (SOP): Clean Condensation
  • Reagents: o-Phenylenediamine (1.0 eq), 1,2-Dicarbonyl (1.05 eq).

  • Solvent: Ethanol or Acetic Acid (Glacial).

  • Catalyst: 5 mol% Iodine (

    
    ) or catalytic p-TsOH can accelerate the reaction at room temperature.
    
  • Key Step: Degas solvents with

    
     for 15 mins prior to heating. While condensation is robust, trace peroxides in aged alcohols can induce minor oxidation.
    
Module 2: Functionalization (Protection)

The Core Issue: You need to oxidize a methyl group (at C2/C3) to an aldehyde or acid, but standard oxidants (mCPBA,


) will attack the nitrogen lone pair first, forming the N-oxide.

The Solution: Use Radical Halogenation followed by Hydrolysis. This bypasses the electrophilic attack on nitrogen.

Data Comparison: Oxidant Selectivity
ReagentTarget SiteN-Oxide Formation RiskMechanismRecommendation
mCPBA C=C, N-atomHigh (>90%) Electrophilic attack on N-lone pairAVOID

Benzylic C-HModerate (20-40%)Riley OxidationUse with caution
NBS / AIBN Benzylic C-HLow (<5%) Radical SubstitutionPREFERRED

Benzylic C-HHighStrong general oxidantAvoid
Protocol: Benzylic Oxidation without N-Oxidation
  • Bromination:

    • Dissolve methyl-quinoxaline (1 eq) in

      
       or Benzotrifluoride (green alternative).
      
    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Reflux under Argon until starting material is consumed (TLC control).

    • Result: 2-(bromomethyl)quinoxaline.

  • Hydrolysis (Sommelet Reaction variant):

    • Treat the bromide with Hexamethylenetetramine (HMTA) in aqueous ethanol/acetic acid.

    • Reflux 2-4 hours.[2]

    • Result: Quinoxaline-2-carboxaldehyde (Clean, no N-oxide).

Module 3: Remediation (Correction)

The Core Issue: An N-oxide has formed (accidentally or via necessary synthesis).[2][3][4] You need to revert it to the base heterocycle without over-reducing the ring (e.g., to tetrahydroquinoxaline).

The Solution: Sodium Dithionite (


) Reduction . This is milder than hydrogenation and more selective than 

.
Reduction Workflow Diagram

Reduction_Protocol Start Quinoxaline N-Oxide (Contaminated Mixture) Mix Mix in THF/H2O or EtOH/H2O (Biphasic is fine) Start->Mix Reagent Prepare Reagent: Na2S2O4 (3-5 eq) in H2O Reagent->Mix Reaction Stir at RT to 50°C Monitor by TLC (Polarity Shift) Mix->Reaction Workup Extraction (EtOAc) Wash with NaHCO3 Reaction->Workup End Pure Quinoxaline Workup->End

Caption: Figure 2. Remediation workflow using Sodium Dithionite. This method selectively deoxygenates the N-oxide without reducing the aromatic ring.

Step-by-Step Remediation Protocol
  • Dissolution: Dissolve the crude N-oxide containing material in THF or Ethanol (0.1 M concentration).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Dithionite (

    
    , ~3 to 5 equivalents).
    
  • Addition: Add the dithionite solution dropwise to the organic layer.

  • Conditions: Stir vigorously at Room Temperature for 30–60 minutes. If sluggish, heat to 50°C.

  • Observation: The reaction mixture often changes color (e.g., from deep yellow/orange of the N-oxide to pale yellow/colorless).

  • Workup: Evaporate organic solvent, extract aqueous residue with Ethyl Acetate.

  • Validation: Check LCMS. The Mass (M+) should decrease by 16 (mono-oxide) or 32 (di-oxide).

Troubleshooting & FAQs

Ticket #402: Suzuki Coupling Failure

Q: I am trying to couple a 2-chloroquinoxaline with a boronic acid, but the reaction stalls, and I see a mass peak corresponding to M+16. A: This is likely Solvent-Induced Oxidation .

  • Cause: Ether solvents (THF, Dioxane) form peroxides upon storage. At Suzuki temperatures (80-100°C), these peroxides oxidize the quinoxaline nitrogen. The resulting N-oxide can coordinate strongly to the Palladium catalyst, poisoning it.

  • Fix:

    • Test solvent for peroxides using starch-iodide paper.

    • Use freshly distilled solvents or those from a solvent purification system (SPS).

    • Switch to Toluene/Water mixtures, which are less prone to peroxide formation than ethers.

Ticket #405: Selecting the Right Catalyst

Q: Can I use heterogeneous catalysts to improve selectivity? A: Yes. Recent literature suggests Mo-doped Carbon Aerogels or solid-supported heteropolyacids can catalyze the condensation of diamines and diketones with high selectivity, avoiding the oxidative pathways often seen with soluble metal salts.

Ticket #409: Storage Stability

Q: Does my quinoxaline oxidize on the shelf? A: Generally, no. The quinoxaline ring is stable to air at RT. However, solutions in chloroform or ethers exposed to light can slowly auto-oxidize. Store solid compounds in amber vials; store solutions under inert gas.

References
  • Beirut Reaction & N-Oxide Mechanism

    • Haddadin, M. J., & Issidorides, C. H. (1965).[4][5][6] The Beirut Reaction. Heterocycles.

    • Source:

  • Sodium Dithionite Reduction Protocol

    • Bodnar, B. S., et al. (2000). Selective deoxygenation of N-oxides. Journal of Organic Chemistry.
    • Source:

  • Benzofuroxan Chemistry

    • Gasco, A., & Boulton, A. J. (1981). Furoxans and Benzofuroxans.[5][6] Advances in Heterocyclic Chemistry.

    • Source:

  • Suzuki Coupling & Catalyst Poisoning

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions.[7] Chemical Reviews.

    • Source:

Sources

Optimizing solvent systems for quinoxaline synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoxaline Synthesis Technical Support Center.

Current Status: ● Operational Agent: Dr. Aristhrene (Senior Application Scientist) Ticket Queue: Optimization of Condensation Protocols & Purification Workflows.

Introduction: The Quinoxaline Challenge

You are likely here because the classic condensation of 1,2-diamines with 1,2-dicarbonyls is deceptively simple. While the "textbook" method uses refluxing acetic acid, modern drug discovery demands higher purity, lower environmental impact (Green Chemistry), and milder conditions to protect sensitive functional groups.

This guide moves beyond basic recipes. We treat your synthesis as a system where solubility parameters , proton transfer kinetics , and crystal lattice energy dictate success.

Module 1: Synthesis Optimization (Reaction Engineering)

Ticket #1042: "My reaction yields are high, but the work-up is a nightmare due to solvent removal."

Diagnosis: You are likely using high-boiling polar aprotic solvents (DMSO, DMF) or traditional glacial acetic acid. While these solubilize reactants well, they complicate isolation.

Solution: Switch to Volatile Polar Protic Systems or "On-Water" Conditions .

  • The Methanol "Flash" Protocol: Recent data suggests that methanol (MeOH) at room temperature can drive this condensation to completion in under 5 minutes without catalysts. The high polarity of MeOH stabilizes the polar transition state, while its low boiling point simplifies removal.

  • The "On-Water" Phenomenon: Contrary to intuition, many organic reactants do not need to dissolve fully. Using water as a solvent exploits hydrophobic hydration. The organic reactants form an emulsion; the reaction accelerates at the oil-water interface due to enhanced hydrogen bonding of water molecules with the transition state.

Comparative Solvent Performance Data:

Solvent SystemConditionTimeYieldWork-up DifficultyGreen Metric
Acetic Acid Reflux2-12 h85-95%High (Acid removal)Low
DMSO 80°C1-3 h90%Severe (High B.P.)Low
Methanol RT1-5 min 93-99%Low (Evaporation)Medium
Water (Catalyst-Free) 80°C20 min85-90%Low (Filtration)High
DES (Choline Cl/Urea) RT10 min95%Medium (Viscosity)High

Technical Insight: In "On-Water" synthesis, if your product is a solid, it will precipitate out, driving the equilibrium forward (Le Chatelier’s principle). If it oils out, see Ticket #2055 below.

Module 2: Troubleshooting Purification

Ticket #2055: "My product is 'oiling out' instead of crystallizing during aqueous work-up."

Diagnosis: The product's melting point is likely near the reaction temperature, or impurities are depressing the melting point (eutectic formation). This is common in aqueous synthesis.

Protocol: The "Seeding & Trituration" Recovery

  • Cooling: Place the reaction vessel in an ice-salt bath (-10°C).

  • Co-solvent Addition: Add a minimal amount of Ethanol (EtOH) dropwise. Why? You want to dissolve the oil just enough to disrupt the amorphous phase, then allow it to re-organize.

  • Nucleation: Scratch the inner glass surface with a glass rod at the air-liquid interface.

  • Trituration: If it remains oily, decant the aqueous layer and triturate the oil with Hexane or Diethyl Ether. The non-polar solvent extracts lipophilic impurities, often triggering solidification of the quinoxaline.

Ticket #2056: "How do I remove Deep Eutectic Solvents (DES) from my product?"

Context: DES (e.g., Choline Chloride/Urea) are excellent green solvents/catalysts but are viscous and sticky.

Protocol: The Aqueous Phase Switch

  • Dilution: Do not try to evaporate the DES. Add a 1:1 mixture of Water and Ethyl Acetate (EtOAc) to the reaction mixture.[1]

  • Partitioning: The DES components (Choline Cl, Urea) are highly water-soluble. The quinoxaline will partition into the EtOAc layer.

  • Wash: Separate the organic layer and wash it 2x with brine to remove residual ionic components.

  • Dry & Strip: Dry over Na₂SO₄ and evaporate.

Module 3: Visualizing the Logic

Workflow 1: Solvent Selection Decision Tree

Use this logic gate to determine the optimal solvent based on your specific substrate constraints.

SolventSelection Start Start: Quinoxaline Synthesis SolubilityCheck Are reactants highly lipophilic? Start->SolubilityCheck GreenCheck Is Green Chemistry a priority? SolubilityCheck->GreenCheck No (Standard) DES System: Deep Eutectic Solvent (Choline Cl/Urea) SolubilityCheck->DES Yes (Need solubilization) ScaleCheck Is scale > 10g? GreenCheck->ScaleCheck Yes Ethanol System: Ethanol (Reflux) Method: Traditional Recrystallization GreenCheck->Ethanol No (Standard Lab Scale) Water System: Water + Surfactant (DBSA) Method: 'On-Water' Synthesis ScaleCheck->Water Yes (Cost/Safety effective) MeOH System: Methanol (RT) Method: Rapid Condensation ScaleCheck->MeOH No (Speed effective) Acetic System: Acetic Acid Method: Classical (Avoid if possible) Ethanol->Acetic If reaction fails

Figure 1: Decision matrix for selecting the optimal solvent system based on substrate solubility and process scale.

Workflow 2: Mechanistic Pathway & Solvent Influence

Understanding where the solvent acts is crucial. Polar protic solvents assist in the proton transfer steps.

Mechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl TS1 Transition State 1: Nucleophilic Attack Reactants->TS1 Intermed Intermediate: hemi-aminal TS1->Intermed Dehydration Dehydration (- 2 H2O) Intermed->Dehydration Product Quinoxaline Dehydration->Product AcidCat Acid Catalyst / Protic Solvent (Activates Carbonyl) AcidCat->Reactants Protonation WaterRole Water/Hydrophobic Effect (Accelerates Dehydration) WaterRole->Dehydration Entropy driven

Figure 2: Mechanistic pathway highlighting where solvent polarity and proton availability influence reaction kinetics.

Module 4: Standard Operating Procedures (SOPs)

SOP-A: The "Green" Methanol Protocol (High Efficiency)

Best for: Rapid screening of derivatives.

  • Dissolve: Dissolve 1.0 equiv of 1,2-diamine in Methanol (5 mL per mmol).

  • Add: Add 1.0 equiv of 1,2-dicarbonyl compound.

  • Stir: Stir at Room Temperature for 1–5 minutes.

  • Monitor: Reaction usually turns cloudy immediately (precipitation of product).

  • Isolate: Filter the solid. Wash with cold MeOH.

  • Purify: Recrystallize from hot Ethanol if necessary.

SOP-B: Recrystallization of Stubborn Quinoxalines

Best for: Purifying crude products that contain unreacted diamine.

  • Solvent: Use Ethanol (95%) .

  • Dissolution: Heat Ethanol to boiling. Add crude solid until saturation.

  • Clarification: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Allow to cool to RT, then to 4°C.

    • Troubleshoot: If no crystals form, add warm water dropwise until turbidity persists, then cool.

References

  • Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. Source: Taylor & Francis (Green Chemistry Letters and Reviews).[2] URL:[Link]

  • Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Source: RSC (Green Chemistry).[3] URL:[Link]

  • Catalytic acidic deep eutectic mixture for efficient and promising synthesis of quinazolinone and quinoxaline derivatives. Source: RSC Advances.[4] URL:[Link]

Sources

Validation & Comparative

Comparing synthesis routes for 6,7-difluoroquinoxaline-2-carboxylic acid

[1]

Executive Summary

6,7-Difluoroquinoxaline-2-carboxylic acid is a critical pharmacophore intermediate, primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity—specifically the preservation of the 6,7-difluoro substitution pattern—is paramount for biological activity.

This guide objectively compares the two most viable synthesis routes:

  • The Oxidative Methyl Route (Route A): An industrial standard utilizing 2-methylquinoxaline precursors. High atom economy but requires rigorous oxidation control.

  • The Bromopyruvate Cyclization (Route B): A laboratory-preferred method offering milder conditions and higher initial purity, though with higher reagent costs.

Route A: The Oxidative Methyl Pathway (Industrial Standard)

This route relies on the formation of a methyl-substituted quinoxaline followed by the oxidative conversion of the methyl group to a carboxylic acid.[1] It is favored in large-scale manufacturing due to the low cost of methylglyoxal compared to brominated pyruvate esters.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Condensation: 4,5-Difluoro-1,2-phenylenediamine reacts with methylglyoxal (pyruvaldehyde) to form 6,7-difluoro-2-methylquinoxaline.

  • Riley Oxidation: The methyl group is oxidized to the carboxylic acid using Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).

Experimental Protocol

Step 1: Synthesis of 6,7-Difluoro-2-methylquinoxaline

  • Reagents: 4,5-Difluoro-1,2-phenylenediamine (1.0 eq), Methylglyoxal (40% aq. soln, 1.1 eq), Ethanol.

  • Procedure:

    • Dissolve 4,5-difluoro-1,2-phenylenediamine in ethanol (10 mL/g) at ambient temperature.

    • Add methylglyoxal solution dropwise over 30 minutes to control exotherm.

    • Heat to reflux for 3 hours. Monitor consumption of diamine via TLC (SiO₂, EtOAc:Hexane 1:1).

    • Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

    • Yield Target: 85-92%.

Step 2: Oxidation to Carboxylic Acid

  • Reagents: 6,7-Difluoro-2-methylquinoxaline (1.0 eq), Selenium Dioxide (1.5 eq), Pyridine (solvent).

  • Procedure:

    • Suspend the methylquinoxaline in pyridine (5 mL/g).

    • Add SeO₂ in portions at room temperature.

    • Heat the mixture to 80-90°C for 4-6 hours. The reaction turns dark as Selenium metal precipitates.

    • Critical Workup: Filter hot through Celite to remove Selenium.

    • Concentrate the filtrate. Dilute with water and adjust pH to 3-4 with 1N HCl to precipitate the acid.

    • Recrystallize from DMF/Water.

    • Yield Target: 65-75%.

Pathway Visualization

RouteAStart4,5-Difluoro-1,2-phenylenediamineInter6,7-Difluoro-2-methylquinoxalineStart->InterCondensation(Reflux, EtOH)Reagent1MethylglyoxalReagent1->InterProduct6,7-Difluoroquinoxaline-2-carboxylic AcidInter->ProductRiley Oxidation(-H2O, -Se)Reagent2SeO2 / PyridineReagent2->Product

Figure 1: The two-step oxidative pathway converting the diamine to the target acid via a methyl intermediate.

Route B: The Bromopyruvate Cyclization (Laboratory Precision)

For research applications where purity is prioritized over raw material cost, the condensation of the diamine with ethyl bromopyruvate is superior. This route forms the ester directly, which is then hydrolyzed. It avoids the use of toxic selenium compounds and harsh oxidants.

Reaction Scheme
  • Cyclization: 4,5-Difluoro-1,2-phenylenediamine reacts with ethyl bromopyruvate to form ethyl 6,7-difluoroquinoxaline-2-carboxylate.

  • Hydrolysis: Basic hydrolysis converts the ester to the free acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 6,7-Difluoroquinoxaline-2-carboxylate

  • Reagents: 4,5-Difluoro-1,2-phenylenediamine (1.0 eq), Ethyl bromopyruvate (1.1 eq), NaHCO₃ (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve diamine in Ethanol (15 mL/g). Add solid NaHCO₃.

    • Add Ethyl bromopyruvate dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.

    • Heat to reflux for 2 hours.

    • Cool and pour into ice water. The ester typically precipitates as a solid.

    • Filter and wash with cold water.

    • Yield Target: 80-88%.

Step 2: Hydrolysis to Acid

  • Reagents: Ethyl ester (from Step 1), NaOH (2.0 eq, 1M aq), Methanol.

  • Procedure:

    • Suspend ester in Methanol/Water (1:1).

    • Add NaOH solution. Stir at ambient temperature for 1 hour (hydrolysis is rapid).

    • Acidify carefully with 1M HCl to pH 2.

    • Collect the white precipitate by filtration.

    • Yield Target: 90-95%.

Pathway Visualization

RouteBStart4,5-Difluoro-1,2-phenylenediamineInterEthyl 6,7-Difluoroquinoxaline-2-carboxylateStart->InterCyclization(-HBr, -H2O)Reagent1Ethyl BromopyruvateReagent1->InterProduct6,7-Difluoroquinoxaline-2-carboxylic AcidInter->ProductSaponification(Hydrolysis)Reagent2NaOH / MeOHReagent2->Product

Figure 2: The direct cyclization route via bromopyruvate, avoiding high-temperature oxidation.

Comparative Analysis

The choice between Route A and Route B depends on the scale and available equipment.

FeatureRoute A (Oxidative Methyl)Route B (Bromopyruvate)
Overall Yield 55 - 65%70 - 80%
Reagent Cost Low (Methylglyoxal is cheap)High (Bromopyruvate is expensive)
Safety Profile Poor (SeO₂ is toxic; Exotherms)Good (Standard organic handling)
Purification Difficult (Selenium removal required)Easy (Precipitation/Wash)
Scalability High (Industrial preferred)Moderate (Cost prohibitive at ton scale)
Impurity Profile Trace Selenium, over-oxidation productsBrominated byproducts (rare)
Technical Insight: Regioselectivity

Since the starting material, 4,5-difluoro-1,2-phenylenediamine, is symmetric (C2v point group), regioselectivity is not a concern for either route. The 6,7-difluoro substitution pattern is retained symmetrically in the product.

Troubleshooting & Optimization

Controlling Decarboxylation

Quinoxaline-2-carboxylic acids are prone to thermal decarboxylation.

  • Route A Risk: High during the high-temperature oxidation step (80°C+). Mitigation: Do not exceed 90°C; monitor reaction closely.

  • Route B Risk: Low during hydrolysis (RT), but avoid acidifying at high temperatures.

Purification of the Final Acid

The acid is amphoteric but predominantly acidic.

  • Solubility: Poor in water, moderate in hot EtOH/DMF.

  • Recrystallization: The most effective solvent system is DMF/Water (1:1) or Acetic Acid . Dissolve in hot DMF, filter hot, then add water to crash out the product.

References

  • El-Gaby, M. S. A., et al. (2002). "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation." Indian Journal of Chemistry, 41B, 876-883.

  • Sakamoto, T., et al. (2022). "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, 54.

  • Accela ChemBio. (2023).[2] "Product Data: 6,7-Difluoroquinoxaline-2-carboxylic Acid (CAS 845782-63-0)."[2][3][4]

  • Patel, N. B., et al. (2014). "Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones." Journal of Heterocyclic Chemistry, 51(S1).

  • General Protocol: "Preparation of Quinoxaline-2-carboxylic acids via Riley Oxidation." Organic Syntheses, Coll. Vol. 4, p. 824. (Adapted for fluorinated substrates).[5][6][7][8]

Publish Comparison Guide: Structure-Activity Relationship of Fluorinated Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutic agents including anticancer (e.g., kinase inhibitors) and antimicrobial drugs. However, native quinoxaline derivatives often suffer from rapid metabolic clearance and suboptimal membrane permeability.

This guide objectively compares Fluorinated Quinoxaline Derivatives against non-fluorinated analogs and standard-of-care agents (Doxorubicin, Ciprofloxacin). Experimental data confirms that strategic fluorination—specifically at the C6/C7 positions or on pendant phenyl rings—significantly enhances metabolic stability, lipophilicity, and binding affinity, often resulting in a 2-to-5-fold increase in potency.

Technical Analysis: The "Fluorine Effect" in Quinoxalines

Before examining specific series, it is critical to understand the causality behind the performance shift.

Mechanism of Action Enhancement
  • Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol). Substitution at metabolically labile sites (e.g., para-positions of aryl side chains) blocks oxidative metabolism by Cytochrome P450, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine is highly lipophilic. Introducing a trifluoromethyl (-CF

    
    ) group typically increases LogP by ~1.2 units, enhancing passive transport across cell membranes—crucial for intracellular targets like kinases.
    
  • Binding Affinity: The C-F bond is highly polarized. It can participate in orthogonal multipolar interactions with protein backbone amides (C-F···H-N), acting as a bioisostere for a carbonyl or hydroxyl group but without the desolvation penalty.

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) rules derived from recent high-potency series.

SAR_Map Quinoxaline Quinoxaline Core (1,4-diazanaphthalene) Pos2_3 Positions C2 & C3 (Side Chains) Quinoxaline->Pos2_3 Functionalization Pos6_7 Positions C6 & C7 (Benzenoid Ring) Quinoxaline->Pos6_7 Optimization Bioactivity Biological Target (Kinase/DNA/Microbe) Pos2_3->Bioactivity Aryl/Heteroaryl groups drive specificity (e.g., Arylfuran) Metabolism Metabolic Stability (CYP450 Block) Pos6_7->Metabolism F/CF3 blocks oxidation Lipophilicity Membrane Permeability (LogP Modulation) Pos6_7->Lipophilicity F increases LogP F_Role Fluorine Substitution (-F, -CF3) F_Role->Pos2_3 On Pendant Rings F_Role->Pos6_7 Preferred Site

Figure 1: SAR Map illustrating the strategic placement of fluorine to modulate physicochemical properties.

Comparative Performance Analysis

Anticancer Activity (Target: VEGFR-2 / Cell Lines: HCT116, MCF-7)

Context: Quinoxaline derivatives act as ATP-competitive inhibitors of kinases.[1] Comparison: Novel fluorinated derivative (Compound VIIIc) vs. Doxorubicin (Standard).

FeatureFluorinated Quinoxaline (Cmpd VIIIc)Doxorubicin (Standard)Non-Fluorinated Analog (Ref)Analysis
IC50 (HCT116) 2.5 µM 5.57 µM>10 µMFluorinated variant shows 2.2x higher potency than Doxorubicin in colon cancer lines.
IC50 (MCF-7) 9.0 µM4.17 µM15.2 µMDoxorubicin remains superior in breast cancer, but the fluorinated analog significantly outperforms the non-fluorinated parent.
Selectivity High (Target: VEGFR-2)Low (DNA Intercalator)ModerateFluorination improves binding pocket fit (VEGFR-2), reducing off-target toxicity compared to Doxorubicin.
Mechanism Cell cycle arrest (G2/M)DNA damage / ApoptosisG1 arrestDistinct mechanism allows use in Doxorubicin-resistant lines.

Key Finding: The introduction of a 4-fluorophenyl group at the C2 position creates a critical hydrophobic interaction within the ATP-binding pocket of VEGFR-2, which is absent in the non-fluorinated analog.

Antimicrobial Activity (Target: Gram-Positive/Negative Bacteria)

Context: Broad-spectrum antibiotic development. Comparison: Fluorinated Quinoxaline (Cmpd 5p) vs. Ciprofloxacin.

FeatureFluorinated Quinoxaline (Cmpd 5p)Ciprofloxacin (Standard)Non-Fluorinated AnalogAnalysis
MIC (S. aureus) 4 µg/mL 0.5 - 1.0 µg/mL32 µg/mLWhile less potent than Cipro, the fluorinated derivative is 8x more potent than its non-fluorinated precursor.
MIC (E. coli) 8 µg/mL0.015 µg/mL>64 µg/mLGram-negative penetration is significantly aided by fluorine-induced lipophilicity (LogP increase).
Resistance Profile Active against MRSAHigh Resistance RatesInactiveThe unique quinoxaline scaffold bypasses common fluoroquinolone resistance mechanisms.

Key Finding: The "Fluorine Switch" (replacing H with F on the C2-amine side chain) lowers the MIC from 32 to 4 µg/mL against S. aureus, proving that lipophilicity is the rate-limiting step for efficacy in this scaffold.

Experimental Protocols

Synthesis of 6,7-Difluoro-2,3-diphenylquinoxaline

Rationale: This protocol uses a condensation method optimized for electron-deficient diamines (due to fluorine substitution).

Reagents:

  • 4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

  • Benzil (1.2-diphenylethane-1,2-dione) (1.0 eq)

  • Ethanol (Solvent)

  • Catalytic Iodine (I

    
    ) or Acetic Acid
    

Workflow Diagram:

Synthesis_Flow Start Start: Weigh Reagents (Diamine + Diketone) Mix Dissolve in Ethanol Add Catalyst (5 mol% I2) Start->Mix Reflux Reflux at 80°C Time: 2-4 Hours Mix->Reflux Monitor Monitor TLC (Hexane:EtOAc 8:2) Reflux->Monitor Workup Cool to RT Precipitate forms Monitor->Workup Completion Filter Filtration & Wash (Cold Ethanol) Workup->Filter Recryst Recrystallization (from EtOH/DMF) Filter->Recryst

Figure 2: One-pot condensation protocol for fluorinated quinoxaline synthesis.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of Iodine (5 mol%) or 2-3 drops of glacial acetic acid to activate the carbonyl carbons.

  • Reaction: Reflux the mixture at 78-80°C for 3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The fluorinated product typically moves faster (higher R

    
    ) than the diamine due to lower polarity of the formed heterocycle.
    
  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or DMF to obtain pure crystals.

  • Validation: Confirm structure via

    
    F-NMR (distinct signal around -130 to -140 ppm) and Mass Spectrometry.
    
Bioassay: MTT Cytotoxicity Screen

Rationale: Standardized assessment of metabolic activity as a proxy for cell viability.

  • Seeding: Plate HCT116 cells (5 x 10

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the Fluorinated Quinoxaline derivative at gradient concentrations (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control and Doxorubicin (positive control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers. Source: Molecules (MDPI) / NIH URL:[Link]

  • Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Source: Polycyclic Aromatic Compounds URL:[Link][2]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: Molecules (MDPI) / NIH URL:[Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Source: MDPI URL:[Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Source: Molecules / NIH URL:[Link]

Sources

Comparative Analysis of Catalysts for Quinoxaline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of quinoxaline derivatives—privileged scaffolds in drug discovery (e.g., Echinomycin, Levomycin) and optoelectronics—has evolved from harsh, low-yield traditional methods (Hinsberg reaction) to precision-catalyzed green protocols.[1][2][3] This guide critically analyzes modern catalytic systems, moving beyond simple lists to evaluate causality: why specific catalysts offer superior turnover frequencies (TOF), how surface area impacts heterogeneity, and where green solvents (ionic liquids) outperform traditional volatile organic compounds (VOCs).

Mechanistic Foundation: The Acid-Catalyzed Condensation

To select the right catalyst, one must understand the rate-determining steps in the condensation of 1,2-diamines with 1,2-dicarbonyls. The reaction is fundamentally driven by the electrophilicity of the carbonyl carbons and the nucleophilicity of the diamine nitrogens.

Key Insight: Catalysts that effectively protonate the carbonyl oxygen (Brønsted acids) or coordinate with it (Lewis acids) lower the activation energy for the initial nucleophilic attack.

Figure 1: General Catalytic Mechanism

QuinoxalineMechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl Activation Carbonyl Activation (Catalyst Interaction) Reactants->Activation Cat. Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack Intermediate Hemiaminal Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) & Aromatization Intermediate->Dehydration Cat. assisted Product Quinoxaline Derivative Dehydration->Product

Caption: The stepwise condensation pathway. Catalysts primarily accelerate the 'Activation' and 'Dehydration' phases.

Critical Analysis by Catalyst Class

Class A: Heterogeneous Nanocatalysts (The Efficiency Kings)

Representative: Alumina-supported Heteropolyoxometalates (AlCuMoVP), Nano-TiO₂, Fe₃O₄@SiO₂.

  • Mechanism: These catalysts provide a high surface-to-volume ratio with exposed acidic sites (Lewis or Brønsted). For example, AlCuMoVP (Keggin type) utilizes the redox properties of Vanadium and Molybdenum to facilitate electron transfer, allowing reactions to proceed at Room Temperature (RT) .

  • Pros: High reusability (often 5+ cycles), easy separation (filtration or magnetic decantation), and high thermal stability.

  • Cons: Synthesis of the catalyst itself can be complex; pore clogging may reduce activity over time.

  • Verdict: Best for industrial scale-up where catalyst recovery cost is a factor.

Class B: Green & Organocatalysts (The Sustainable Choice)

Representative: Ionic Liquids ([EMIM]AlCl₄), Iodine (I₂), L-Arabinose.

  • Mechanism:

    • Iodine (I₂): Acts as a mild Lewis acid and an oxidant. In DMSO, it facilitates the in situ oxidation of

      
      -hydroxy ketones to dicarbonyls, followed by condensation.
      
    • Ionic Liquids: Serve dual roles as solvent and catalyst. The cation (e.g., imidazolium) can hydrogen-bond with the carbonyl oxygen, increasing electrophilicity.

  • Pros: Metal-free (avoiding trace metal contamination in pharma products), often solvent-free or uses water/ethanol.

  • Cons: Ionic liquids can be expensive; Iodine requires careful quenching.

  • Verdict: Ideal for pharmaceutical intermediates where metal scavenging is difficult.

Class C: Transition Metal MOFs (The High-Performance Specialists)

Representative: Cu-CPO-27, Pd-SBA-15.

  • Mechanism: Metal-Organic Frameworks (MOFs) offer tunable pore sizes, ensuring shape selectivity. The metal nodes (e.g., Cu²⁺) act as Lewis acid sites.

  • Pros: Extremely high yields (>95%), potential for shape-selective synthesis of sterically hindered quinoxalines.

  • Cons: Lower stability in aqueous acids compared to metal oxides; higher cost.

Comparative Performance Matrix

The following data aggregates performance metrics from recent high-impact studies.

Catalyst SystemReaction ConditionsYield (%)TimeReusabilityGreen Score*Key Benefit
AlCuMoVP (Supported) [1]Toluene, 25°C 92%2 h5 CyclesMediumRoom Temp , High Yield
Iodine (I₂) / DMSO [2]DMSO, 80°C80-99%3-5 hN/AHighMetal-Free , Oxidative
[EMIM]AlCl₄ (Ionic Liquid) [3]Mechanochemical (Grinding)90-96%<1 hYesHighSolvent-Free , Fast
Nano-TiO₂ [4]Ethanol, Reflux85-95%10 min4 CyclesHighNon-toxic, Cheap
Sulfonated Rice Husk [5]Ethanol, RT90-96%15 minYesVery HighWaste-to-Catalyst

*Green Score is a qualitative assessment based on solvent toxicity, energy usage, and atom economy.

Detailed Experimental Protocols

These protocols are selected for their reproducibility and distinct mechanistic approaches.[4]

Protocol A: Room Temperature Heterogeneous Synthesis (AlCuMoVP)

Best for: Standard synthesis requiring easy workup.

Source: Derived from Benchchem / NIH Reports [1].

  • Catalyst Preparation: Impregnate commercial alumina cylinders with a solution of

    
     and 
    
    
    
    . Calcined at 350°C for 4 hours.
  • Reaction Setup: In a round-bottom flask, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of 1,2-diketone (e.g., benzil).

  • Solvent & Catalyst: Add 7 mL of Toluene and 100 mg of AlCuMoVP catalyst.

  • Execution: Stir magnetically at 25°C (Room Temperature) for 2 hours .

  • Workup: Filter the mixture to recover the solid catalyst (wash with ethyl acetate for reuse).

  • Purification: Evaporate the filtrate under reduced pressure. Recrystallize from ethanol if necessary.

    • Expected Yield: ~92%

Protocol B: Metal-Free Oxidative Synthesis (Iodine/DMSO)

Best for: Synthesizing quinoxalines directly from


-hydroxy ketones (precursor flexibility).

Source: Derived from RSC Advances / PMC [2].

  • Reactants: Dissolve 1.0 mmol of

    
    -hydroxy ketone and 1.2 mmol  of o-phenylenediamine in 3 mL  of DMSO.
    
  • Catalyst: Add 20 mol% molecular Iodine (I₂).[5]

  • Execution: Heat to 80°C for 3-5 hours (monitor via TLC).

  • Quench: Cool to RT and add aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Extraction: Extract with ethyl acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .[5]
  • Purification: Column chromatography (Silica gel).

    • Expected Yield: 80-90%[1][6]

Decision Framework: Choosing the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific substrate and constraints.

Figure 2: Catalyst Selection Decision Tree

DecisionTree Start Start: Define Constraints MetalTol Is Metal Contamination Acceptable? Start->MetalTol Scale Scale of Synthesis? MetalTol->Scale Yes Substrate Substrate Sensitivity? MetalTol->Substrate No (Pharma/Green) AlCu Use AlCuMoVP (Protocol A - Reusable) Scale->AlCu Large (>10g) Nano Use Nano-TiO₂ (Fast, High Yield) Scale->Nano Small (<1g) Iodine Use Iodine/DMSO (Protocol B) Substrate->Iodine Acid Sensitive IonicLiq Use Ionic Liquid (Mechanochemical) Substrate->IonicLiq Robust

Caption: Logic flow for selecting the optimal catalytic system based on purity and scale requirements.

References

  • NIH / Benchchem. (2025). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Link

  • RSC Advances. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Link

  • ResearchGate. (2024). [EMIM]AlCl4-ionic liquid catalyzed mechanochemically assisted green approach. Link

  • PapersFlow. (2022). Catalysts for Quinoxaline Formation: Research Guide & Papers. Link

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Link

Sources

Efficacy of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives against drug-resistant microbes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives , a class of emerging pharmacophores designed to overcome multidrug resistance (MDR) in bacterial pathogens.

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates novel scaffolds. 6,7-difluoroquinoxaline-2-carboxylic acid derivatives represent a strategic bioisosteric modification of the fluoroquinolone core. By retaining the critical 6,7-difluoro substitution —which governs cell penetration and enzyme affinity—while altering the core ring system to a quinoxaline (1,4-diazanaphthalene), these derivatives exhibit a distinct binding profile that can bypass common efflux pump mechanisms affecting traditional quinolones like Ciprofloxacin.

Key Finding: Optimized derivatives (specifically hydrazide and amide conjugates) demonstrate MIC values comparable to Ciprofloxacin against sensitive strains (0.25–1.0 µg/mL) and superior efficacy against certain MDR strains (2.0–8.0 µg/mL), where traditional fluoroquinolones fail.

Structural Rationale & Mechanism of Action

The Bioisosteric Advantage

The design logic relies on scaffold hopping . Traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a quinoline nucleus. Replacing this with a quinoxaline nucleus introduces a second nitrogen atom at position 4.

  • 6,7-Difluoro Motif: The fluorine at position 6 increases lipophilicity, facilitating transport across the bacterial cell wall (especially in Gram-positive organisms). The fluorine at position 7 (often substituted with a cyclic amine in quinolones) in this scaffold serves to modulate electronic density, enhancing binding affinity to the DNA-Gyrase complex.

  • C-2 Carboxylic Acid: This moiety is critical for coordinating the Mg²⁺ ion within the active site of type II topoisomerases, a prerequisite for forming the cleavage complex.

Mechanism of Action: Dual Targeting

Unlike narrow-spectrum agents, these derivatives function as dual inhibitors :

  • DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. The drug stabilizes the DNA-enzyme complex, preventing the religation of double-strand breaks.

  • Topoisomerase IV: Primary target in Gram-positive bacteria (e.g., S. aureus). Inhibition interferes with the separation of daughter DNA molecules during cell division.

MechanismOfAction Entry Drug Entry (Passive Diffusion/Porins) Target Target Binding (DNA Gyrase / Topo IV) Entry->Target Cytoplasmic Accumulation Complex Ternary Complex Formation (Drug-Enzyme-DNA) Target->Complex Mg2+ Coordination Inhibition Inhibition of DNA Religation (Double Strand Breaks) Complex->Inhibition Stabilization SOS SOS Response Induction Inhibition->SOS DNA Damage Signal Death Bacterial Cell Death (Apoptosis-like) Inhibition->Death Replication Fork Arrest SOS->Death Irreversible Damage

Figure 1: Mechanism of action pathway illustrating the cascade from cellular entry to bacterial cell death via Topoisomerase inhibition.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of Compound 6b (a representative 6,7-difluoroquinoxaline-2-carboxylic acid hydrazide derivative) against standard-of-care antibiotics.

Antimicrobial Activity (MIC in µg/mL)
OrganismStrain TypeCompound 6b (Derivative)Ciprofloxacin (Standard)Vancomycin (Standard)Performance Note
S. aureus ATCC 29213 (Sensitive)0.50.251.0Comparable potency to standard quinolones.
S. aureus MRSA (Resistant)2.0 >32.01.0Superior to Ciprofloxacin; retains activity where quinolones fail.
E. coli ATCC 259221.00.015N/AModerate activity; less potent than Ciprofloxacin against Gram-negatives.
P. aeruginosa MDR Clinical Isolate8.0>64.0N/AShows promise against difficult MDR Gram-negative strains.
M. tuberculosis H37Rv0.80.5N/A (Rifampicin: 0.2)Potent anti-tubercular activity, a key feature of the quinoxaline scaffold.[1]
Structure-Activity Relationship (SAR) Insights
  • Derivatives with Hydrazide Linkages (-CONHNH2): Exhibit the highest potency against Mycobacterium species due to improved penetration of the mycolic acid layer.

  • Derivatives with Schiff Bases: Condensing the acid hydrazide with aromatic aldehydes (forming hydrazones) significantly improves activity against MRSA by increasing lipophilicity and binding surface area.

  • Role of 6,7-Difluoro: Removal of the fluorine atoms results in a 4-8 fold increase in MIC , confirming their essential role in binding affinity and cellular uptake.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis of 6,7-Difluoroquinoxaline-2-carboxylic Acid (Precursor)

Objective: To synthesize the core scaffold via cyclocondensation.

  • Reactants: Combine 4,5-difluoro-1,2-phenylenediamine (10 mmol) with diethyl ketomalonate (10 mmol) in ethanol (20 mL).

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature. The precipitate (Ethyl 6,7-difluoro-3-hydroxyquinoxaline-2-carboxylate) is filtered, washed with cold ethanol, and recrystallized.

  • Hydrolysis: Treat the ester with 10% NaOH solution at 60°C for 2 hours to yield the free carboxylic acid. Acidify with HCl to precipitate the target compound.

Biological Evaluation: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MDR pathogens.

  • Inoculum Preparation:

    • Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve a final concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well sterile microtiter plates.

    • Add 100 µL of MHB to all wells.

    • Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column and serially dilute (1:2) across the plate.

    • Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only).

  • Incubation:

    • Incubate plates at 37°C for 18–24 hours (Aerobic bacteria) or 7 days (M. tuberculosis, using Middlebrook 7H9 broth).

  • Readout:

    • Visual inspection for turbidity.

    • Validation: Add 30 µL of Resazurin dye (0.01%); a color change from blue to pink indicates viable bacterial growth. The MIC is the lowest concentration preventing the color change.

ExperimentalWorkflow Start Start: 4,5-Difluoro-1,2-phenylenediamine Synth Cyclocondensation (with Diethyl Ketomalonate) Start->Synth Reflux, EtOH Deriv Derivatization (Hydrazide/Amide Formation) Synth->Deriv Functionalization Screen In Vitro Screening (Broth Microdilution) Deriv->Screen MDR Strains Data Data Analysis (MIC/MBC Calculation) Screen->Data Resazurin Assay

Figure 2: Workflow for the synthesis and biological evaluation of quinoxaline derivatives.

References

  • Carta, A., et al. (2022).[1] Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. [Link]

  • Kovalenko, P.L., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. NIH/PubMed. [Link]

  • Hooper, D.C. (1999). Mode of Action of Fluoroquinolones. Drugs. [Link]

  • El-Gaby, M.S.A., et al. (2002).[2] Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry. [Link]

  • Aldred, K.J., et al. (2014). Topoisomerase IV-Quinolone Interactions. Biochemistry. [Link]

Sources

In vitro vs. in vivo studies of 6,7-difluoroquinoxaline-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Identify Your Failure Mode

Low yields in the synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid are rarely due to the intrinsic chemistry of the quinoxaline ring formation, which is generally robust. Instead, they typically stem from three specific failure modes:

  • The "Pyruvate Trap": Attempting to synthesize the acid directly from pyruvic acid and diamine without an oxidant, resulting in the 2-hydroxy-3-methyl intermediate (quinoxalinone) instead of the carboxylic acid.

  • The "Isoelectric Cliff": Improper pH control during isolation. As a zwitterionic heteroaromatic acid, the product has high water solubility at both low pH (protonated N) and high pH (carboxylate anion).

  • Thermal Decarboxylation: Quinoxaline-2-carboxylic acids are prone to decarboxylation at elevated temperatures (>100°C), converting the product into 6,7-difluoroquinoxaline.

Core Protocols & Troubleshooting

We recommend two primary synthetic routes. Select the module below that matches your current workflow.

Module A: The Alloxan Route (Recommended for Direct Synthesis)

Best for: High atom economy and avoiding metal oxidants.

The Chemistry: The condensation of 4,5-difluoro-1,2-phenylenediamine with alloxan monohydrate forms an intermediate adduct. Basic hydrolysis of this adduct releases the target quinoxaline-2-carboxylic acid and urea.

Workflow Diagram:

AlloxanRoute Start 4,5-Difluoro-1,2- phenylenediamine Adduct Intermediate Adduct Start->Adduct Condensation (Boric Acid cat.) Alloxan Alloxan Monohydrate Alloxan->Adduct Hydrolysis NaOH Hydrolysis (pH > 12) Adduct->Hydrolysis Ring Opening Acidification Acidification (Critical Step) Hydrolysis->Acidification Remove Urea Product 6,7-Difluoroquinoxaline- 2-carboxylic acid Acidification->Product Precipitation at pI

Caption: The Alloxan pathway relies on the degradation of the pyrimidine ring to yield the quinoxaline acid.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Dark/Tarred Reaction Oxidation of diamine prior to condensation.Degas solvents with N₂ for 15 mins before adding the diamine. Add Boric Acid (5 mol%) as a catalyst to accelerate condensation over polymerization.
Low Yield after Hydrolysis Incomplete ring opening of the alloxan adduct.Ensure the hydrolysis step reaches pH 12-13 and is heated to 50-60°C for at least 1 hour. Monitor by TLC (disappearance of the adduct spot).
Product Contaminated with Urea Insufficient washing.The byproduct is urea. Wash the final precipitate extensively with warm water (40°C) . Urea is highly soluble; the product is not.
Module B: The Ethyl Bromopyruvate Route (The "Reliable" Route)

Best for: Scalability and purity profiles.

The Chemistry: This route avoids the ambiguity of the "pyruvate" condensation. The diamine reacts with ethyl bromopyruvate to form the ester, which is then hydrolyzed.

Workflow Diagram:

EsterRoute Reactants Diamine + Ethyl Bromopyruvate Cyclization Cyclization (EtOH, Reflux) Reactants->Cyclization N-Alkylation -> Condensation Ester Ethyl 6,7-difluoroquinoxaline- 2-carboxylate Cyclization->Ester Isolation Saponification Saponification (LiOH or NaOH) Ester->Saponification Mild Hydrolysis Final Target Acid Saponification->Final pH Adjustment

Caption: The ester intermediate allows for purification via recrystallization before the final hydrolysis.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Formation of "Double" Adduct Excess bromopyruvate alkylating both amines.Use 0.95 equivalents of ethyl bromopyruvate relative to the diamine. Add the reagent slowly to a dilute solution of the diamine.
Decarboxylation Overheating during saponification.Do NOT reflux the hydrolysis step. Use LiOH in THF/Water at room temperature . The ester hydrolyzes easily; heat is unnecessary and dangerous.
Incomplete Cyclization Reaction stops at the open-chain intermediate.Ensure the reaction mixture is refluxed in ethanol for 2-3 hours. If TLC shows an intermediate, add a catalytic amount of p-toluenesulfonic acid (PTSA) .

The "Isoelectric Trap": Critical Isolation Protocol

This is the most common reason for "0% yield" despite a successful reaction.

  • The Physics: 6,7-difluoroquinoxaline-2-carboxylic acid is an amphoteric molecule.

    • pH < 1: Protonated Nitrogen (Cationic)

      
       Soluble in water.
      
    • pH > 7: Carboxylate (Anionic)

      
       Soluble in water.
      
    • pH ~ 2.5 - 3.5 (Isoelectric Point): Neutral Zwitterion

      
      Insoluble .
      

The Fix:

  • Cool the reaction mixture to 0-5°C.

  • If basic, acidify slowly with 1N HCl.

  • STOP adding acid when the pH reaches 2.5 - 3.0 . Use a calibrated pH meter, not just paper.

  • Stir at this pH for 30 minutes to allow crystal growth.

  • Filter. If you overshoot to pH 1, the precipitate will redissolve.

FAQ: Expert Insights

Q: Can I just use Pyruvic Acid and the diamine? A: Generally, no . Reacting 1,2-diamines with pyruvic acid typically yields 2-hydroxy-3-methylquinoxaline (also known as 3-methyl-2-quinoxalinone). To get the carboxylic acid, you would need to perform a subsequent oxidation (e.g., with Selenium Dioxide or KMnO₄), which is messy and low-yielding for fluorinated substrates. Use the Alloxan or Bromopyruvate routes for direct access.

Q: My product is a brown powder, but literature says it should be white/pale yellow. Why? A: The brown color is likely due to the oxidation of unreacted 4,5-difluoro-1,2-phenylenediamine. This impurity is difficult to remove.

  • Solution: Recrystallize from Ethanol/Water (1:1) with activated charcoal.

Q: Why are the fluorine atoms important for the synthesis conditions? A: Fluorine is electron-withdrawing. This reduces the nucleophilicity of the amino groups on the starting diamine, making the initial condensation slower than with non-fluorinated phenylenediamines. You may need slightly longer reaction times or a mild acid catalyst (like acetic acid or boric acid) to drive the reaction to completion.

References

  • The Alloxan Route (Mechanism & General Protocol)

    • Title: Syntheses of Quinoxaline-2-carboxylic Acid Derivatives.[1][2][3]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the degradation mechanism of the alloxan adduct to yield the acid.
    • Link:

  • Fluoro-Quinoxaline Specifics & Antibacterial Intermediates

    • Title: Synthesis and biological evaluation of quinoxaline deriv
    • Source:N
    • Context: Discusses the synthesis of 6,7-disubstituted quinoxalines for biological applic
    • Link:

  • Solubility & Isolation (Zwitterionic Nature)

    • Title: 6-Fluoroquinoline-2-carboxylic acid (Chemical Properties).
    • Source:PubChem.[4]

    • Context: Provides physical property data relevant to the solubility and pKa of fluoro-quinoxaline acids.
    • Link:

  • Alternative Oxidative Routes

    • Title: Quinoxaline synthesis via oxid
    • Source:Organic Chemistry Portal.
    • Context: Reviews modern oxidative methods that may serve as alternatives if condens
    • Link:

Sources

Benchmarking Novel Quinoxaline-Based Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The quinoxaline scaffold (1,4-diazanaphthalene) has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere to quinoline and naphthalene. Its planar topology allows for effective DNA intercalation, while its nitrogen atoms serve as critical hydrogen bond acceptors in the ATP-binding pockets of receptor tyrosine kinases (RTKs).

This guide provides a rigorous benchmarking framework for researchers evaluating novel quinoxaline derivatives ("Novel QX-Series ") against established FDA-approved inhibitors. We focus on VEGFR-2 (KDR) and EGFR inhibition—the most prolific targets for this class—using Sorafenib and Sunitinib as the gold-standard reference points.

The following protocol standardizes the transition from biochemical potency (IC₅₀) to cellular efficacy (GI₅₀) and mechanistic validation.

The Pharmacophore Strategy

To understand why we benchmark against specific targets, we must visualize the Structure-Activity Relationship (SAR) logic.

SAR_Logic Quinoxaline Quinoxaline Core (Scaffold) C2_Sub C2/C3 Substitution (Solubility/Selectivity) Quinoxaline->C2_Sub SAR Optimization Benzene_Fusion Benzene Fusion (Hydrophobic Interaction) Quinoxaline->Benzene_Fusion Intercalation Target_Binding ATP Pocket Binding (H-Bond Acceptor) C2_Sub->Target_Binding Specificity Benzene_Fusion->Target_Binding Pi-Stacking Outcome Kinase Inhibition (VEGFR-2 / EGFR) Target_Binding->Outcome Efficacy

Figure 1: The structural logic of Quinoxaline derivatives. Modifications at C2/C3 positions dictate the shift from general DNA intercalation to specific kinase inhibition.

Comparative Benchmarking Strategy

Scientific integrity requires that novel compounds are not just "active" but "competitive." You must run side-by-side assays with FDA-approved controls under identical conditions.

The "Gold Standard" Reference Table

When publishing your data, structure your comparison as follows. The data below represents a target profile based on high-potency quinoxaline literature (e.g., 3-methylquinoxaline derivatives).

Compound IDTargetEnzymatic IC₅₀ (nM)Cellular GI₅₀ (HepG2)Selectivity Index (SI)
Novel QX-Series (Lead) VEGFR-2 2.5 - 5.0 1.8 - 3.5 µM > 50
Sorafenib (Control)VEGFR-23.0 - 10.02.0 - 4.5 µM> 40
Sunitinib (Control)VEGFR-22.0 - 8.01.5 - 3.0 µM> 45
Novel QX-Series (Lead) EGFR 15 - 25 4.0 - 6.0 µM > 20
Erlotinib (Control)EGFR2.0 - 5.00.5 - 2.0 µM> 100

Interpretation:

  • Potency: If your QX-lead achieves single-digit nanomolar (nM) IC₅₀ against VEGFR-2, it is statistically comparable to Sorafenib.[1]

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is the minimum threshold for drug-likeness.
    

Biochemical Profiling: The FRET-Based Kinase Assay[2]

Radioactive assays (


) are outdated for primary screening. We utilize the Z'-LYTE™ (FRET)  technology.[2][3][4][5] This ratiometric method minimizes false positives caused by compound fluorescence or quenching—a common issue with heterocyclic quinoxalines.
Mechanistic Principle

The assay uses a FRET-peptide substrate labeled with Coumarin (Donor) and Fluorescein (Acceptor).[2][3][4][6]

  • Intact Peptide: FRET occurs (High Acceptor Emission).

  • Phosphorylation: Kinase transfers

    
    -phosphate to the peptide.[2][4][5]
    
  • Development: A protease cleaves non-phosphorylated peptides only.[2]

  • Inhibition: If your QX compound works, the peptide remains non-phosphorylated

    
     Cleaved by protease 
    
    
    
    FRET disrupted (High Donor Emission).

FRET_Assay Start Substrate Mixture (Coumarin-Peptide-Fluorescein) Rxn Kinase Reaction (+ ATP + QX Inhibitor) Start->Rxn Path_Active Kinase Active (No Inhibitor) Rxn->Path_Active Control Path_Inhib Kinase Inhibited (QX Compound Bound) Rxn->Path_Inhib Test Phos Peptide Phosphorylated Path_Active->Phos NonPhos Peptide Non-Phosphorylated Path_Inhib->NonPhos Dev Add Protease (Development Reagent) Phos->Dev NonPhos->Dev Result_FRET Protease Blocked FRET MAINTAINED (Low Ratio) Dev->Result_FRET Phosphorylation protects against cleavage Result_Cleave Peptide Cleaved FRET DISRUPTED (High Ratio) Dev->Result_Cleave Cleavage separates fluorophores

Figure 2: The Z'-LYTE FRET cascade. A successful inhibitor results in peptide cleavage and a high Coumarin:Fluorescein emission ratio.

Protocol 1: Z'-LYTE Kinase Inhibition

Reagents: Z'-LYTE™ Kinase Assay Kit (Tyr 1 Peptide), VEGFR-2 Recombinant Human Protein, 10mM ATP.

  • Preparation: Dilute Novel QX compounds to 4X concentration in 1% DMSO buffer. Prepare a serial dilution (e.g., 10 µM down to 0.1 nM).

  • Reaction Assembly (384-well plate):

    • 2.5 µL 4X Compound (or Staurosporine control).

    • 5.0 µL 2X Kinase/Peptide Mixture (VEGFR-2 + Tyr 1 Peptide).

    • 2.5 µL 4X ATP Solution (Km apparent).

  • Incubation: Shake for 30 sec, incubate for 1 hour at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent A. Incubate 1 hour at RT.

  • Detection: Measure fluorescence on a plate reader.

    • Excitation: 400 nm.[2][5][6]

    • Emission 1 (Donor): 445 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Calculation: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. Log[Inhibitor] to derive IC₅₀.

Cellular Potency & Selectivity

Enzymatic potency does not guarantee cellular permeability. You must validate the "Novel QX-Series" in relevant cell lines.

  • Target Lines: HepG2 (Liver Carcinoma) or MCF-7 (Breast Cancer) – High VEGFR/EGFR expression.

  • Control Line: HUVEC (Human Umbilical Vein Endothelial Cells) – To test toxicity on normal angiogenesis.

Protocol 2: MTT Cytotoxicity Assay

Objective: Determine GI₅₀ (50% Growth Inhibition).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add QX compounds (0.1 – 100 µM) and Sorafenib (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

Validation Check: If your QX compound shows IC₅₀ < 10 nM (Enzyme) but GI₅₀ > 50 µM (Cell), your compound likely has poor membrane permeability or is being pumped out by P-gp efflux transporters.

Mechanistic Confirmation: Apoptosis vs. Necrosis

To prove your inhibitor acts via the specific pathway (and not general toxicity), you must demonstrate Apoptosis (Programmed Cell Death) rather than Necrosis.

Flow Cytometry: Annexin V-FITC / PI Staining
  • Early Apoptosis: Annexin V (+) / PI (-)

  • Late Apoptosis: Annexin V (+) / PI (+)

  • Necrosis: Annexin V (-) / PI (+)

Expected Result for Valid QX Inhibitor: A dose-dependent shift from the viable quadrant to the Early/Late Apoptosis quadrants, mirroring the profile of Sorafenib. If the majority of cells shift directly to PI (+), the compound is acting as a non-specific toxin, not a targeted inhibitor.

References

  • Z'-LYTE™ Kinase Assay Methodology. Thermo Fisher Scientific. (FRET-based screening technology for kinase inhibitors).[2][3][4][5]

  • El-Mekabaty, A., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation.[1][7][8][9] RSC Advances, 11, 26645-26660. (Primary source for 3-methylquinoxaline pharmacophore and IC50 benchmarking).[1][7][9][10][11]

  • Soliman, A.M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity.[9] Bioorganic Chemistry, 110, 104807.[8] (Comparison data against Sorafenib).

  • Abdelall, E.K.A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review.[12] Chemistry & Biodiversity.[12] (Review of recent SAR trends 2015-2024).

Sources

Spectroscopic Comparison Guide: 6,7-Difluoroquinoxaline-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 6,7-difluoroquinoxaline-2-carboxylic acid from its critical regioisomers, specifically the 5,6-difluoro and 7,8-difluoro analogs. These isomers typically arise as impurities during the condensation of diaminobenzenes with 1,3-dicarbonyl equivalents in the synthesis of fluoroquinolone antibiotic precursors.

Content Type: Technical Application Note & Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Version: 1.0 (Current as of 2026)

Executive Summary

In the development of fluoroquinolone antibiotics and antitumor agents, the 6,7-difluoroquinoxaline-2-carboxylic acid core is a high-value intermediate. Its structural integrity is critical for biological activity, as the position of fluorine atoms dictates pharmacokinetics and enzyme binding.

The primary challenge in quality control is distinguishing the desired 6,7-difluoro isomer from the 5,6-difluoro and 7,8-difluoro regioisomers. These impurities originate from regio-irregularities in the starting material (3,4-difluoro-1,2-phenylenediamine vs. 4,5-difluoro-1,2-phenylenediamine). This guide provides a definitive spectroscopic workflow to validate the 6,7-substitution pattern, relying primarily on


H NMR spin-spin coupling analysis  as the self-validating standard.

Origin of Isomers: Synthetic Causality

To understand the separation challenge, one must analyze the synthesis pathway. The formation of specific isomers is dictated by the symmetry of the diamine precursor.

Synthesis Pathway & Impurity Generation

The following diagram illustrates how different diamine precursors lead to specific isomeric outcomes.

SynthesisPath Start1 4,5-Difluoro-1,2- phenylenediamine (Symmetric) Target 6,7-Difluoroquinoxaline- 2-carboxylic acid (TARGET) Start1->Target Condensation Start2 3,4-Difluoro-1,2- phenylenediamine (Asymmetric Impurity) Impurity1 5,6-Difluoroquinoxaline- 2-carboxylic acid (IMPURITY A) Start2->Impurity1 Path A (Regioisomer 1) Impurity2 7,8-Difluoroquinoxaline- 2-carboxylic acid (IMPURITY B) Start2->Impurity2 Path B (Regioisomer 2) Reagent Pyruvic Acid Derivative (1,2-Dicarbonyl) Reagent->Target Reagent->Impurity1 Reagent->Impurity2

Figure 1: Synthetic origin of quinoxaline isomers. The target 6,7-isomer requires a symmetric 4,5-difluoro precursor. Asymmetric 3,4-difluoro impurities yield 5,6- and 7,8-regioisomers.

Spectroscopic Comparison

The most reliable method for distinguishing these isomers is


H NMR , specifically analyzing the coupling patterns of the aromatic protons.
Quantitative Data Summary
Feature6,7-Difluoro (Target) 5,6-Difluoro (Impurity) 7,8-Difluoro (Impurity)
Symmetry

(Local symmetry on benzene ring)
AsymmetricAsymmetric
Proton Positions H5 and H8H7 and H8H5 and H6
H-H Relationship Para (separated by F, F)Ortho (adjacent)Ortho (adjacent)

H NMR Pattern
Two distinct singlets/multipletsAB System (Doublets)AB System (Doublets)

Coupling
< 1 Hz (Para coupling)8.5 – 9.5 Hz (Ortho coupling)8.5 – 9.5 Hz (Ortho coupling)

F NMR
Two signals (distinct)Two signals (distinct)Two signals (distinct)
key

F Feature
Both F are meta to ring junctionOne F is peri to N (deshielded)One F is peri to N (deshielded)
Detailed H NMR Analysis (The "Smoking Gun")
The 6,7-Difluoro Isomer (Target)[1][2]
  • Mechanism: The protons at positions 5 and 8 are separated by the two fluorine atoms at positions 6 and 7. They are para to each other.

  • Observation: You will observe two separated signals. While they may appear as multiplets due to coupling with fluorine (

    
     and 
    
    
    
    ), they will lack the large ortho H-H coupling .
  • Typical Pattern: Two "singlets" (broadened by F-coupling) or doublets of doublets with small coupling constants (

    
     Hz due to F, not H).
    
The 5,6-Difluoro / 7,8-Difluoro Isomers (Impurities)
  • Mechanism: In the 5,6-isomer, the protons are at positions 7 and 8. These carbons are adjacent.[3]

  • Observation: These protons strongly couple to each other.

  • Observation: You will see a clear AB quartet or two distinct doublets with a coupling constant (

    
    ) of approximately 9 Hz .
    

Experimental Protocol: Structural Validation

This protocol ensures a self-validating system for identifying the correct isomer without needing a reference standard.

Materials
  • Solvent: DMSO-

    
     (Preferred for solubility and resolution of carboxylic acid protons).
    
  • Instrument: 400 MHz NMR or higher (to resolve F-H couplings).

Step-by-Step Workflow
  • Sample Preparation: Dissolve ~10 mg of the solid product in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.
    
  • Acquisition:

    • Run a standard proton (

      
      H) scan (16 scans).
      
    • Run a fluorine (

      
      F) scan (optional but recommended).
      
    • Critical: If signals are ambiguous, run a

      
      H-
      
      
      
      H COSY
      experiment.
  • Analysis Logic (Decision Tree):

DecisionTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) CheckCoupling Measure Coupling Constant (J) between aromatic protons Start->CheckCoupling IsOrtho Is J_HH approx 8-10 Hz? CheckCoupling->IsOrtho YesOrtho Ortho Coupling Detected (Protons are adjacent) IsOrtho->YesOrtho Yes NoOrtho No Large Coupling (< 2 Hz) (Protons are Para) IsOrtho->NoOrtho No ResultBad IDENTIFIED: 5,6- or 7,8-Isomer (REJECT BATCH) YesOrtho->ResultBad ResultGood IDENTIFIED: 6,7-Difluoro Isomer (PASS) NoOrtho->ResultGood

Figure 2: Logical workflow for NMR structural assignment.

Supporting Information & Mechanisms[3][10][13]

The "Peri" Effect in F NMR

While


H NMR is definitive, 

F NMR provides corroborating evidence.
  • 6,7-Isomer: Both fluorines are in chemically similar environments (meta to the pyrazine ring fusion). The signals will be relatively close in chemical shift.

  • 5,6-Isomer: The fluorine at position 5 is peri (spatially close) to the Nitrogen at position 4. The lone pair of the nitrogen exerts a Deshielding/Shielding cone effect, typically causing a significant chemical shift difference between F5 and F6 compared to the F6/F7 pair in the target compound.

Mass Spectrometry (MS)
  • Differentiation Capability: Low.

  • Both isomers have the exact same molecular weight (MW: ~226.15 for the acid).

  • Fragmentation patterns may show subtle differences in the intensity of HF loss, but MS is not recommended as a primary identification tool for these regioisomers.

References

  • General NMR Shifts & Coupling Constants

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for J-coupling values: Ortho ~9Hz, Para <1Hz).
    • Reich, H. J. (2024).[4][5] "Proton NMR Chemical Shifts." University of Wisconsin-Madison. Link

  • Quinoxaline Synthesis & Isomerism

    • El-Gaby, M. S. A., et al. (2002). "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation." Indian Journal of Chemistry, 41B. (Describes condensation pathways). Link

  • Fluorine NMR Methodology

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Reference for F-F and F-H coupling patterns).

  • Crystal Structure & Tautomerism

    • BenchChem Application Note. (2025).[7] "Crystal Structure of Quinoline-2-carboxylic Acid." (Provides context on the zwitterionic nature of these acids in solid state). Link

Sources

Assessing the Therapeutic Potential of 6,7-difluoroquinoxaline-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of the therapeutic potential of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential biological activities, and comparative evaluation of this specific class of compounds. By synthesizing current knowledge and providing detailed experimental frameworks, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Quinoxaline derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and neurology.[2][3][4] Their diverse pharmacological profiles stem from their ability to interact with a range of biological targets, including enzymes and receptors.[1] Structural modifications to the quinoxaline core have been extensively explored to modulate their activity, selectivity, and pharmacokinetic properties.[2] This guide focuses specifically on derivatives bearing a carboxylic acid at the 2-position and fluorine atoms at the 6- and 7-positions, a substitution pattern with the potential to enhance biological activity and metabolic stability.

Synthesis of 6,7-difluoroquinoxaline-2-carboxylic Acid Derivatives

The primary route for synthesizing quinoxaline-2-carboxylic acid derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a 2-keto-acid or its equivalent. For the synthesis of the target 6,7-difluoro derivatives, the key starting material is 4,5-difluoro-1,2-phenylenediamine.

General Synthetic Pathway:

Synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid start 4,5-difluoro-1,2-phenylenediamine intermediate Cyclization/ Condensation start->intermediate reagent + 2-Keto-3-butenoic acid ethyl ester (or similar α-ketoester) reagent->intermediate product Ethyl 6,7-difluoroquinoxaline-2-carboxylate intermediate->product Reflux in Ethanol hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) product->hydrolysis final_product 6,7-difluoroquinoxaline-2-carboxylic acid hydrolysis->final_product

Caption: General synthesis of 6,7-difluoroquinoxaline-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 6,7-difluoroquinoxaline-2-carboxylate

This protocol describes a common method for the initial cyclization reaction.

Materials:

  • 4,5-difluoro-1,2-phenylenediamine

  • Ethyl 2-oxo-4-phenylbut-3-enoate (or other suitable α-ketoester)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 4,5-difluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the α-ketoester (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ethyl 6,7-difluoroquinoxaline-2-carboxylate.

Experimental Protocol: Hydrolysis to 6,7-difluoroquinoxaline-2-carboxylic acid

Materials:

  • Ethyl 6,7-difluoroquinoxaline-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Magnetic stirrer

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.

  • Add LiOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • The carboxylic acid product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final 6,7-difluoroquinoxaline-2-carboxylic acid.

Therapeutic Potential and Comparative Assessment

While direct experimental data for 6,7-difluoroquinoxaline-2-carboxylic acid derivatives are limited in publicly available literature, their therapeutic potential can be inferred from the activities of structurally related compounds. The primary areas of interest for these derivatives are as neuroprotective agents, particularly as AMPA receptor antagonists, and as anticonvulsants.

Neuroprotection and AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a validated target for neuroprotective and anticonvulsant drugs.[5] Overactivation of AMPA receptors is implicated in excitotoxic neuronal death associated with various neurological disorders. Quinoxaline-2,3-diones are a well-established class of competitive AMPA receptor antagonists.[1]

Comparative Data for Structurally Related AMPA Receptor Antagonists:

CompoundStructureTargetIC50 (µM)Reference
DNQX 6,7-dinitroquinoxaline-2,3-dioneAMPA Receptor0.74[1]
Methyl-substituted analog (S-isomer) 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dioneAMPA Receptor Binding51[1]
Methyl-substituted analog (R-isomer) 1-(2'-amino-2'-carboxyethyl)-6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dioneAMPA Receptor Binding22[1]

The introduction of electron-withdrawing fluorine atoms at the 6 and 7 positions of the quinoxaline ring is expected to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the AMPA receptor. The structure-activity relationship of anticancer quinoxalines suggests that electron-withdrawing groups at the 7-position can decrease activity for some targets, but the combined effect of two fluorine atoms at positions 6 and 7 on AMPA receptor antagonism warrants experimental investigation.[2]

Anticonvulsant Activity

The link between AMPA receptor antagonism and anticonvulsant effects is well-established. Several quinoxaline derivatives have shown promising anticonvulsant activity in preclinical models.[6] For instance, certain novel quinoxaline derivatives have demonstrated significant anticonvulsant effects in the pentylenetetrazol (PTZ)-induced seizure model, with ED50 values in the range of 23-38 mg/kg.[5] Fluorinated quinazolinone derivatives have also been reported to exhibit good anticonvulsant activity with reduced neurotoxicity.[7][8]

Hypothesized Activity of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives: Based on the known effects of fluorination in medicinal chemistry, the 6,7-difluoro substitution could lead to:

  • Increased Potency: Fluorine's high electronegativity can alter the electronic distribution of the quinoxaline ring system, potentially leading to stronger interactions with the target receptor.

  • Improved Metabolic Stability: The C-F bond is highly stable, which can block metabolic attack at those positions, leading to a longer half-life and improved pharmacokinetic profile.

  • Enhanced Blood-Brain Barrier Permeability: In some cases, fluorination can increase lipophilicity, which may facilitate crossing the blood-brain barrier, a crucial property for CNS-acting drugs.

Proposed Experimental Workflows for Evaluation

To rigorously assess the therapeutic potential of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Evaluation

In_Vitro_Workflow start Synthesized 6,7-difluoroquinoxaline- 2-carboxylic acid derivatives binding_assay AMPA Receptor Binding Assay (Determine Ki) start->binding_assay neuro_assay In Vitro Neuroprotection Assay (e.g., against glutamate-induced excitotoxicity in SH-SY5Y cells) start->neuro_assay cyto_assay Cytotoxicity Assay (e.g., MTT assay in neuronal cells) start->cyto_assay data_analysis Data Analysis and Lead Candidate Selection binding_assay->data_analysis neuro_assay->data_analysis cyto_assay->data_analysis

Caption: Proposed in vitro workflow for evaluating novel derivatives.

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compounds for the AMPA receptor.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compounds (6,7-difluoroquinoxaline-2-carboxylic acid derivatives)

  • Non-specific binding control (e.g., high concentration of L-glutamate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes according to standard protocols.

  • In a 96-well plate, add assay buffer, [³H]AMPA (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the mixture at an appropriate temperature and duration to reach equilibrium (e.g., 4°C for 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]AMPA) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol describes a method to assess the ability of the compounds to protect neuronal cells from excitotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Glutamate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5-10 mM) to the wells (except for the control wells).

  • Co-incubate the cells with the test compounds and glutamate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the EC50 value of the test compound (the concentration that provides 50% protection against glutamate-induced cell death).

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

In_Vivo_Workflow start Lead Candidates from In Vitro Screening pk_study Pharmacokinetic Studies (e.g., in mice or rats) start->pk_study anticonvulsant_model Anticonvulsant Efficacy Model (e.g., PTZ-induced seizures in mice) pk_study->anticonvulsant_model neuroprotection_model Neuroprotection Efficacy Model (e.g., MCAO model of stroke in rats) pk_study->neuroprotection_model tox_study Preliminary Toxicology Studies anticonvulsant_model->tox_study neuroprotection_model->tox_study data_analysis Data Analysis and In Vivo Proof-of-Concept tox_study->data_analysis

Caption: Proposed in vivo workflow for lead candidate evaluation.

This protocol is a standard method for evaluating the anticonvulsant potential of a test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Observation cages

Procedure:

  • Acclimatize the mice to the experimental conditions for at least one week.

  • Divide the mice into groups (vehicle control, positive control e.g., diazepam, and test compound groups at various doses).

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before PTZ administration (e.g., 30-60 minutes).

  • Induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Immediately after PTZ injection, place each mouse in an individual observation cage.

  • Observe the mice for 30 minutes and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures.

  • The absence of a generalized clonic seizure during the 30-minute observation period is considered as protection.

  • Calculate the percentage of protection in each group.

  • Determine the ED50 of the test compound (the dose that protects 50% of the animals from seizures) using probit analysis.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives is currently sparse, the extensive research on the broader quinoxaline class provides a strong rationale for their investigation. The proposed synthetic routes are feasible, and the established in vitro and in vivo assays offer a clear path for their biological evaluation. The strategic placement of fluorine atoms holds the promise of enhancing potency, metabolic stability, and blood-brain barrier penetration, making these compounds highly attractive candidates for the development of novel neuroprotective and anticonvulsant agents. Further research, following the experimental frameworks outlined in this guide, is crucial to unlock the full therapeutic potential of this intriguing class of molecules and to provide a data-driven comparison with existing alternatives.

References

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(5), 454-474. [Link]

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). (2024). Molecules, 29(5), 1093. [Link]

  • potential activities of quinoxaline derivatives. (2015). World Journal of Pharmaceutical Research, 4(5), 2652-2664. [Link]

  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. (2021). JCI Insight, 6(10), e141561. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry, 5(4), 2894-2925. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Scientific Reports, 14(1), 1-13. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1565. [Link]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. (2014). Journal of Taibah University Medical Sciences, 9(1), 36-42. [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (2023). Asian Journal of Research in Biochemistry, 13(2), 1-13. [Link]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. (2013). Saudi Pharmaceutical Journal, 22(4), 336-342. [Link]

  • carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4262. [Link]

  • Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 72-82. [Link]

  • In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. (2021). Archiv der Pharmazie, 354(4), e2000449. [Link]

  • Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. (2011). Arzneimittelforschung, 61(7), 379-381. [Link]

  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). European Journal of Medicinal Chemistry, 90, 833-843. [Link]

  • EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (2000).
  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). Molecules, 28(12), 4811. [Link]

  • Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. (2011). Arzneimittelforschung, 61(7), 379-81. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (2021). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. (1997). Journal of Medicinal Chemistry, 40(19), 3109-3116. [Link]

  • Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. (1985). Journal of Medicinal Chemistry, 28(10), 1497-1503. [Link]

  • WO2009158426A1 - 6-substituted phenoxychroman carboxylic acid derivatives. (2009).
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025).
  • (12) Patent Application Publication (10) Pub. No.: US 2009/0093467 A1. (2009).

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Head-to-head comparison of different fluoroquinoxaline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoroquinoxalines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including kinase inhibitors (e.g., Lenvatinib analogs), antibiotics, and antiviral drugs. The introduction of fluorine into the quinoxaline core modulates metabolic stability (


), lipophilicity (

), and binding affinity.

This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies for accessing fluoroquinoxalines:

  • The Hinsberg Condensation: The classical "building block" approach.

  • Nucleophilic Aromatic Substitution (

    
    ):  The industrial "halogen exchange" approach.
    
  • The Balz-Schiemann Reaction: The functional group interconversion approach.

Method 1: The Classical Hinsberg Condensation (Early-Stage Fluorination)

Principle & Mechanism

The Hinsberg reaction is the most established method for constructing the quinoxaline core. It involves the double condensation of a 1,2-diaminobenzene (o-phenylenediamine) with a 1,2-dicarbonyl compound. For fluoroquinoxalines, the fluorine atom is pre-installed on the phenylenediamine precursor.

  • Mechanism: Acid-catalyzed nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

  • Causality: The regioselectivity is governed by the nucleophilicity of the diamine nitrogens and the electrophilicity of the carbonyl carbons. An electron-withdrawing fluorine substituent on the diamine reduces the nucleophilicity of the para-nitrogen, often leading to regiochemical mixtures if the dicarbonyl is asymmetric.

Experimental Protocol

Target: 6-Fluoro-2,3-diphenylquinoxaline Scale: Gram-scale (10 mmol)

  • Reactants: Charge a 50 mL round-bottom flask with 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Solvent System: Add Ethanol (20 mL) and catalytic Glacial Acetic Acid (0.5 mL). Note: Acetic acid acts as a Brønsted acid catalyst to activate the carbonyls.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. Recrystallize from hot ethanol to yield colorless/pale yellow needles.

  • Validation:

    
    F NMR typically shows a singlet around -110 to -120 ppm (depending on substitution).
    
Pros & Cons
  • Pros: High atom economy, mild conditions, scalable, avoids handling hazardous fluorinating reagents.

  • Cons: Limited by the commercial availability of fluorinated diamines; regioselectivity is poor with unsymmetrical 1,2-dicarbonyls (requiring difficult chromatographic separation).

Method 2: Nucleophilic Aromatic Substitution ( ) / Halex Process

Principle & Mechanism

This method introduces fluorine onto a pre-formed quinoxaline ring by displacing a leaving group (typically Chloride or Nitro) using a fluoride source (KF, CsF, or TBAF). The quinoxaline ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack, particularly at the C2 and C3 positions.

  • Mechanism: Addition-Elimination. The fluoride anion attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the leaving group.

  • Causality: The reaction requires a polar aprotic solvent (DMSO, DMF) to solvate the cation (K+/Cs+) and leave the fluoride anion "naked" and reactive. Phase transfer catalysts (18-crown-6) are often essential for solid fluoride salts.

Experimental Protocol

Target: 2-Fluoroquinoxaline (from 2-Chloroquinoxaline) Scale: 5 mmol

  • Drying (Critical): Flame-dry a two-neck flask under Argon. Moisture severely inhibits fluoride nucleophilicity due to H-bonding.

  • Reactants: Add 2-chloroquinoxaline (0.82 g, 5 mmol) and anhydrous spray-dried Potassium Fluoride (KF, 0.87 g, 15 mmol).

  • Catalyst: Add 18-Crown-6 (10 mol%) to complex potassium ions.

  • Solvent: Add anhydrous DMSO (10 mL).

  • Reaction: Heat to 140°C for 6 hours. Caution: High heat required to overcome the activation energy of the aromatic C-Cl bond.

  • Workup: Pour into ice water (50 mL) and extract with Diethyl Ether (3 x 20 mL).

  • Purification: Silica gel chromatography (eluent: DCM/Hexane).

  • Validation: GC-MS will show M+ peak shift from 164 (Cl) to 148 (F).

Pros & Cons
  • Pros: Ideal for late-stage functionalization; allows access to specific isomers that are difficult to make via condensation.

  • Cons: Harsh conditions (high temperature); requires anhydrous environment; "Halex" conditions (Cl

    
     F) often suffer from competitive hydrolysis if water is present.
    

Method 3: The Balz-Schiemann Reaction (Functional Group Interconversion)

Principle & Mechanism

This classic method converts an amino-quinoxaline into a fluoro-quinoxaline via a diazonium tetrafluoroborate intermediate. It is particularly useful when the amino precursor is readily available from nitration/reduction sequences.

  • Mechanism: Diazotization of the primary amine with

    
    /
    
    
    
    to form the diazonium salt (
    
    
    ), followed by thermal decomposition (
    
    
    -like) to generate the aryl cation, which instantly captures a fluoride from the counterion.
  • Causality: The stability of the tetrafluoroborate salt is key. Unlike chloride diazonium salts which are explosive,

    
     salts are often stable enough to be isolated and dried before thermal decomposition, increasing yield and safety.
    
Experimental Protocol

Target: 6-Fluoroquinoxaline (from 6-Aminoquinoxaline) Scale: 5 mmol

  • Diazotization: Dissolve 6-aminoquinoxaline (0.73 g, 5 mmol) in 48% tetrafluoroboric acid (

    
    , 3 mL) at 0°C.
    
  • Addition: Dropwise add

    
     (0.35 g, 5.1 mmol) in water (1 mL) while maintaining temp < 5°C. Stir for 30 mins.
    
  • Isolation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Dry in a vacuum desiccator (Critical for the next step).

  • Decomposition: Place the dry solid in a flask connected to a condenser. Heat gently with a heat gun or oil bath until decomposition begins (evolution of

    
     gas and white 
    
    
    
    smoke).
  • Workup: Dissolve the residue in DCM, wash with dilute

    
     (to remove 
    
    
    
    ), and dry.
  • Validation: Absence of N-H stretch in IR; appearance of C-F stretch (~1100-1300 cm⁻¹).

Pros & Cons
  • Pros: Access to unique substitution patterns (e.g., C6/C7 positions) that are hard to target via

    
    ; reliable for aromatic rings.
    
  • Cons: Multi-step process; safety risks associated with diazonium salts; evolution of toxic

    
     gas; moderate yields (40-60%).
    

Head-to-Head Comparison

The following table summarizes the operational parameters for each method.

FeatureHinsberg CondensationNucleophilic Subst. (

)
Balz-Schiemann
Primary Utility Scaffold ConstructionLate-Stage C2/C3 FunctionalizationC6/C7 Functionalization
Starting Material Fluorinated DiamineChloro-quinoxalineAmino-quinoxaline
Reagents 1,2-Dicarbonyl, Acid cat.KF/CsF, 18-Crown-6

,

Atom Economy HighModerate (Loss of KCl)Low (Loss of

,

)
Yield (Typical) 80–95%60–85%40–65%
Regioselectivity Variable (Substrate dependent)High (Leaving group dependent)High (Amine dependent)
Scalability Excellent (Kg scale)Good (requires special reactors)Poor (Safety limits)

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree and mechanistic flow for selecting the appropriate synthesis method.

QuinoxalineSynthesis Start Target: Fluoroquinoxaline Decision Where is the Fluorine needed? Start->Decision Path1 Benzene Ring (C5-C8) Decision->Path1 Structural Core Path2 Pyrazine Ring (C2-C3) Decision->Path2 Functional Site Hinsberg Method 1: Hinsberg Condensation (Start with F-Diamine) Path1->Hinsberg De Novo Synthesis Balz Method 3: Balz-Schiemann (Start with Amino-Quinoxaline) Path1->Balz Transformation SNAr Method 2: SNAr / Halex (Start with Cl-Quinoxaline) Path2->SNAr Substitution Product Final Fluoroquinoxaline Hinsberg->Product Balz->Product SNAr->Product

Figure 1: Strategic decision tree for selecting the optimal fluoroquinoxaline synthesis pathway based on regiochemical requirements.

References

  • Nucleophilic Aromatic Substitution Protocols: BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Retrieved from

  • Hinsberg Reaction Overview: Mtieat.org. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from

  • Balz-Schiemann Mechanism: Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from

  • Halex Process Industrial Context: ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction Reagent Guide. Retrieved from

  • Silver-Catalyzed Fluorination (Contextual): National Institutes of Health (NIH). (2015).[1][2] Silver-Catalyzed Late-Stage Fluorination. Retrieved from

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Evaluating the Mechanism of Action of 6,7-difluoroquinoxaline-2-carboxylic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, quinoxaline derivatives represent a promising class of molecules with significant therapeutic potential. Among these, 6,7-difluoroquinoxaline-2-carboxylic acid and its analogs have emerged as potent modulators of excitatory neurotransmission. This guide provides an in-depth evaluation of their mechanism of action, offering a comparative analysis with established alternatives, supported by experimental data and detailed protocols to empower your research endeavors.

The Central Role of Quinoxaline Derivatives in Neuroscience Research

Quinoxaline derivatives are heterocyclic compounds that have garnered considerable interest due to their diverse biological activities.[1][2] In the central nervous system (CNS), their primary mechanism of action involves the antagonism of ionotropic glutamate receptors, which are crucial for fast excitatory synaptic transmission.[3] Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases, making glutamate receptor antagonists a key area of therapeutic development.[1]

This guide will focus on 6,7-difluoroquinoxaline-2-carboxylic acid, a representative member of this class, to illustrate the key principles of their action and to provide a framework for their experimental evaluation. While direct quantitative data for this specific difluoro-derivative is limited in publicly available literature, we will draw upon data from the closely related and well-characterized analog, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, to infer its likely pharmacological profile.[4] The substitution of chlorine with fluorine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability and membrane permeability.[5]

Unraveling the Mechanism of Action: Targeting Glutamate Receptors

The primary molecular targets of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives are the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, two major subtypes of ionotropic glutamate receptors. Some derivatives also exhibit activity at the kainate receptor and the glycine modulatory site of the NMDA receptor.[4][6]

Antagonism of AMPA and Kainate Receptors

AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain. Overactivation of these receptors is a key factor in excitotoxicity, a process that leads to neuronal death in various pathological conditions. Quinoxaline derivatives, including the parent compound for our discussion, act as competitive antagonists at the glutamate binding site of AMPA and kainate receptors.[6] This binding prevents the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization, thereby reducing excitotoxic damage.

Modulation of the NMDA Receptor Complex

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. It plays a critical role in synaptic plasticity, learning, and memory. However, excessive NMDA receptor activation is also a major contributor to excitotoxicity.

Quinoxaline derivatives can modulate NMDA receptor function in two ways:

  • Competitive Antagonism at the Glutamate Binding Site: Similar to their action on AMPA receptors, some quinoxaline derivatives can compete with glutamate for binding to the NMDA receptor.

  • Antagonism at the Glycine Co-agonist Site: A significant feature of many quinoxaline derivatives is their ability to act as antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[6][7] By blocking the action of the co-agonist, they prevent channel opening even in the presence of glutamate.

The dual antagonism of both AMPA/kainate and NMDA receptors, including the glycine site, provides a multi-pronged approach to dampening excessive excitatory signaling, which is a highly desirable property for neuroprotective agents.

Below is a diagram illustrating the signaling pathways affected by 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.

Glutamate_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_ampa AMPA Receptor cluster_nmda NMDA Receptor Glutamate_Vesicle Glutamate AMPA AMPA-R Glutamate_Vesicle->AMPA Glutamate Binding NMDA NMDA-R Glutamate_Vesicle->NMDA Glutamate Binding Na_Ca_AMPA Na+/Ca2+ Influx AMPA->Na_Ca_AMPA Activation Depolarization Depolarization & Excitotoxicity Na_Ca_AMPA->Depolarization Na_Ca_NMDA Na+/Ca2+ Influx NMDA->Na_Ca_NMDA Activation Glycine_Site Glycine Site Glycine_Site->NMDA Co-activation Na_Ca_NMDA->Depolarization Glycine Glycine Glycine->Glycine_Site Binding Quinoxaline 6,7-difluoroquinoxaline- 2-carboxylic acid Quinoxaline->AMPA Antagonism Quinoxaline->NMDA Antagonism Quinoxaline->Glycine_Site Antagonism

Caption: Mechanism of action of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives.

Comparative Performance Analysis

To contextualize the efficacy of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives, it is essential to compare their antagonist activity with well-established compounds. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) for our target compound's analog and several standard antagonists.

Table 1: Comparative Antagonist Activity at AMPA/Kainate Receptors

CompoundTarget ReceptorAssayPotency (pA2/pKi)Reference
6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid Kainate[3H]kainic acid bindingpKi = 5.4[4]
CNQX AMPARadioligand bindingIC50 = 0.3 µM[6]
KainateRadioligand bindingIC50 = 1.5 µM[6]
NBQX AMPA (human GLUA2)FLIPR assayIC50 = 2.5 µM[8]

Table 2: Comparative Antagonist Activity at the NMDA Receptor Complex

CompoundTarget SiteAssayPotency (pA2/IC50)Reference
6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid NMDA ReceptorNMDA-induced excitationpA2 = 5.8[4]
CNQX Glycine SiteRadioligand bindingIC50 = 25 µM[6]
7-Chlorokynurenic acid Glycine Site[3H]glycine bindingIC50 = 0.56 µM[9]
Kynurenic acid Glycine SiteNMDA receptor activation-[10]

Note: pA2 and pKi are logarithmic measures of potency; a higher value indicates greater potency. Data for the difluoro-derivative is inferred from its dichloro-analog.

From this data, it is evident that while the dichloro-analog of our compound of interest is a potent NMDA receptor antagonist, it has moderate activity at the kainate receptor. Standard antagonists like CNQX are highly potent at AMPA receptors. For targeting the NMDA receptor glycine site specifically, 7-chlorokynurenic acid is a more potent and selective tool. The choice of compound will, therefore, depend on the specific research question and the desired selectivity profile.

Experimental Protocols for Mechanistic Evaluation

To rigorously assess the mechanism of action of 6,7-difluoroquinoxaline-2-carboxylic acid derivatives, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed, step-by-step methodologies for key assays.

In Vitro Evaluation

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

  • Cell Preparation:

    • Culture primary hippocampal or cortical neurons on glass coverslips.

    • Use neurons between 14 and 21 days in vitro for mature receptor expression.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF) at 1-2 mL/min.[11]

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[12]

  • Recording AMPA Receptor-Mediated Currents:

    • Hold the neuron at -70 mV to minimize NMDA receptor activation.

    • Apply a brief puff of AMPA (100 µM) or glutamate (1 mM) to evoke an inward current.

    • After establishing a stable baseline, co-apply the 6,7-difluoroquinoxaline-2-carboxylic acid derivative at various concentrations with the agonist to determine its inhibitory effect.

    • Include a known AMPA receptor antagonist like CNQX (10 µM) as a positive control.[13]

  • Recording NMDA Receptor-Mediated Currents:

    • Hold the neuron at +40 mV in Mg2+-free aCSF to relieve the voltage-dependent Mg2+ block of the NMDA receptor.

    • Apply a puff of NMDA (100 µM) and glycine (10 µM) to evoke an outward current.

    • To test for glycine site antagonism, apply NMDA with varying concentrations of the quinoxaline derivative in the presence of a saturating concentration of glycine.

    • A competitive antagonist at the glycine site will cause a parallel rightward shift in the glycine concentration-response curve.

Patch_Clamp_Workflow Start Start Cell_Culture Culture Neurons on Coverslips Start->Cell_Culture Prepare_Solutions Prepare aCSF and Internal Solutions Start->Prepare_Solutions Pull_Pipettes Pull Patch Pipettes (3-7 MΩ) Start->Pull_Pipettes Transfer_Coverslip Transfer Coverslip to Recording Chamber Cell_Culture->Transfer_Coverslip Prepare_Solutions->Transfer_Coverslip Pull_Pipettes->Transfer_Coverslip Obtain_Seal Obtain Gigaohm Seal Transfer_Coverslip->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Agonist Apply Agonist (AMPA/NMDA) Record_Baseline->Apply_Agonist Apply_Antagonist Co-apply Quinoxaline Derivative Apply_Agonist->Apply_Antagonist Record_Response Record Inhibited Currents Apply_Antagonist->Record_Response Data_Analysis Analyze Data (IC50, etc.) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

This assay measures the ability of a compound to displace a radiolabeled ligand from its binding site.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay:

    • Incubate the cortical membranes with a radiolabeled glycine site ligand (e.g., [3H]glycine) and varying concentrations of the 6,7-difluoroquinoxaline-2-carboxylic acid derivative.

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known glycine site ligand (e.g., 7-chlorokynurenic acid).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of the quinoxaline derivative to determine the IC50 value.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cortical Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]glycine & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for radioligand binding assay.

In Vivo Evaluation of Neuroprotective Effects

This model is widely used to assess the anticonvulsant and neuroprotective properties of glutamate receptor antagonists.[14][15][16]

  • Animal Model:

    • Use adult male mice or rats.

    • Administer kainic acid systemically (e.g., 10-30 mg/kg, i.p.) or directly into the hippocampus via stereotaxic surgery.[17][18]

  • Drug Administration:

    • Administer the 6,7-difluoroquinoxaline-2-carboxylic acid derivative at various doses prior to or after the administration of kainic acid.

  • Behavioral Assessment:

    • Monitor the animals for seizure activity and score the severity using a standardized scale (e.g., the Racine scale).

  • Histological Analysis:

    • After a set period (e.g., 24-72 hours), perfuse the animals and collect the brains.

    • Perform histological staining (e.g., Fluoro-Jade or Nissl staining) on brain sections to assess neuronal damage, particularly in the hippocampus.

  • Data Analysis:

    • Compare the seizure scores and the extent of neuronal damage between vehicle-treated and drug-treated groups to determine the neuroprotective efficacy of the quinoxaline derivative.

Conclusion and Future Directions

6,7-Difluoroquinoxaline-2-carboxylic acid derivatives are a compelling class of compounds with a multifaceted mechanism of action centered on the antagonism of excitatory amino acid receptors. Their ability to target both AMPA/kainate and NMDA receptors, including the glycine co-agonist site, makes them attractive candidates for the development of novel therapeutics for a range of neurological disorders characterized by excessive glutamatergic activity.

The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the precise pharmacological profile of these and other novel quinoxaline derivatives. Future research should focus on determining the specific receptor subtype selectivity of these compounds and evaluating their pharmacokinetic properties and in vivo efficacy in various disease models. Such studies will be instrumental in translating the therapeutic promise of quinoxaline derivatives into clinical reality.

References

  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. European journal of pharmacology, 154(1), 85–87.
  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1989). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. European journal of pharmacology, 163(1), 127–131.
  • Charifson, P. S., & Walters, W. P. (2014). The impact of fluorine in drug discovery. Annual reports in medicinal chemistry, 49, 425-442.
  • Coelho, A., Sotelo, E., & Sousa, E. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 643-666.
  • Herguedas, B. (2022, June 7). Structural studies of heteromeric AMPA Glutamate receptors [Video]. YouTube. [Link]

  • Cunha, C., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Journal of visualized experiments : JoVE, (121), 55211.
  • Leyrer-Jackson, J. M., Olive, M. F., & Gipson, C. D. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in molecular biology (Clifton, N.J.), 1916, 125–142.
  • Malenka, R. C., & Bear, M. F. (2004). LTP and LTD: an embarrassment of riches. Neuron, 44(1), 5-21.
  • Michel, J., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of medicinal chemistry, 59(13), 6149–6166.
  • Titova, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.
  • Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry.
  • Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.
  • Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience and biobehavioral reviews, 37(10 Pt 2), 2887–2899.
  • Shishkina, S. V., et al. (2025). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. Molecules (Basel, Switzerland), 30(1), 123.
  • Balamurugan, K., & Perumal, S. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini reviews in medicinal chemistry, 13(12), 1743–1755.
  • Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management.
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Safety Operating Guide

Personal protective equipment for handling 6,7-difluoroquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 845782-63-0 Formula: C₉H₄F₂N₂O₂ Molecular Weight: 210.14 g/mol Physical State: Beige Powder/Solid

Executive Summary

6,7-difluoroquinoxaline-2-carboxylic acid is a fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical intermediates. While not classified as acutely fatal, it poses significant risks as a respiratory irritant and ocular hazard .

Critical Hazard Profile:

  • GHS Classification: Warning.[1][2] Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[2] 2A; STOT SE 3 (Respiratory).[1][2]

  • Primary Risk: Inhalation of fine dust particulates during weighing and transfer.

  • Chemical Reactivity: Acidic nature; incompatible with strong oxidizing agents and strong bases.

Personal Protective Equipment (PPE) Matrix

The presence of fluorine atoms on the quinoxaline ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. Standard laboratory PPE must be upgraded for specific tasks.

Protection ZoneEquipment StandardSpecifications & Rationale
Hand Protection Nitrile Rubber (0.11 mm min)Standard Handling: Disposable nitrile gloves are sufficient for solid handling.Solution Handling: If dissolved in DMSO/DMF, use double-gloving or thicker nitrile (0.2 mm) to prevent permeation of the carrier solvent.
Eye Protection Safety Glasses (EN 166 / ANSI Z87.1)Must have side shields.[3] Goggles are mandatory if creating fine dusts or working with large quantities (>5g) where aerosolization is a risk.
Respiratory Fume Hood / N95 MaskPrimary: All open handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable, a fit-tested N95/P2 particulate respirator is required.
Body Defense Lab Coat (Cotton/Poly)Standard lab coat required. Ensure cuffs are tucked into gloves to prevent wrist exposure.
PPE Selection Logic

The following decision tree illustrates the required PPE upgrades based on the operational state of the chemical.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Quant Quantity > 1g? Solid->Quant Solvent Penetrating Solvent? Solution->Solvent StdPPE Std. Nitrile + Glasses (Fume Hood) Quant->StdPPE No HighExp Goggles + N95 (If Hood unavailable) Quant->HighExp Yes DoubleGlove Double Nitrile Gloves (Change every 30m) Solvent->DoubleGlove Yes (DMSO/DMF) StdLiq Std. Nitrile Gloves Solvent->StdLiq No (Water/EtOH)

Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.

Operational Handling Protocol

This protocol is designed to minimize static discharge (common with fine organic powders) and prevent inhalation exposure.

Phase A: Preparation & Weighing
  • Engineering Control: Verify fume hood airflow is >0.5 m/s.

  • Static Mitigation: Quinoxaline derivatives can be static-prone. Use an antistatic gun or ionizing bar if the powder clings to the spatula.

  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, tare a closed vial, add the solid inside the hood, close the vial, and then weigh. Never transfer open powder on an open bench.

Phase B: Solubilization & Reaction
  • Solvent Choice: The carboxylic acid moiety makes this compound soluble in basic aqueous solutions or polar organic solvents (DMSO, DMF, Methanol).

  • Addition Rate: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.

  • Acidic Handling: As a carboxylic acid, it may react vigorously with strong bases (e.g., NaH, LiAlH₄). Ensure cooling baths are prepared before mixing with reactive reagents.

Phase C: Spill Management

Do NOT use a brush or broom. Dry sweeping generates hazardous dust.

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Wet Method: Cover the spill with paper towels dampened with water or ethanol. This suppresses dust.[1][2][3][4]

  • Collect: Scoop up the damp material and place it in a hazardous waste container labeled "Fluorinated Organic Solid."

  • Decontaminate: Wipe the surface with a soap/water solution.[2][3]

Emergency Response Procedures

Incident TypeImmediate ActionMedical / Follow-up
Inhalation Move victim to fresh air immediately.[3][5][6][7] Keep at rest in a position comfortable for breathing.[1][3][7]If breathing is difficult, administer oxygen. Seek medical attention if coughing persists.
Eye Contact Rinse cautiously with water for 15 minutes .[2][4][6][7] Lift eyelids to ensure flushing.[7]Remove contact lenses if present.[1][2][5][6][7] Consult a physician immediately (fluorinated compounds can cause delayed irritation).[5]
Skin Contact Brush off loose particles, then wash with soap and copious water.[4]Remove contaminated clothing.[3][4][5][6][7][8] If redness occurs, seek medical advice.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a Poison Center immediately. Drink 1-2 glasses of water if conscious.[5]

Waste Disposal & Deactivation

Scientific Rationale: The presence of the 6,7-difluoro substitution pattern requires specific disposal considerations. Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas, which damages standard incinerator linings and scrubs.

  • Segregation: Do not mix with strong oxidizers or alkali metals in the waste stream.

  • Labeling: Clearly tag waste containers as "Fluorinated Organic Acid" . This alerts waste management personnel to use incinerators equipped with caustic scrubbers.

  • Primary Disposal Method: Dissolve or mix the material with a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Fluorochem. (2025).[2][5][6] Safety Data Sheet: 6,7-Difluoroquinoxaline-2-carboxylic acid. Retrieved from

  • ChemScene. (n.d.). 6-Fluoroquinoxaline-2-carboxylic acid MSDS. Retrieved from

  • PubChem. (2025). Quinoxaline-2-carboxylic acid Derivative Structures and Safety. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Quinoxaline-2-carboxylic acid. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.